Product packaging for Daclatasvir(Cat. No.:CAS No. 1214735-16-6)

Daclatasvir

Cat. No.: B1663022
CAS No.: 1214735-16-6
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-CUPIEXAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daclatasvir is a potent, highly specific direct-acting antiviral agent that functions as an inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) . Research into this compound provides valuable insights into the HCV lifecycle, as the NS5A protein is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virions . The compound interacts with the N-terminus of domain 1 of the NS5A protein, inducing structural distortions that disrupt its normal functions . This mechanism effectively suppresses HCV replication and has established this compound as a key tool for studying a broad range of HCV genotypes in vitro . From a research pharmacokinetic perspective, this compound is a substrate of the CYP3A isoenzyme and demonstrates high plasma protein binding . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50N8O6 B1663022 Daclatasvir CAS No. 1214735-16-6

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026404
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble (>700 mg/mL)
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1009119-64-5
Record name Daclatasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daclatasvir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACLATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Daclatasvir's Mechanism of Action Against HCV NS5A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Daclatasvir (DCV), a first-in-class, potent, and pangenotypic inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). This compound represents a cornerstone in the development of direct-acting antiviral (DAA) therapies, revolutionizing the treatment of chronic HCV infection by targeting a viral protein with no known enzymatic function.[1][2] This document details the molecular interactions, the profound effects on the viral life cycle, and the key experimental methodologies used to elucidate this complex mechanism.

The Target: HCV Nonstructural Protein 5A (NS5A)

NS5A is a zinc-binding, proline-rich phosphoprotein that is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[3][4][5] Its multifaceted functions are orchestrated through interactions with other viral proteins and a multitude of host cell factors.[1][3]

Structural and Functional Characteristics:

  • Domains: NS5A is comprised of three distinct domains. Domain I, at the N-terminus, features an amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum (ER) membrane.[4][6] This domain is structurally well-defined, coordinates a single zinc atom, and forms a dimeric structure that is crucial for its function.[6][7] Domains II and III are largely unstructured and are involved in interactions with other viral and host proteins, including the NS5B RNA-dependent RNA polymerase.[1][4][8]

  • Phosphorylation States: NS5A exists in two main phosphorylated forms: a basally phosphorylated state (p56) and a hyperphosphorylated state (p58).[2][4] The dynamic balance between these two forms is critical; p56 is associated with RNA replication, while p58 is implicated in the later stages of virion assembly and release.[2][9][10]

  • Role in the "Membranous Web": NS5A is a master organizer of the HCV replication complex. It induces the rearrangement of host intracellular membranes, primarily derived from the ER, to form a structure known as the "membranous web."[11][12] This web serves as the physical scaffold for viral RNA synthesis, protecting the viral components from host immune surveillance.[11]

Core Mechanism: this compound Binding and NS5A Conformation Lock

The primary mechanism of this compound is its direct, high-affinity binding to Domain I of the NS5A protein.[11][13][14] Resistance mutations consistently map to this N-terminal region, confirming it as the drug's target.[9][10]

This compound is a symmetrical molecule, and it is believed to bind across the NS5A dimer interface.[1][12][15] This interaction is thought to lock the NS5A dimer into a specific, rigid conformation.[9] This conformational restriction is the pivotal event that triggers a cascade of downstream inhibitory effects, as it prevents NS5A from adopting the different conformations required for its various functions in replication and assembly.[9][14]

cluster_result Result NS5A_A Monomer A Y93 L31 DCV This compound NS5A_A->DCV Binds at Dimer Interface NS5A_B Monomer B Y93 L31 NS5A_B->DCV Locked NS5A locked in a single conformation DCV->Locked Induces caption This compound binding to the NS5A dimer interface.

Caption: this compound binding to the NS5A dimer interface.

Downstream Consequences of NS5A Inhibition

This compound exerts a dual-pronged attack on the HCV life cycle, inhibiting both RNA replication and virion assembly through distinct but related mechanisms.[9][16][17] This multifaceted inhibition explains its potent antiviral activity.[18]

Inhibition of Replication Complex Biogenesis

This compound does not inhibit the enzymatic activity of pre-formed replication complexes but rather prevents the formation of new ones.[2][17] This is achieved through several interconnected effects:

  • Disruption of NS5A Phosphorylation: this compound treatment leads to a significant reduction in the hyperphosphorylated (p58) form of NS5A.[2][9][19] By altering the crucial p56/p58 balance, DCV disrupts the signaling required for the proper localization and function of NS5A.[2]

  • Altered Subcellular Localization: The drug causes NS5A to mislocalize and form large, irregular clusters, preventing its proper distribution to sites of replication.[1][9][20]

  • Inhibition of Membranous Web Formation: A key consequence of NS5A inhibition is the failure to form the membranous web.[11][12] This is linked to this compound's ability to interfere with the NS5A-host factor interaction with phosphatidylinositol-4-kinase IIIα (PI4KA). This interaction is essential for generating a localized abundance of phosphatidylinositol-4-phosphate (PI4P), a lipid required for the integrity of the replication structures.[9] By impairing this process, this compound starves the virus of the specialized membrane environment it needs to replicate.[9]

NS5A NS5A PI4KA Host Kinase (PI4KA) NS5A->PI4KA Stimulates PI4P PI4P Hyper-accumulation PI4KA->PI4P Produces MemWeb Membranous Web (Replication Complex) PI4P->MemWeb Required for Replication HCV RNA Replication MemWeb->Replication Enables DCV This compound DCV->NS5A Inhibits caption This compound disrupts membranous web formation.

Caption: this compound disrupts membranous web formation.

Inhibition of Virion Assembly

In addition to blocking the formation of replication factories, this compound also potently inhibits the assembly of new virus particles.[20] This action is responsible for the rapid initial decline in serum HCV RNA observed in patients.[18]

  • Blocked Genome Transfer: Short exposure of infected cells to this compound prevents the transfer of newly synthesized viral RNA from the replication complex to the sites of particle assembly, which are typically associated with cytosolic lipid droplets.[20]

  • Clustering of Viral Proteins: This blockade results in the accumulation of both structural (e.g., Core) and nonstructural (e.g., NS5A, NS4B) proteins into inactive clusters.[20] These clusters are unable to form functional virions, effectively halting the production of new infectious particles.[20]

Quantitative Data Summary

The potency of this compound has been quantified in numerous in vitro studies, primarily using HCV replicon systems. Its high efficacy is, however, met with the potential for resistance development through specific mutations in the NS5A protein.

Table 1: In Vitro Potency of this compound Against HCV Genotypes
HCV Genotype/SubtypeReplicon SystemEC₅₀ (pM)Reference(s)
Genotype 1a GT-1a (H77)~6,000[1]
Genotype 1b GT-1b (Con1)~9[1]
Genotype 2a GT-2a (JFH-1)28[1]
Genotype 3a Hybrid< 75[21]
Genotype 4a Hybrid< 75[21]
Genotype 5a Hybrid< 75[21]
Genotype 6a Hybrid< 75[21]
EC₅₀ (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication.
Table 2: Key this compound Resistance-Associated Substitutions (RASs) in NS5A
GenotypeAmino Acid PositionSubstitutionFold Change in EC₅₀ (Approx.)Reference(s)
1a M28T> 1,000[2]
1a Q30R> 1,000[2]
1a L31V> 1,000[2]
1a Y93H/N> 10,000[2]
1b L31V> 1,000[2]
1b Y93H> 50,000[2]
3a Y93H> 1,000[10]
3a Y93H + S98GCombinationSignificant increase vs Y93H alone[22][23]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of virological, biochemical, and cell biology techniques.

HCV Replicon Assay (for EC₅₀ Determination)

This is the foundational assay for measuring the antiviral potency of compounds against HCV replication.

  • Principle: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are used. This replicon is a self-replicating RNA molecule that contains the HCV nonstructural proteins (including NS5A) but lacks the structural proteins, making it non-infectious. The replicon is often engineered to express a reporter gene, such as Firefly luciferase. Drug activity is measured by the reduction in reporter gene expression.[21]

  • Methodology:

    • Cell Plating: Replicon-containing cells are seeded into multi-well plates (e.g., 96-well).

    • Compound Treatment: The cells are treated with serial dilutions of this compound (or a control compound) and incubated for a set period (e.g., 72 hours).

    • Cell Lysis: The cells are washed and lysed to release the intracellular contents, including the luciferase enzyme.

    • Luminometry: A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence signal is normalized to untreated controls. The EC₅₀ value is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.[21]

Start Seed Replicon Cells in 96-well plate Treat Add serial dilutions of this compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure Luminescence Lyse->Read Analyze Calculate EC₅₀ from dose-response curve Read->Analyze caption Workflow for a typical HCV replicon assay.

Caption: Workflow for a typical HCV replicon assay.

Resistance Selection Studies

These experiments are crucial for identifying the specific mutations that confer resistance to an antiviral agent.

  • Principle: Replicon cells are cultured over an extended period (weeks to months) in the presence of a constant, selective pressure from the drug. This allows for the outgrowth of rare, pre-existing or newly mutated replicon variants that are less susceptible to the drug.

  • Methodology:

    • Long-term Culture: Replicon cells are grown in media containing this compound at a concentration several-fold above its EC₅₀.[21]

    • Colony Expansion: Drug-resistant cell colonies that emerge are isolated and expanded.

    • RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations. The NS5A-coding region of the replicon is amplified via RT-PCR and sequenced.[21]

    • Mutation Identification: The resulting sequences are compared to the wild-type replicon sequence to identify amino acid substitutions. These are designated as resistance-associated substitutions (RASs).

Immunofluorescence Microscopy

This imaging technique is used to visualize the subcellular localization of NS5A and other viral proteins and to observe the effects of drug treatment.

  • Principle: Specific antibodies are used to detect target proteins within fixed and permeabilized cells. These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, allowing for visualization with a fluorescence microscope.

  • Methodology:

    • Cell Culture and Treatment: HCV-infected or replicon-containing cells are grown on glass coverslips and treated with this compound or a vehicle control (e.g., DMSO).[9][20]

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

    • Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., anti-NS5A). After washing, they are incubated with a fluorescently-labeled secondary antibody. Multiple proteins can be stained simultaneously using different antibodies and fluorophores.

    • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or other high-resolution fluorescence microscope. The resulting images reveal the location and morphology of NS5A and can show drug-induced changes, such as protein clustering.[9][20]

Conclusion

The mechanism of action of this compound against HCV NS5A is a paradigm of modern antiviral drug development, targeting a non-enzymatic protein to disrupt multiple stages of the viral life cycle. By binding to the dimeric interface of NS5A's Domain I, this compound induces a conformational lock that prevents the protein from orchestrating the formation of the viral replication complex and from mediating the assembly of new virions. This dual mechanism, which involves the disruption of NS5A phosphorylation, subcellular localization, and critical interactions with host factors, underpins the drug's potent clinical efficacy and its central role in the cure of hepatitis C.

References

The Discovery and Synthesis of Daclatasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a global health issue, affecting millions and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome encodes several non-structural (NS) proteins that are essential for viral replication and are prime targets for antiviral therapies. Among these, the NS5A protein, a zinc-binding phosphoprotein with no known enzymatic function, plays a crucial role in both viral RNA replication and the assembly of new virus particles. Daclatasvir (formerly BMS-790052) is a first-in-class, potent, and pangenotypic inhibitor of the HCV NS5A replication complex. Its discovery and development marked a significant milestone in the treatment of chronic HCV, forming the backbone of highly effective all-oral, interferon-free combination therapies.

Discovery of this compound

The journey to this compound's discovery began at Bristol-Myers Squibb with a forward-thinking strategy to identify mechanistically diverse HCV inhibitors suitable for combination therapy. This approach aimed to preemptively combat the development of drug-resistant viral strains.[1]

Phenotypic Screening

Instead of targeting a specific enzyme, the discovery process utilized a phenotypic screening approach.[2][3] This involved using a cell-based HCV genotype 1b (GT-1b) subgenomic replicon system.[4] This system consists of human hepatoma cells (Huh-7) that harbor a self-replicating portion of the HCV genome, which includes the non-structural proteins necessary for RNA replication.[2]

The screening assay was designed to identify compounds that could inhibit HCV replication within the host cells. A counterscreen using bovine viral diarrhea virus (BVDV) was employed to ensure that the identified "hits" were specific to HCV and not broadly cytotoxic.[4] This stringent screening process led to the identification of a lead compound that, while potent, required significant chemical optimization to improve its antiviral spectrum and pharmacokinetic properties.[1]

Lead Optimization

The initial lead compound demonstrated excellent potency against GT-1b but was significantly less active against the clinically prevalent GT-1a.[3] Extensive structure-activity relationship (SAR) studies were undertaken to broaden the genotypic coverage. A key challenge during this phase was the observation that some compounds in the chemical series underwent dimerization under assay conditions.[1] This led the research team to focus on symmetrical, palindromic molecules, which were later understood to complement the dimeric nature of the NS5A protein.[1] This optimization campaign ultimately culminated in the synthesis of this compound, a compound with picomolar potency against multiple HCV genotypes and favorable properties for clinical development.[5]

cluster_0 Discovery Phase cluster_1 Optimization Phase Phenotypic Screening Phenotypic Screening HCV GT-1b Replicon Assay HCV GT-1b Replicon Assay Phenotypic Screening->HCV GT-1b Replicon Assay Counterscreen (BVDV) Counterscreen (BVDV) Phenotypic Screening->Counterscreen (BVDV) Hit Identification Hit Identification HCV GT-1b Replicon Assay->Hit Identification Counterscreen (BVDV)->Hit Identification Lead Compound Lead Compound Hit Identification->Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies Dimerization Insight Dimerization Insight SAR Studies->Dimerization Insight Poor GT-1a Activity Focus on Palindromic Structures Focus on Palindromic Structures Dimerization Insight->Focus on Palindromic Structures This compound (Clinical Candidate) This compound (Clinical Candidate) Focus on Palindromic Structures->this compound (Clinical Candidate) Improved Potency & Spectrum

Diagram 1: this compound Discovery Workflow.

Mechanism of Action

This compound exerts its antiviral effect by binding with high affinity to the N-terminus of Domain 1 of the HCV NS5A protein.[6][7] This binding is non-covalent and induces a conformational change in the NS5A protein, disrupting its normal functions which are critical for the viral lifecycle.[7]

NS5A is essential for the formation of the "membranous web," a complex intracellular structure derived from host cell membranes where HCV RNA replication occurs.[7][8] By altering the structure of NS5A, this compound prevents the proper formation of this replication complex, thereby inhibiting viral RNA synthesis.[7][8]

Furthermore, NS5A exists in two phosphorylated states: a basally phosphorylated state crucial for RNA replication and a hyperphosphorylated state involved in virion assembly and release.[9][10] this compound disrupts the function of the hyperphosphorylated NS5A, thereby blocking the assembly and secretion of new, infectious HCV particles.[9][10] This dual mechanism of action—inhibiting both RNA replication and virion assembly—results in a rapid and profound decline in HCV RNA levels in patients.[11][12]

cluster_0 HCV Lifecycle HCV RNA HCV RNA Polyprotein Translation Polyprotein Translation HCV RNA->Polyprotein Translation NS5A Protein NS5A Protein Polyprotein Translation->NS5A Protein Replication Complex Formation Replication Complex Formation NS5A Protein->Replication Complex Formation Basal Phosphorylation Virion Assembly & Secretion Virion Assembly & Secretion NS5A Protein->Virion Assembly & Secretion Hyper-phosphorylation Inhibition_Replication NS5A Protein->Inhibition_Replication Inhibition_Assembly NS5A Protein->Inhibition_Assembly Viral RNA Replication Viral RNA Replication Replication Complex Formation->Viral RNA Replication New HCV RNA New HCV RNA Viral RNA Replication->New HCV RNA New HCV RNA->Virion Assembly & Secretion This compound This compound This compound->NS5A Protein Binds to Domain 1 Inhibition_Replication->Replication Complex Formation Blocks Inhibition_Assembly->Virion Assembly & Secretion Blocks

Diagram 2: Mechanism of Action of this compound.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that leverages the molecule's symmetrical structure, which is built around a central biphenyl core. The molecule incorporates two L-proline and two L-valine amino acid derivatives, which simplifies stereochemical control during the synthesis.[7]

An exemplary synthesis route can be summarized as follows:[2][7][13]

  • Friedel-Crafts Acylation: The synthesis begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, catalyzed by aluminum chloride, to form 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one).

  • Nucleophilic Substitution: The resulting diketone undergoes nucleophilic substitution with a protected L-proline derivative.

  • Cyclization: The intermediate is then cyclized using ammonium acetate to form the two imidazole rings symmetrically on the biphenyl core.

  • Deprotection: The protecting groups on the proline moieties are removed under acidic conditions.

  • Amide Coupling: Finally, the deprotected intermediate is coupled with a protected L-valine derivative to yield this compound.

Biphenyl Biphenyl FC_Acylation 1. Friedel-Crafts Acylation (AlCl3 catalyst) Biphenyl->FC_Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->FC_Acylation Diketone_Intermediate Diketone_Intermediate FC_Acylation->Diketone_Intermediate Substitution 2. Nucleophilic Substitution Diketone_Intermediate->Substitution Protected_L-Proline Protected_L-Proline Protected_L-Proline->Substitution Proline_Adduct Proline_Adduct Substitution->Proline_Adduct Cyclization 3. Imidazole Formation Proline_Adduct->Cyclization Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Cyclization Protected_Daclatasvir_Core Protected_Daclatasvir_Core Cyclization->Protected_Daclatasvir_Core Deprotection 4. Acidic Deprotection Protected_Daclatasvir_Core->Deprotection Diamine_Intermediate Diamine_Intermediate Deprotection->Diamine_Intermediate Coupling 5. Amide Coupling Diamine_Intermediate->Coupling Protected_L-Valine Protected_L-Valine Protected_L-Valine->Coupling This compound This compound Coupling->this compound

Diagram 3: Chemical Synthesis Flowchart of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound Against HCV Genotypes
HCV Genotype/SubtypeReplicon SystemEC50 (pM)Reference(s)
Genotype 1a Subgenomic Replicon50[5][9]
Genotype 1b Subgenomic Replicon9[5][9]
Genotype 2a Subgenomic Replicon28 - 103[9]
Genotype 2a (JFH-1) Subgenomic Replicon34 - 19,000[1]
Genotype 3a Subgenomic Replicon120 - 870[5]
Genotype 4a Subgenomic Replicon12[9]
Genotype 5a Subgenomic Replicon3 - 33[9][14]
Genotype 6a Subgenomic Replicon74[14]

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to inhibit 50% of HCV replicon replication in vitro.

Table 2: Pharmacokinetic Properties of this compound (60 mg Oral Dose)
ParameterValueReference(s)
Bioavailability 67%[7]
Tmax (Time to Peak Plasma Concentration) 1 - 2 hours[4][10][15]
Protein Binding ~99%[7]
Volume of Distribution (Vd) 47 L[7]
Apparent Clearance (CL/F) 5.29 - 5.7 L/h[6][16]
Elimination Half-life (t½) 12 - 15 hours[15]
Metabolism Primarily CYP3A4[7]
Excretion Fecal (~88%)[10]
Table 3: Sustained Virologic Response (SVR12) Rates in Clinical Trials of this compound-based Regimens
Study / CohortHCV GenotypePatient PopulationRegimenSVR12 RateReference(s)
ALLY-3 3Treatment-Naïve (No Cirrhosis)DCV + SOF (12 weeks)96%[17]
ALLY-3 3Treatment-Naïve (Cirrhosis)DCV + SOF (12 weeks)63%[17]
ALLY-3 3Treatment-Experienced (No Cirrhosis)DCV + SOF (12 weeks)96%[17]
ALLY-3 3Treatment-Experienced (Cirrhosis)DCV + SOF (12 weeks)63%[17]
ALLY-3+ 3Advanced Fibrosis/CirrhosisDCV + SOF + RBV (12 weeks)88% - 90%[18]
ALLY-3+ 3Advanced Fibrosis/CirrhosisDCV + SOF + RBV (16 weeks)92%[18]
Italian EAP 1aCirrhosisDCV + SOF +/- RBV91.7%
Italian EAP 1bCirrhosisDCV + SOF +/- RBV86.9%
Italian EAP 3CirrhosisDCV + SOF +/- RBV92.5%
Italian EAP 4CirrhosisDCV-based69.2%
Real-World 1CirrhosisDCV + SOF +/- RBV (24 weeks)96%
Real-World 3CirrhosisDCV + SOF +/- RBV (24 weeks)89%

DCV: this compound; SOF: Sofosbuvir; RBV: Ribavirin; EAP: Early Access Program.

Table 4: Common this compound Resistance-Associated Substitutions (RASs) in NS5A
GenotypeAmino Acid PositionKey Substitution(s)Fold-Change in EC50Reference(s)
1a M28M28THigh[9]
Q30Q30E/H/RHigh[9]
L31L31M/VHigh[9]
Y93Y93C/H/NHigh[9]
1b L31L31M/VModerate[9]
Y93Y93HHigh[9]
3a L31L31F>1000x[5]
Y93Y93H>71,000x[5]
5a L31L31F/V>1000x[14]
6a L31L31M>1000x[14]

Fold-change in EC50 represents the increase in the concentration of this compound needed to inhibit the mutant replicon compared to the wild-type.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes a representative method for determining the in vitro potency of compounds like this compound using an HCV subgenomic replicon system with a luciferase reporter.

  • Cell Line Maintenance:

    • Culture Huh-7-lunet cells stably harboring an HCV subgenomic replicon (e.g., GT-1b) in Dulbecco's Modified Eagle Medium (DMEM).

    • Supplement the medium with 10% Fetal Bovine Serum (FBS), nonessential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain selection pressure for replicon-containing cells.

    • Maintain cells in an incubator at 37°C with 5% CO2.

  • Assay Plating:

    • Trypsinize and resuspend the replicon cells in G418-free DMEM.

    • Seed the cells into 384-well assay plates at a density of approximately 2,000 cells per well in a volume of 90 µL.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

    • Add 0.4 µL of each diluted compound concentration to the assay plates in quadruplicate. The final DMSO concentration in the wells should be approximately 0.5%.

    • Include controls: DMSO only (0% inhibition) and a known potent HCV inhibitor at a high concentration (>100x EC50) as a positive control (100% inhibition).

  • Incubation:

    • Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

  • Luciferase Activity Measurement:

    • After incubation, remove the culture medium from the plates.

    • Lyse the cells by adding a passive lysis buffer (e.g., 75 µL per well) and gently rocking the plates for 15 minutes at room temperature.[9]

    • Transfer 20 µL of the cell lysate to a white 96-well luminescence plate.[9]

    • Use a luminometer to measure the Renilla luciferase activity by injecting the appropriate substrate.

  • Data Analysis:

    • Normalize the luciferase signal relative to the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Calculate the EC50 value by fitting the dose-response curve using a four-parameter non-linear regression model.[1]

Chemical Synthesis of this compound

This section outlines a representative laboratory-scale synthesis protocol compiled from literature sources.[2][9][13]

Step 1: Synthesis of 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one)

  • Suspend biphenyl (5 mmol) and anhydrous aluminum chloride (AlCl3, 10 mmol) in chloroform (5 mL).[9]

  • Add chloroacetyl chloride (10 mmol) to the suspension.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]

  • After completion, cool the reaction mixture and quench by carefully adding it to a 2N HCl solution.

  • Extract the product with a suitable organic solvent (e.g., acetone). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone product, which can be used in the next step without further purification.[9]

Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate

  • React the crude 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) from Step 1 with 2 equivalents of Boc-L-proline in a suitable solvent like tetrahydrofuran (THF) in the presence of a base (e.g., potassium t-butoxide) to form the proline adduct via nucleophilic substitution.

  • Dissolve the resulting proline adduct intermediate (2 mmol) in benzene (9 mL).[9]

  • Add ammonium acetate (43.6 mmol) to the solution.[9]

  • Reflux the mixture for 3 hours at approximately 95-100°C, monitoring by TLC.[9]

  • After completion, cool the mixture, add toluene, and wash with water.

  • Separate the organic layer, dry it, and concentrate under reduced pressure to yield the crude protected this compound core.

Step 3: Synthesis of the Diamine Intermediate via Deprotection

  • Suspend the protected core from Step 2 (1.6 mmol) in ethanol (2.6 mL).[9]

  • Add concentrated HCl (1.68 mL) and reflux the solution for 3 hours at 50°C.[9]

  • Monitor the deprotection by TLC.

  • Upon completion, add isopropyl alcohol, cool the mixture to 0-5°C to precipitate the dihydrochloride salt of the diamine intermediate.

  • Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.

Step 4: Synthesis of this compound (Final Amide Coupling)

  • Dissolve N-(methoxycarbonyl)-L-valine (2 mmol) in dichloromethane (MDC, 10 mL).

  • Add 1-hydroxybenzotriazole (HOBt, 2.5 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 2.4 mmol).[9]

  • Stir the mixture for 1 hour at room temperature, then cool to 0-5°C.

  • Add the diamine intermediate dihydrochloride salt from Step 3 (1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4 mmol).[9]

  • Stir the reaction mixture at 0-5°C and allow it to warm to room temperature, stirring until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, dilute the reaction mixture with MDC and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound free base. The final product can be converted to its dihydrochloride salt if desired.

Conclusion

The discovery of this compound through an innovative phenotypic screening approach represents a paradigm shift in antiviral drug development, demonstrating that potent inhibitors can be identified without a priori knowledge of a specific enzymatic target. Its unique dual mechanism of action, inhibiting both HCV RNA replication and virion assembly by targeting NS5A, contributes to its profound and rapid clinical efficacy. The convergent and symmetrical nature of its chemical synthesis allows for an efficient manufacturing process. As a cornerstone of combination therapies, this compound has played a pivotal role in revolutionizing the treatment landscape for chronic Hepatitis C, offering a well-tolerated and highly effective cure for millions of patients worldwide.

References

Daclatasvir Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a first-in-class, potent, and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Its discovery and development represent a significant milestone in the treatment of chronic HCV infection, offering a highly effective and well-tolerated therapeutic option.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that guided the optimization of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.

Mechanism of Action

This compound targets the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] Although NS5A has no known enzymatic activity, it plays a crucial role in the formation of the membranous web, the site of viral replication.[6][7] this compound is believed to bind to the N-terminus of domain I of NS5A, inducing conformational changes that disrupt its normal functions.[6][8] This binding interferes with the formation of the replication complex, thereby inhibiting viral RNA synthesis and subsequent virion assembly.[6] The discovery of this compound originated from a phenotypic screening lead, which, through an extensive optimization campaign, led to the development of palindromic molecules that complement the dimeric nature of the NS5A protein.[1]

HCV Replication and Inhibition by this compound

The following diagram illustrates the key stages of HCV replication and the points of intervention by this compound.

HCV Replication and this compound Inhibition HCV Replication Cycle and this compound's Points of Inhibition Translation & Polyprotein Processing Translation & Polyprotein Processing NS5A Dimerization NS5A Dimerization Translation & Polyprotein Processing->NS5A Dimerization Membranous Web Formation Membranous Web Formation RNA Replication RNA Replication Membranous Web Formation->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release NS5A Dimerization->Membranous Web Formation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Membranous Web Formation Inhibition->Virion Assembly Inhibition->NS5A Dimerization

Caption: this compound inhibits HCV by targeting NS5A, disrupting its dimerization and function in forming the membranous web, which is crucial for RNA replication and virion assembly.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved extensive SAR studies to optimize its potency, pan-genotypic activity, and resistance profile. The core structure of this compound is a symmetrical, palindromic molecule with a central biphenyl core and two imidazole-proline-valine termini.

Quantitative SAR Data

The following tables summarize the in vitro activity of this compound and key analogs against various HCV genotypes and resistant mutants.

Table 1: Antiviral Activity of this compound (Compound 1) and a Key Analog (Compound 49) Against Various HCV Genotypes [1]

CompoundGenotype/SubtypeEC50 (pM)
1 (this compound) 1a50
1b9
2a28
3a146
4a12
5a33
49 1a30
1b4
2a20
3a80
4a10
5a20

Table 2: Impact of Resistance-Associated Substitutions (RASs) in NS5A on this compound Activity (Genotype 1b)

NS5A SubstitutionFold Change in EC50 vs. Wild-Type
L31V28
Y93H24
L31V + Y93H>14,000

Table 3: Antiviral Activity of this compound against HCV Genotype 3a Strains and Resistant Mutants

HCV3a Strain/MutantEC50 (nM)
HCV3a1 (Wild-Type)0.14
HCV3a2 (Wild-Type)1.25
HCV3a1 L31F Mutant320
HCV3a1 Y93H Mutant1400

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication in a cell-based replicon system.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • RNA Quantification: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, targeting a specific region of the HCV genome.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of this compound Analogs

The following provides a general synthetic scheme for this compound and its analogs, based on published methods.[4]

General Synthetic Scheme:

This compound Synthesis Workflow General Synthetic Pathway for this compound Analogs Friedel-Crafts Acylation Friedel-Crafts Acylation Diacetylbiphenyl Diacetylbiphenyl Friedel-Crafts Acylation->Diacetylbiphenyl Bromination Bromination Diacetylbiphenyl->Bromination Dibromoacetylbiphenyl Dibromoacetylbiphenyl Bromination->Dibromoacetylbiphenyl Substitution with N-Boc-proline Substitution with N-Boc-proline Dibromoacetylbiphenyl->Substitution with N-Boc-proline Proline-substituted intermediate Proline-substituted intermediate Substitution with N-Boc-proline->Proline-substituted intermediate Cyclization with Ammonium Acetate Cyclization with Ammonium Acetate Proline-substituted intermediate->Cyclization with Ammonium Acetate Bis-imidazole intermediate Bis-imidazole intermediate Cyclization with Ammonium Acetate->Bis-imidazole intermediate Boc Deprotection Boc Deprotection Bis-imidazole intermediate->Boc Deprotection Diamine intermediate Diamine intermediate Boc Deprotection->Diamine intermediate Coupling with N-Moc-valine Coupling with N-Moc-valine Diamine intermediate->Coupling with N-Moc-valine This compound This compound Coupling with N-Moc-valine->this compound

Caption: A generalized synthetic route to this compound, starting from biphenyl and involving key steps like Friedel-Crafts acylation, bromination, substitution, cyclization, and amide coupling.

Detailed Protocol for a Key Step (Example: Cyclization to form the Imidazole Ring):

  • Reactants: The proline-substituted intermediate is dissolved in a suitable solvent such as acetic acid.

  • Reagent: An excess of ammonium acetate is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the bis-imidazole intermediate.

Conclusion

The development of this compound is a testament to the power of systematic SAR studies in modern drug discovery. The optimization from an initial screening hit to a clinically effective, pan-genotypic antiviral agent was guided by a deep understanding of how structural modifications impact antiviral potency and the barrier to resistance. This guide provides a comprehensive overview of these critical studies, offering valuable insights for researchers and professionals in the field of antiviral drug development. The detailed protocols and visual representations of the underlying biological and chemical processes serve as a practical resource for further research in this area.

References

Daclatasvir's Precision Assault on HCV: A Deep Dive into the NS5A Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the binding interaction between Daclatasvir, a potent direct-acting antiviral agent, and its target, the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Herein, we consolidate quantitative binding data, detail key experimental methodologies, and visualize the drug's mechanism of action.

Executive Summary

This compound represents a significant advancement in the treatment of chronic HCV infection. Its mechanism of action is the targeted inhibition of the viral protein NS5A, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] this compound binds to the N-terminal region of Domain 1 of NS5A, inducing a conformational change that disrupts the protein's function.[3][4] This inhibition is characterized by picomolar to nanomolar potency against various HCV genotypes. Resistance to this compound is primarily conferred by mutations in the NS5A binding site, notably at amino acid positions M28, Q30, L31, and Y93.[1] This guide synthesizes the current understanding of this critical drug-target interaction.

Data Presentation: this compound Activity and Resistance

The following tables summarize the in vitro efficacy of this compound against different HCV genotypes and the impact of key resistance-associated substitutions (RASs) on its antiviral activity. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.

HCV GenotypeNS5A Amino Acid PolymorphismsThis compound EC50 (nM)Reference
Genotype 1aWild-type0.03[5]
Genotype 1bWild-type0.009[6]
Genotype 2aWild-type0.028[3]
Genotype 3aWild-type0.120 - 0.870[7]
Genotype 4aWild-type0.06[5]
Genotype 5aWild-type0.003 - 0.007[8]
Genotype 6aWild-type0.074[8]

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes.

HCV GenotypeNS5A MutationFold Increase in EC50 vs. Wild-TypeReference
Genotype 1bL31V28[6]
Genotype 1bY93H24[6]
Genotype 1bL31V + Y93H>14,000[6]
Genotype 1aM28T>1,000[6]
Genotype 1aQ30R>1,000[6]
Genotype 3aL31F~2,667[7]
Genotype 3aY93H>10,000[7]

Table 2: Impact of Resistance-Associated Substitutions on this compound Activity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the this compound-NS5A interaction.

HCV Replicon Assay for EC50 Determination

This assay quantifies the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in a cell-based system.

1. Cell Culture:

  • Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.[9][10]

  • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an antibiotic (e.g., G418) to maintain the replicon.

2. Compound Preparation and Dosing:

  • This compound is serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.[9]

  • The diluted compound is added to the wells of a 384-well plate containing the replicon cells. A final DMSO concentration of <0.5% is maintained to avoid cytotoxicity.[9]

3. Incubation:

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9][10]

4. Quantifying Viral Replication:

  • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[9][10]

5. Data Analysis:

  • The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a four-parameter logistic curve.[9]

Site-Directed Mutagenesis of NS5A

This technique is used to introduce specific amino acid substitutions into the NS5A gene to study their effect on this compound resistance.

1. Plasmid Template:

  • A plasmid containing the HCV replicon with the wild-type NS5A sequence is used as the template.

2. Primer Design:

  • Complementary primer pairs containing the desired mutation are designed. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

3. PCR Amplification:

  • A high-fidelity DNA polymerase (e.g., PfuUltra) is used for the PCR reaction to minimize secondary mutations.

  • The PCR cycling parameters typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

4. Digestion of Parental DNA:

  • The PCR product is treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.

5. Transformation:

  • The DpnI-treated DNA is transformed into competent E. coli cells.

6. Verification:

  • Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing.[4]

Expression, Purification, and Crystallization of NS5A Domain I

This protocol outlines the steps to obtain purified NS5A Domain I protein for structural studies.

1. Gene Cloning and Expression:

  • The DNA sequence encoding NS5A Domain I (e.g., residues 33-202) is cloned into an expression vector, often with an N-terminal purification tag (e.g., His6-tag).[3][7]

  • The construct is transformed into E. coli (e.g., BL21(DE3) strain).

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 15-18°C) overnight to enhance protein solubility.[4][7]

2. Cell Lysis and Initial Purification:

  • The bacterial cells are harvested and lysed.

  • The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

3. Protein Purification:

  • The His-tagged protein is eluted from the Ni-NTA column using an imidazole gradient.

  • The purification tag is often removed by cleavage with a specific protease (e.g., TEV protease).[7]

  • Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

4. Crystallization:

  • The purified NS5A Domain I protein is concentrated to an appropriate concentration (e.g., 8 mg/mL).[7]

  • Crystallization screening is performed using the sitting-drop vapor diffusion method with various crystallization screens at 4°C.[7]

  • Crystals are cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for identifying resistance mutations.

Daclatasvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Daclatasvir_Action This compound Intervention HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex Formation (Membranous Web) NS5A->Replication_Complex NS5A->Replication_Complex Inhibited Virion_Assembly Virion Assembly & Release NS5A->Virion_Assembly Disrupted RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Replication_Complex->RNA_Replication Blocked RNA_Replication->Virion_Assembly This compound This compound This compound->NS5A Binds to NS5A Domain 1 Dimer Interface

This compound's inhibitory effect on the HCV replication cycle.

Resistance_Mutation_Workflow cluster_InVitro In Vitro Selection cluster_Analysis Genetic and Phenotypic Analysis Replicon_Cells HCV Replicon Cells Daclatasvir_Treatment Treat with this compound Replicon_Cells->Daclatasvir_Treatment Resistant_Colonies Select for Resistant Colonies Daclatasvir_Treatment->Resistant_Colonies RNA_Extraction Extract Viral RNA Resistant_Colonies->RNA_Extraction Sequencing Sequence NS5A Gene RNA_Extraction->Sequencing Identify_Mutations Identify Mutations (e.g., Y93H, L31V) Sequencing->Identify_Mutations Site_Directed_Mutagenesis Introduce Mutations into Wild-Type Replicon Identify_Mutations->Site_Directed_Mutagenesis EC50_Assay Determine EC50 of Mutant Replicons Site_Directed_Mutagenesis->EC50_Assay

Workflow for identifying this compound resistance mutations.

References

Daclatasvir's Antiviral Reach Beyond Hepatitis C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), has demonstrated a broader antiviral spectrum than initially anticipated. This technical guide provides an in-depth analysis of the in vitro and in silico evidence for this compound's activity against a range of viruses beyond HCV. The primary focus of current research has been on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), with promising results in various cell lines. Limited but noteworthy findings also suggest potential activity against other RNA viruses, including Chikungunya Virus (CHIKV) and Respiratory Syncytial Virus (RSV), although these are primarily based on computational models and require further experimental validation. This document summarizes the available quantitative data, details the experimental protocols employed in these studies, and presents visual representations of proposed mechanisms and experimental workflows to facilitate a deeper understanding of this compound's potential as a broad-spectrum antiviral agent.

In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been most extensively studied against SARS-CoV-2, the causative agent of COVID-19. Multiple studies have reported its ability to inhibit viral replication in different cell lines.

Table 1: In Vitro Efficacy of this compound Against Various Viruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2 Vero0.8>22.4>28[1][2][3]
HuH-70.6>22.4>37.3[1][2][3]
Calu-31.1>22.4>20.4[1][2][3]
Chikungunya Virus (CHIKV) HuH-7Not DeterminedLow1.3[4]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Experimental Protocols

Antiviral Assays

This assay is a standard method to quantify the number of infectious virus particles.

  • Cell Lines: Vero, HuH-7, or Calu-3 cells are seeded in 48-well plates at a density of 5 x 10^5 cells/well.[1]

  • Virus Infection: Cells are infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 for Vero cells and 0.1 for HuH-7 and Calu-3 cells, for 1 hour at 37°C.[1]

  • Drug Treatment: After viral adsorption, the inoculum is removed, and cells are washed and incubated with fresh medium (e.g., DMEM with 2% fetal bovine serum) containing serial dilutions of this compound.[1]

  • Incubation: Plates are incubated for 24 hours (Vero cells) or 48 hours (HuH-7 and Calu-3 cells).[1]

  • Quantification: The supernatant is collected, and the viral titer is determined by plaque assay on Vero cells. The number of plaque-forming units (PFU/mL) is counted to determine the extent of viral inhibition.[1]

This method quantifies the amount of viral RNA to assess the effect of the drug on viral replication.

  • Cell Culture and Infection: Calu-3 cells are seeded at 5 x 10^5 cells/well in 48-well plates and infected with SARS-CoV-2 at an MOI of 0.1 for 1 hour at 37°C.[1]

  • Drug Treatment: Following infection, cells are washed and treated with different concentrations of this compound.[1]

  • RNA Extraction: After 48 hours of incubation, total RNA is extracted from the cell lysates.[1]

  • qRT-PCR: The levels of viral genomic and subgenomic RNA (e.g., targeting ORF1 and ORFE) are quantified using specific primers and probes.[1]

Cytotoxicity Assays

To determine the concentration at which a compound becomes toxic to the host cells, cytotoxicity assays are performed in parallel with antiviral assays.

  • Cell Seeding: Cells (e.g., Vero, HuH-7, Calu-3) are seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with serial dilutions of this compound for a duration that matches the antiviral assay (e.g., 24 or 48 hours).

  • Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by staining with dyes that differentiate between live and dead cells. The absorbance or fluorescence is measured to determine the percentage of viable cells compared to untreated controls. The 50% cytotoxic concentration (CC50) is then calculated.

Proposed Mechanisms of Action Beyond HCV

While this compound's primary target in HCV is the NS5A protein, its mechanism against other viruses is still under investigation.

SARS-CoV-2
  • Targeting Viral RNA Structures: It is proposed that this compound may interfere with the folding of secondary RNA structures within the SARS-CoV-2 genome. This destabilization could disrupt the viral polymerase reaction and subsequent replication.[2][5]

  • Inhibition of Viral RNA Polymerase: Some studies suggest that this compound may also target the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral RNA synthesis.[5]

Respiratory Syncytial Virus (RSV)
  • In Silico Docking Studies: Computational models suggest that this compound has a high binding affinity for the matrix (M) and fusion (F) proteins of RSV. By targeting these proteins, this compound could potentially inhibit viral assembly and entry into host cells.[6] It is important to note that these findings are predictive and await experimental confirmation.

Dengue Virus (DENV)
  • In Silico Docking Studies: Molecular docking studies have indicated that this compound can bind to the Dengue virus envelope (E) protein. This interaction is predicted to interfere with the viral fusion process, which is a critical step for viral entry into the host cell.[7][8] These computational predictions require validation through in vitro and in vivo experiments.

Visualizations

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_cytotoxicity Cytotoxicity Assay (Parallel) A Seed cells in multi-well plates B Infect cells with virus (e.g., SARS-CoV-2) A->B C Add serial dilutions of this compound B->C D Incubate for a defined period (e.g., 24-48h) C->D E1 Plaque Reduction Assay D->E1 E2 qRT-PCR for Viral RNA D->E2 F Determine EC50 E1->F E2->F G Treat uninfected cells with this compound H Measure cell viability (e.g., MTT assay) G->H I Determine CC50 H->I

A standard workflow for in vitro antiviral drug testing.
Proposed Mechanism of this compound Against SARS-CoV-2

Daclatasvir_SARS_CoV_2_Mechanism cluster_virus SARS-CoV-2 cluster_inhibition Inhibition Virus Viral RNA Genome RNA_Structures Secondary RNA Structures Virus->RNA_Structures RdRp RNA-dependent RNA Polymerase (RdRp) Virus->RdRp Inhibit_Folding Disruption of RNA Folding Inhibit_Polymerase Inhibition of Polymerase Activity This compound This compound This compound->Inhibit_Folding This compound->Inhibit_Polymerase Replication_Blocked Viral Replication Blocked Inhibit_Folding->Replication_Blocked Inhibit_Polymerase->Replication_Blocked

Proposed dual mechanism of this compound against SARS-CoV-2.

Discussion and Future Directions

The existing data strongly support the in vitro efficacy of this compound against SARS-CoV-2 at concentrations that may be achievable in humans.[2] The proposed mechanisms of action, targeting both viral RNA structures and the viral polymerase, suggest a multifaceted approach to inhibiting viral replication.

However, the antiviral spectrum of this compound beyond coronaviruses remains largely unexplored. The limited and sometimes contradictory findings for other viruses like Chikungunya underscore the need for comprehensive in vitro screening against a broader panel of viral pathogens. The in silico predictions for RSV and Dengue virus are intriguing but require urgent experimental validation to ascertain their clinical relevance.

Future research should focus on:

  • Conducting standardized in vitro antiviral and cytotoxicity assays of this compound against a wider range of viruses, including MERS-CoV, Zika, Dengue, Chikungunya, Ebola, and RSV, to determine their respective EC50, CC50, and SI values.

  • Elucidating the precise molecular mechanisms of this compound against these viruses to identify potential viral or host targets.

  • Evaluating the efficacy of this compound in in vivo animal models for the most promising viral candidates to assess its therapeutic potential in a physiological context.

References

An In-depth Technical Guide to the Inhibition of the HCV Replication Complex by Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism by which Daclatasvir, a first-in-class and potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), disrupts the viral replication complex. It consolidates key quantitative data, outlines detailed experimental protocols for assessing antiviral activity and resistance, and visualizes the underlying molecular interactions and experimental workflows.

Introduction: The HCV Replication Complex and the Role of NS5A

The Hepatitis C virus, a single-stranded RNA virus, establishes a chronic infection that can lead to severe liver disease. A crucial element of the HCV life cycle is the formation of a membranous web, a specialized intracellular structure derived from host cell membranes, where viral RNA replication occurs. This process is orchestrated by a complex of viral non-structural (NS) proteins, including NS3, NS4A, NS4B, NS5A, and the RNA-dependent RNA polymerase NS5B.

NS5A is a multifunctional phosphoprotein that plays a pivotal, though enigmatic, role in both viral replication and virion assembly.[1] It exists in two phosphorylated states, a basal (p56) and a hyperphosphorylated (p58) form, and the ratio between these is believed to regulate its function.[2] While NS5A has no known enzymatic activity, it acts as a critical scaffold, interacting with both viral and host factors to facilitate the formation and function of the replication complex.[3]

This compound: A Potent, Pan-Genotypic NS5A Inhibitor

This compound (formerly BMS-790052) is a highly potent, direct-acting antiviral (DAA) that targets NS5A.[1] It exhibits picomolar to low nanomolar efficacy against a broad range of HCV genotypes in vitro.[4][5] The discovery of this compound was a landmark in HCV treatment, demonstrating that targeting a non-enzymatic viral protein could lead to profound antiviral effects and, in combination with other DAAs, achieve high rates of sustained virologic response (SVR).[6]

Mechanism of Action: A Dual Mode of Inhibition

This compound's primary mechanism of action involves binding to the N-terminal domain (Domain I) of NS5A.[1][7] Structural studies and molecular modeling suggest that the symmetrical, dimeric structure of this compound binds to a dimeric form of NS5A, likely at the interface between the two monomers.[6][7] This binding event is thought to lock NS5A in a specific conformation, thereby disrupting its normal functions.[2][8] This leads to a dual inhibitory effect on the HCV lifecycle:

  • Inhibition of Replication Complex Formation: this compound's binding to NS5A prevents the proper localization and assembly of the viral replicase, leading to the formation of non-functional replication complexes.[8][9] This disrupts the biogenesis of the membranous web, a critical step for viral RNA synthesis.[9]

  • Impairment of Virion Assembly: Beyond its role in replication, NS5A is also involved in the assembly of new virus particles. This compound has been shown to inhibit this later stage of the viral life cycle as well.[2]

Furthermore, this compound has been observed to interfere with NS5A's interaction with host factors, such as the phosphatidylinositol-4-kinase IIIα (PI4KA), which is essential for the integrity of the replication complex.[8][10] this compound impairs the hyper-accumulation of the PI4KA product, PI4P, which is a hallmark of HCV replication compartments.[8][10]

Below is a diagram illustrating the proposed mechanism of this compound's inhibitory action.

Daclatasvir_Mechanism cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibition by this compound NS5A_monomer NS5A Monomer NS5A_dimer NS5A Dimer NS5A_monomer->NS5A_dimer Dimerization Replication_Complex Functional HCV Replication Complex NS5A_dimer->Replication_Complex Assembly with other NS proteins & host factors Virion_Assembly Virion Assembly NS5A_dimer->Virion_Assembly Late-stage function Inactive_Complex Inactive NS5A-Daclatasvir Complex NS5A_dimer->Inactive_Complex Membranous_Web Membranous Web Formation Replication_Complex->Membranous_Web RNA_Replication HCV RNA Replication Membranous_Web->RNA_Replication RNA_Replication->Virion_Assembly Newly synthesized RNA This compound This compound This compound->NS5A_dimer Binds to NS5A Dimer Inactive_Complex->Replication_Complex Blocks Formation Inactive_Complex->Virion_Assembly Inhibits Assembly

Caption: Mechanism of this compound's inhibition of the HCV replication complex.

Quantitative Data on this compound's Antiviral Activity

The potency of this compound has been extensively characterized in vitro using HCV replicon systems. The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes.

HCV GenotypeReplicon SystemEC50 (nM)Reference(s)
1a H770.050[4]
1b Con10.009[4]
2a JFH-10.020[4]
3a -0.003 - 1.25[4]
4a -≤0.080[11][12]
5a -0.003 - 0.007[5]
6a -0.074[5]

Resistance to this compound

As with most antiviral agents, resistance to this compound can emerge through specific amino acid substitutions in its target protein, NS5A. These resistance-associated substitutions (RASs) typically occur in Domain I of NS5A, within the binding site of the drug. The most clinically significant RASs are found at positions M28, Q30, L31, and Y93. The presence of these RASs can significantly reduce the susceptibility of the virus to this compound, as shown by the fold-increase in EC50 values.

HCV GenotypeNS5A SubstitutionFold-Increase in EC50Reference(s)
1a M28T>1,000[13]
Q30R>1,000[13]
L31V/M>1,000[13]
Y93H/N>1,000[13]
1b L31V28[2]
Y93H24[2]
L31V + Y93H>14,000[2]
3a Y93HHigh-level[13]
4a L31V>1,000[11]
Y93H>1,000[11]
5a L31F/V2-40 nM (EC50)[5]
6a Q24H, L31M, P32L/S, T58A/S2-250 nM (EC50)[5]

Experimental Protocols

The in vitro evaluation of this compound's activity and resistance profile predominantly relies on the HCV replicon system.

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 human hepatoma cells (or a subclone, e.g., Huh-7.5)

  • HCV replicon constructs (bicistronic, containing a selectable marker like neomycin phosphotransferase and a reporter gene like luciferase, specific for the desired genotype)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • G418 (for stable replicon cell line selection and maintenance)

  • This compound (or other test compounds)

  • Reagents for RNA extraction and qRT-PCR or luciferase assay reagents

Methodology:

  • Cell Seeding: Seed stable HCV replicon-harboring Huh-7 cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

  • Treatment: Add the diluted compound to the seeded cells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • Endpoint Measurement:

    • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol. This is a high-throughput method.

    • qRT-PCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using quantitative real-time PCR. This is a more direct measure of RNA replication.

  • Data Analysis:

    • Normalize the reporter signal or HCV RNA levels to the vehicle control.

    • Plot the normalized values against the logarithm of the drug concentration.

    • Calculate the EC50 value, the concentration at which a 50% reduction in HCV replication is observed, by fitting the data to a four-parameter logistic regression model.

Resistance Selection and Phenotyping

This protocol is used to identify and characterize viral mutations that confer resistance to this compound.

Materials:

  • Wild-type HCV replicon-harboring cells

  • High concentrations of this compound

  • Reagents for RNA extraction, RT-PCR, and Sanger or next-generation sequencing

Methodology:

  • Resistance Selection: Culture wild-type HCV replicon cells in the continuous presence of a selective concentration of this compound (typically 10x to 100x the wild-type EC50).

  • Monitoring for Breakthrough: Monitor the cultures for signs of viral rebound (e.g., an increase in reporter gene expression or cell survival in the presence of G418).

  • Isolation of Resistant Clones: Once breakthrough colonies emerge, expand these resistant cell populations.

  • Genotypic Analysis: Extract RNA from the resistant cells, reverse transcribe the NS5A region, and amplify it by PCR. Sequence the PCR product to identify mutations compared to the wild-type sequence.

  • Phenotypic Analysis:

    • Engineer the identified mutations (singly or in combination) back into the wild-type replicon construct via site-directed mutagenesis.

    • Establish new stable cell lines harboring these mutant replicons.

    • Perform the HCV replicon assay as described in section 6.1 to determine the EC50 of this compound against each mutant.

    • Calculate the fold-resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

The following diagram outlines the general workflow for evaluating this compound's antiviral properties.

Experimental_Workflow cluster_EC50 EC50 Determination cluster_Resistance Resistance Profiling A Seed HCV Replicon Cells B Treat with this compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Measure HCV Replication (Luciferase or qRT-PCR) C->D E Calculate EC50 D->E L Calculate Fold-Resistance F Culture Replicon Cells with High Concentration of this compound G Select for Resistant Colonies F->G H Sequence NS5A Gene G->H I Identify Mutations (RASs) H->I J Engineer RASs into Wild-Type Replicon I->J Reverse Genetics K Determine EC50 of Mutant Replicons J->K K->L

Caption: Experimental workflow for assessing this compound's antiviral activity and resistance.

Conclusion

This compound represents a significant advancement in the treatment of chronic Hepatitis C, primarily through its potent and specific inhibition of the viral NS5A protein. Its unique mechanism, involving the disruption of both the formation of the replication complex and the assembly of new virions, underscores the importance of NS5A as a therapeutic target. The quantitative data on its pan-genotypic efficacy, coupled with a detailed understanding of the genetic basis of resistance, provides a robust framework for its clinical application and for the development of next-generation NS5A inhibitors. The experimental protocols outlined herein serve as a guide for the continued investigation of this important class of antiviral agents.

References

Molecular Modeling of the Daclatasvir-NS5A Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir, a first-in-class inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A), has revolutionized the treatment of chronic HCV infection. Its exceptional potency, with picomolar to low nanomolar efficacy, has spurred significant interest in understanding its precise mechanism of action at a molecular level.[1][2] This technical guide provides an in-depth overview of the molecular modeling studies that have been instrumental in elucidating the intricate interactions between this compound and its target, NS5A. It summarizes key quantitative data, details prevalent experimental and computational protocols, and visualizes the complex biological processes and workflows involved. A critical aspect of this compound's efficacy is its ability to bind to Domain I of the NS5A protein, thereby inducing conformational changes that disrupt the protein's normal functions in viral RNA replication and virion assembly.[3]

Introduction to NS5A and this compound

HCV NS5A is a large, hydrophilic phosphoprotein that is essential for the viral life cycle, playing a crucial role in both RNA replication and the assembly of new virus particles.[4][5] It is a zinc-binding, proline-rich protein that exists in different phosphorylated states and is localized to the endoplasmic reticulum (ER) membrane.[4][5] NS5A is composed of three domains, with the N-terminal Domain I being the primary target of this compound and other NS5A inhibitors.[2][6] This domain features an amphipathic α-helix that anchors the protein to the membrane.[4][6]

This compound is a potent, direct-acting antiviral agent that exhibits a high genetic barrier to resistance in some HCV genotypes.[7][8] Its mechanism of action is unique in that it does not inhibit any known enzymatic activity.[9][10] Instead, it is believed to function by binding to NS5A and inducing conformational changes that interfere with the protein's ability to form the membranous web, a critical structure for HCV replication.[3][11] Modeling studies suggest that this compound has a dual mode of action, inhibiting both viral RNA synthesis and the assembly and secretion of new virions.[9][12]

Molecular Modeling of the this compound-NS5A Binding Interaction

Due to the lack of a complete crystal structure of the full-length NS5A, computational modeling has been an indispensable tool for understanding the this compound-NS5A interaction.[13][14] Homology modeling, molecular docking, and molecular dynamics (MD) simulations have provided significant insights into the binding modes and the structural basis of drug resistance.

Binding Modes: Symmetric vs. Asymmetric

A key area of investigation has been the determination of how the symmetric this compound molecule binds to the dimeric NS5A protein. Two primary models have been proposed:

  • Symmetric Binding: Several studies suggest that this compound and its analogs bind symmetrically within a cleft at the NS5A dimer interface.[13][14][15] This model is supported by the symmetric nature of this compound itself.[13]

  • Asymmetric Binding: Other models propose an asymmetric binding mode, where the two halves of the this compound molecule interact with different sites on the NS5A dimer.[16][17] One proposed asymmetric model suggests that one end of the drug binds to a core site between the Tyrosine 93 (Y93) residues of each monomer, while the other end interacts with a site near Leucine 31 (L31) of one of the subunits.[16]

Key Amino Acid Interactions

Molecular modeling studies have consistently identified several key amino acid residues within NS5A Domain I that are critical for this compound binding. Mutations at these positions are frequently associated with drug resistance.

  • Tyrosine 93 (Y93): This residue is considered a cornerstone of the interaction, with π-π stacking interactions between its aromatic ring and the imidazole group of this compound being a recurring observation in many models.[13][16]

  • Leucine 31 (L31): This residue is located in a flexible linker region and is another hotspot for resistance mutations.[10][18]

  • Methionine 28 (M28): Mutations at this position also confer resistance to this compound.[18][19]

  • Other Residues: Other residues that have been implicated in the interaction through modeling studies include Phenylalanine 19 (Phe19), Tryptophan 11 (Trp11), Cysteine 57 (Cys57), and Histidine 54 (His54).[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency of this compound and the impact of resistance-associated substitutions (RASs).

Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes

HCV GenotypeEC50 (nM)Reference
Genotype 1a0.03[13]
Genotype 1b--
Genotype 2a--
Genotype 3a--
Genotype 4a0.06[13]
Genotype 5a<0.075[1]
Genotype 6a<0.075[1]

Table 2: Fold Resistance of NS5A Mutations to this compound (Genotype 1b)

NS5A SubstitutionFold ResistanceReference
L31M3[17]
L31V28[10][17]
Y93H24[10][17]
L31M + Y93H7,105[17]
L31V + Y93H14,789[10][17]

Experimental and Computational Protocols

This section details the common methodologies employed in the molecular modeling of the this compound-NS5A interaction.

Homology Modeling of NS5A

Due to the absence of a complete experimental structure, homology modeling is the first step in most computational studies.

  • Template Selection: Structures of NS5A Domain I (PDB codes: 1ZH1, 3FQM) and the N-terminal amphipathic helix (PDB code: 1R7E) are often used as templates.[20]

  • Model Building: Web-based servers like Robetta are frequently used for comparative modeling to construct a 3D model of the target NS5A sequence.[13][14][21]

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK, and its stability is often evaluated through molecular dynamics simulations.

Molecular Docking

Molecular docking is used to predict the binding pose of this compound within the modeled NS5A structure.

  • Ligand and Receptor Preparation: The 3D structure of this compound is obtained from databases or sketched and optimized. The NS5A receptor model is prepared by adding hydrogens and assigning charges.

  • Docking Software: Commonly used docking programs include FRED and AutoDock Vina.[13][14][22]

  • Binding Site Identification: Druggable pockets on the NS5A surface are identified using tools like Fpocket.[13][14][22]

  • Pose Selection and Refinement: The resulting docking poses are scored and ranked. The best poses are often subjected to further refinement and analysis.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the this compound-NS5A complex over time and to assess its stability.

  • System Setup: The protein-ligand complex is placed in a simulation box, typically an orthorhombic box, and solvated with a water model like TIP3P.[13] The system is neutralized with counter-ions.

  • Force Field: The OPLS2005 force field is commonly assigned for the simulation.[13][21][22]

  • Simulation Protocol: The simulation typically involves an initial energy minimization step, followed by a gradual heating of the system and a production run for a specific duration (e.g., 200 ns).[13][21]

  • Analysis: Trajectories are analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (rGyr) to assess the stability of the complex.[13][22]

Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used to calculate the binding free energy of the this compound-NS5A complex, providing a more quantitative measure of binding affinity.[13][22]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the study of the this compound-NS5A interaction.

Daclatasvir_Mechanism_of_Action cluster_0 HCV Replication Cycle cluster_1 This compound Inhibition HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein NS5A NS5A Polyprotein->NS5A Membranous Web Formation Membranous Web Formation NS5A->Membranous Web Formation NS5A_Daclatasvir_Complex NS5A-Daclatasvir Complex NS5A->NS5A_Daclatasvir_Complex RNA Replication RNA Replication Membranous Web Formation->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly This compound This compound Inhibition_Replication Inhibition of RNA Replication NS5A_Daclatasvir_Complex->Inhibition_Replication Inhibition_Assembly Inhibition of Virion Assembly NS5A_Daclatasvir_Complex->Inhibition_Assembly

Caption: this compound's dual mechanism of action on the HCV replication cycle.

Molecular_Modeling_Workflow Sequence NS5A Amino Acid Sequence Homology_Modeling Homology Modeling (e.g., Robetta) Sequence->Homology_Modeling 3D_Model 3D Model of NS5A Homology_Modeling->3D_Model Model_Validation Model Validation 3D_Model->Model_Validation Molecular_Docking Molecular Docking (e.g., AutoDock Vina, FRED) Model_Validation->Molecular_Docking Docked_Complex This compound-NS5A Complex Molecular_Docking->Docked_Complex Daclatasvir_Structure This compound 3D Structure Daclatasvir_Structure->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (e.g., Desmond) Docked_Complex->MD_Simulations Simulation_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulations->Simulation_Analysis Binding_Energy Binding Free Energy Calculation (MM-GBSA) MD_Simulations->Binding_Energy Results Binding Mode, Stability, Affinity Simulation_Analysis->Results Binding_Energy->Results

Caption: A typical workflow for the molecular modeling of this compound-NS5A interaction.

Conclusion and Future Directions

Molecular modeling has been a powerful tool in unraveling the complexities of the this compound-NS5A interaction.[7][8] These computational approaches have not only provided a structural basis for the drug's potent antiviral activity but have also shed light on the mechanisms of drug resistance.[7][8] The proposed binding models, whether symmetric or asymmetric, offer valuable frameworks for the rational design of next-generation NS5A inhibitors with improved resistance profiles and broader genotype coverage.[7]

Future research will likely focus on refining the existing models with higher-resolution structural data, if and when it becomes available. Furthermore, the application of more advanced computational techniques, such as enhanced sampling methods in MD simulations, could provide deeper insights into the conformational dynamics of the NS5A dimer upon this compound binding. Integrating computational predictions with experimental validation will remain crucial for advancing our understanding of this important drug-target interaction and for the development of more effective therapies against HCV.

References

Daclatasvir: A Deep Dive into Preclinical Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of daclatasvir, a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A protein. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in various preclinical species, outline the methodologies of key experimental studies, and visualize the metabolic pathways and experimental workflows.

Preclinical Pharmacokinetics

This compound has been evaluated in a range of preclinical animal models to characterize its pharmacokinetic profile. These studies are essential for predicting human pharmacokinetics and establishing a safe therapeutic window.

In Vivo Pharmacokinetic Parameters

Table 1: Summary of Key Preclinical Pharmacokinetic Observations

ParameterObservation in Preclinical SpeciesHuman Pharmacokinetic Correlation
Absorption Rapidly absorbed with time to maximum plasma concentration (Tmax) typically between 1-2 hours.[1][3]Similar rapid absorption observed in humans.[1][3]
Bioavailability The absolute bioavailability of the tablet formulation in humans is 67%.[4] Preclinical bioavailability data is not publicly detailed but supported clinical development.-
Distribution Highly bound to plasma proteins (approximately 99%).[3]Consistent high protein binding is seen in human plasma.[3]
Metabolism Primarily metabolized by cytochrome P450 3A4 (CYP3A4).[5]CYP3A4 is the major enzyme responsible for this compound metabolism in humans.[5]
Elimination The primary route of elimination is through the feces, with a significant portion excreted as unchanged drug.[6] Renal clearance is a minor pathway.[1]Fecal excretion is the predominant route of elimination in humans, with approximately 88% of the dose recovered in feces (53% as unchanged drug) and 6.6% in urine.[6]
Half-life The terminal elimination half-life in HCV-infected human subjects ranges from 12 to 15 hours.[6] Preclinical data supported the potential for once-daily dosing.A similar half-life is observed in the clinical setting.[6]
In Vitro Permeability and Transporter Interactions

In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have demonstrated that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[7] This interaction can influence the oral absorption and overall disposition of the drug.

Metabolism of this compound

The biotransformation of this compound is a critical factor in its overall pharmacokinetic profile and potential for drug-drug interactions.

In Vitro Metabolism

Studies using human liver microsomes and cryopreserved hepatocytes have been instrumental in elucidating the metabolic pathways of this compound.[8][9] These in vitro systems contain the key drug-metabolizing enzymes and provide a reliable model for predicting in vivo metabolism.

Table 2: Summary of In Vitro Metabolism Findings

In Vitro SystemKey Finding
Human Liver Microsomes Confirmed that CYP3A4 is the primary cytochrome P450 isozyme responsible for the oxidative metabolism of this compound.[5]
Cryopreserved Hepatocytes Provided a more complete picture of metabolism, including both Phase I and Phase II metabolic pathways, and confirmed the low turnover of this compound.
Metabolic Pathways

The metabolism of this compound is primarily oxidative. The major metabolic pathway involves oxidation mediated by CYP3A4.

This compound This compound Metabolites Oxidative Metabolites This compound->Metabolites Metabolism Excretion Fecal and Renal Excretion (Primarily Unchanged) This compound->Excretion Direct Excretion CYP3A4 CYP3A4 CYP3A4->Metabolites

This compound Metabolic Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the general protocols for key experiments used to characterize the pharmacokinetics and metabolism of this compound.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is designed to determine the rate at which a compound is metabolized by liver microsomal enzymes.

Protocol:

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein concentration), the test compound (e.g., this compound at 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[10]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent drug.

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate Mixture Microsomes->Incubate This compound This compound This compound->Incubate Buffer Phosphate Buffer + NADPH System Buffer->Incubate Timepoints Sample at Time Points Incubate->Timepoints Quench Quench Reaction (Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

In Vitro Metabolic Stability Workflow
CYP450 Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug candidate.

Protocol:

  • Incubation with Recombinant CYPs: this compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The incubation mixture also contains a NADPH-regenerating system.

  • Chemical Inhibition in Human Liver Microsomes: In a separate set of experiments, this compound is incubated with pooled human liver microsomes in the presence and absence of known selective chemical inhibitors for each major CYP isozyme.

  • Metabolite Formation/Parent Depletion Measurement: The rate of metabolite formation or the depletion of this compound is measured by LC-MS/MS.

  • Data Analysis: The contribution of each CYP isozyme to the overall metabolism is determined by comparing the metabolic rate in the presence and absence of the specific inhibitors or by identifying which recombinant CYP actively metabolizes the drug.

P-glycoprotein Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux transporter.

Protocol:

  • Cell Culture: Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelial barrier.

  • Transport Studies: The transport of this compound across the Caco-2 cell monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Inhibition of P-gp: The transport studies are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: The concentration of this compound in the receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) values for both directions are calculated. A B-to-A/A-to-B efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Conclusion

The preclinical pharmacokinetic and metabolism studies of this compound have been pivotal in understanding its disposition and guiding its clinical development. The data consistently demonstrate a profile that is favorable for a once-daily oral antiviral agent, with predictable metabolism primarily through CYP3A4 and elimination mainly via the feces. The in vitro methodologies described provide a robust framework for the preclinical assessment of drug candidates, enabling early identification of key ADME properties and potential drug interaction liabilities. This comprehensive preclinical characterization has been fundamental to the successful clinical application of this compound in the treatment of chronic hepatitis C.

References

The Biochemical Landscape of NS5A: A Technical Guide to the Target of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a multifaceted phosphoprotein essential for the viral life cycle, playing critical roles in both viral RNA replication and virion assembly.[1][2] Lacking any known enzymatic activity, NS5A orchestrates a complex network of interactions with both viral and host cell factors to create an environment conducive to viral propagation.[3][4] This central role has made it a prime target for direct-acting antiviral (DAA) therapies. Daclatasvir, a first-in-class NS5A inhibitor, exhibits potent, pangenotypic antiviral activity by directly binding to the N-terminus of NS5A's domain I.[5][6][7] This interaction disrupts the intricate functions of NS5A, leading to a profound inhibition of HCV replication and assembly.[8][9] This technical guide provides an in-depth exploration of the biochemical functions of NS5A and the molecular mechanisms by which this compound exerts its antiviral effects.

The Multifunctional NS5A Protein: Structure and Role in the HCV Life Cycle

The HCV NS5A protein is a proline-rich, zinc-binding phosphoprotein that exists in two main phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58).[10] The balance between these two forms is believed to be a critical regulator of its diverse functions.[11]

1.1. Structural Organization of NS5A

NS5A is comprised of three distinct domains linked by low-complexity sequences:

  • N-terminal Amphipathic Helix: This region anchors the protein to the endoplasmic reticulum (ER) membrane, a critical step for its function.

  • Domain I: A highly structured, zinc-binding domain that forms a dimer. This domain is crucial for RNA binding and is the direct target of this compound.[12][13]

  • Domain II and III: These domains are largely unstructured and are involved in interactions with a multitude of host and viral proteins, including cyclophilin A and the viral polymerase NS5B.[12][13]

1.2. Key Functions of NS5A in the HCV Life Cycle

NS5A is a central player in two critical stages of the viral life cycle:

  • Viral RNA Replication: NS5A is an essential component of the HCV replication complex, a multiprotein machinery responsible for synthesizing new viral RNA genomes.[14] It is believed to facilitate the formation of the "membranous web," a specialized membrane structure derived from the ER that serves as the site of viral replication.[5] NS5A interacts with other viral proteins, such as NS4B and the RNA-dependent RNA polymerase NS5B, as well as host factors to regulate replication.[5][14]

  • Virion Assembly and Release: Following RNA replication, NS5A is involved in the assembly of new viral particles.[1] It interacts with the HCV core protein and facilitates the packaging of the viral genome into new virions.[15][16] The hyperphosphorylated form of NS5A is thought to be particularly important for this later stage of the viral life cycle.[11]

This compound: A Potent Inhibitor of NS5A

This compound is a highly potent and specific inhibitor of NS5A. It exhibits picomolar to nanomolar efficacy against a broad range of HCV genotypes.[14]

2.1. Mechanism of Action

This compound targets the N-terminal region of NS5A's Domain I.[6][7] Binding of this compound to this site induces conformational changes in NS5A, disrupting its ability to perform its essential functions.[13] The primary mechanisms by which this compound inhibits HCV are:

  • Inhibition of RNA Replication: By binding to NS5A, this compound prevents the proper formation and function of the viral replication complex.[8] It has been shown to block the formation of the membranous web, thereby halting viral RNA synthesis.[10]

  • Disruption of Virion Assembly: this compound also interferes with the role of NS5A in the assembly and release of new virus particles.[8][9] This dual mechanism of action contributes to its potent antiviral activity.[9]

2.2. Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound has been extensively studied in vitro using HCV replicon systems. The half-maximal effective concentration (EC50) values demonstrate its potent activity across various HCV genotypes.

HCV GenotypeEC50 (pM) in Replicon AssaysReference
Genotype 1a50[14]
Genotype 1b9[14]
Genotype 2a28 - 103[14]
Genotype 3a146[14]
Genotype 4a12[14]
Genotype 5a33[14]

NS5A's Interaction with Host Cell Signaling Pathways and Modulation by this compound

NS5A's ability to modulate host cell signaling pathways is critical for creating a cellular environment that supports viral persistence and pathogenesis.[3]

3.1. The PI3K-Akt Survival Pathway

NS5A has been shown to interact with the p85 subunit of phosphatidylinositol 3-kinase (PI3K), leading to the activation of the Akt signaling pathway.[17] This pathway is known to promote cell survival and inhibit apoptosis, which may contribute to the chronic nature of HCV infection.

PI3K_Akt_Pathway NS5A HCV NS5A p85 PI3K (p85) NS5A->p85 interacts with Akt Akt p85->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Caption: NS5A interaction with the PI3K-Akt pathway.

3.2. The MAPK/ERK Signaling Pathway

NS5A can also perturb the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway by interacting with the growth factor receptor-bound protein 2 (Grb2).[3][18] This interaction can inhibit the normal signaling cascade that regulates cell proliferation and differentiation.

MAPK_ERK_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors NS5A HCV NS5A NS5A->Grb2 interacts with & inhibits

Caption: NS5A-mediated disruption of the MAPK/ERK pathway.

3.3. Interaction with Phosphatidylinositol 4-Kinase III Alpha (PI4KIIIα)

A key host factor for HCV replication is the lipid kinase PI4KIIIα. NS5A recruits PI4KIIIα to the replication complex, leading to the accumulation of phosphatidylinositol 4-phosphate (PI4P) at the membranous web. This is essential for the structural integrity of the replication organelles. This compound has been shown to impair the hyper-stimulation of PI4P levels, suggesting it disrupts the functional interaction between NS5A and PI4KIIIα.[19]

NS5A_PI4K_Interaction cluster_RC HCV Replication Complex NS5A HCV NS5A PI4KA PI4KIIIα NS5A->PI4KA recruits PI4P PI4P accumulation PI4KA->PI4P stimulates Membranous_Web Membranous Web Integrity PI4P->Membranous_Web This compound This compound This compound->NS5A inhibits functional interaction

Caption: this compound disrupts the NS5A-PI4KIIIα interaction.

3.4. Interaction with Cyclophilin A (CypA)

Cyclophilin A, a cellular peptidyl-prolyl isomerase, is another critical host factor for HCV replication. CypA interacts with domain II of NS5A and is thought to induce conformational changes in NS5A that are necessary for its RNA binding activity and the formation of a functional replication complex.[12][20]

Experimental Protocols

4.1. HCV Replicon Assay for Antiviral Activity

This assay is a cornerstone for evaluating the efficacy of anti-HCV compounds like this compound.

Workflow:

HCV_Replicon_Assay Start Start Cell_Culture Culture Huh-7 cells harboring HCV subgenomic replicon (e.g., with luciferase reporter) Start->Cell_Culture Compound_Addition Add serial dilutions of This compound to cells Cell_Culture->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity (correlates with RNA replication) Lysis->Luciferase_Assay Cytotoxicity_Assay Perform cytotoxicity assay (e.g., Calcein AM) Lysis->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 values Luciferase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HCV Replicon Assay.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[21]

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).[21]

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the compound to manifest.[21]

  • Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The signal intensity is directly proportional to the level of HCV RNA replication.[21]

  • Cytotoxicity Assessment: A parallel assay is often performed to determine the cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral effect is not due to cell death.[21]

  • Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.[21]

4.2. Analysis of NS5A Phosphorylation

Investigating the phosphorylation status of NS5A is crucial for understanding its regulation.

Methodology:

  • Cell Lysis: Cells expressing NS5A (e.g., from HCV replicon-containing cells) are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the protein.[22]

  • Immunoprecipitation: NS5A is immunoprecipitated from the cell lysate using a specific anti-NS5A antibody.[22]

  • SDS-PAGE and Western Blotting: The immunoprecipitated NS5A is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The basally phosphorylated (p56) and hyperphosphorylated (p58) forms can be distinguished by their different electrophoretic mobilities. The separated proteins are then transferred to a membrane and detected by Western blotting using an anti-NS5A antibody.[22]

  • Mass Spectrometry: To identify specific phosphorylation sites, the protein bands corresponding to p56 and p58 can be excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides analyzed by mass spectrometry.[22][23]

Conclusion

The HCV NS5A protein stands as a testament to the intricate strategies viruses employ to hijack host cellular machinery for their own propagation. Its central role in both RNA replication and virion assembly, coupled with its lack of enzymatic activity, makes it a unique and challenging drug target. This compound, through its precise targeting of NS5A's domain I, effectively disrupts these critical viral processes, highlighting the power of targeting protein-protein and protein-RNA interactions in antiviral drug development. A thorough understanding of the biochemical functions of NS5A and its interplay with host factors will continue to be invaluable for the development of next-generation anti-HCV therapies and for elucidating the complex biology of this persistent human pathogen.

References

Methodological & Application

Daclatasvir In Vitro Antiviral Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, first-in-class, direct-acting antiviral agent highly specific for the Hepatitis C Virus (HCV).[1][2] It functions by targeting the HCV nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3][4][5] this compound exhibits picomolar-level inhibitory activity against a broad range of HCV genotypes, making it a cornerstone of combination therapies for chronic hepatitis C.[1][6] These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound using industry-standard HCV replicon systems.

Mechanism of Action

This compound exerts its antiviral effect by binding with high affinity to the N-terminus of the D1 domain of NS5A.[3][5] This binding event induces conformational changes in NS5A, disrupting its critical functions.[4] Specifically, this compound interferes with the formation of the membranous web where viral RNA replication occurs and inhibits the hyperphosphorylation of NS5A, which is crucial for modulating the assembly and formation of new, infectious viral particles.[2][3][4] By targeting both RNA synthesis and virion assembly, this compound effectively halts the HCV life cycle.[2][4]

The NS5A protein is known to interact with numerous host cell signaling pathways to support viral persistence, including the PI3K-AKT and MAPK/ERK pathways.[7][8] By inhibiting NS5A, this compound disrupts these interactions, further contributing to its potent antiviral effect.

Daclatasvir_Mechanism_of_Action cluster_HCV HCV Life Cycle cluster_Host Host Cell HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly & Secretion HCV_RNA->Viral_Assembly NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Viral_Assembly Modulation Host_Factors Host Factors (e.g., PI3K/Akt) NS5A->Host_Factors Interaction Replication_Complex->HCV_RNA RNA Replication New_Virions New HCV Virions Viral_Assembly->New_Virions This compound This compound This compound->NS5A Binds & Inhibits Antiviral_Assay_Workflow cluster_prep Preparation prep_cells 1. Prepare HCV Replicon & Parental Cell Suspensions prep_compound 2. Prepare Serial Dilutions of this compound seed_ec50 3a. Seed Replicon Cells (EC50 Plate) seed_cc50 3b. Seed Parental Cells (CC50 Plate) add_compound_ec50 4a. Add Compound to EC50 Plate seed_ec50->add_compound_ec50 add_compound_cc50 4b. Add Compound to CC50 Plate seed_cc50->add_compound_cc50 read_ec50 5a. Measure Luciferase (Replication) add_compound_ec50->read_ec50 read_cc50 5b. Measure Cell Viability (Cytotoxicity) add_compound_cc50->read_cc50 analyze_ec50 6a. Calculate EC50 read_ec50->analyze_ec50 analyze_cc50 6b. Calculate CC50 read_cc50->analyze_cc50

References

Application Notes and Protocols for HCV Cell Culture Models in Daclatasvir Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir is a potent, direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including RNA replication and virion assembly.[2][3][4] this compound inhibits these processes by binding to the N-terminus of NS5A's D1 domain, thereby preventing its essential interactions with host cell components and disrupting the formation of the viral replication complex.[1][5]

The development and evaluation of this compound and other NS5A inhibitors have been heavily reliant on robust in vitro HCV cell culture models.[6][7] Among these, HCV replicon systems have been instrumental.[6][7] These systems utilize subgenomic HCV RNA molecules that can autonomously replicate within human hepatoma cell lines, most commonly Huh-7 cells.[6][7][8] This allows for the specific study of viral replication and the efficacy of antiviral compounds without the production of infectious virus particles, enhancing biosafety.[6][7] Furthermore, the development of the JFH-1 (Japanese Fulminant Hepatitis 1) isolate-based infectious cell culture system (HCVcc) has enabled the study of the complete viral life cycle.[9][10]

These application notes provide detailed protocols for utilizing HCV replicon systems and the HCVcc system for testing the antiviral activity of this compound.

This compound's Mechanism of Action: Targeting HCV NS5A

This compound exerts its antiviral effect by specifically targeting the HCV NS5A protein. Its mechanism involves the disruption of both the cis- and trans-acting functions of NS5A.[11] It interferes with the hyperphosphorylation of NS5A, which is critical for the assembly and formation of new, functional replication complexes.[11] By modulating the phosphorylation state of NS5A, this compound effectively blocks both viral RNA synthesis and the subsequent assembly and secretion of virions.[1][11]

HCV_NS5A_Daclatasvir_Pathway cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Translation Translation & Polyprotein Processing HCV_RNA->Translation NS5A_protein NS5A Protein (Basal Phosphorylation) Translation->NS5A_protein Hyperphosphorylation Hyperphosphorylation NS5A_protein->Hyperphosphorylation Host & Viral Kinases Replication_Complex Replication Complex Formation (Membranous Web) NS5A_protein->Replication_Complex cis-acting function Hyperphosphorylated_NS5A Hyperphosphorylated NS5A Hyperphosphorylation->Hyperphosphorylated_NS5A Virion_Assembly Virion Assembly & Secretion Hyperphosphorylated_NS5A->Virion_Assembly trans-acting function RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly Newly synthesized RNA This compound This compound This compound->NS5A_protein Inhibits This compound->Hyperphosphorylation Downregulates

Figure 1: Mechanism of this compound Action on HCV NS5A.

Quantitative Data: this compound Efficacy in Replicon Assays

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The following table summarizes the EC50 values of this compound against various HCV genotypes in cell-based replicon assays.

HCV GenotypeReplicon SystemCell LineEC50 (pM)Reference
1a SubgenomicHuh-750[6]
1b SubgenomicHuh-79[6]
2a Subgenomic (JFH-1)Huh-771 - 103[6]
2a (M31) Hybrid RepliconHuh-7-[12][13]
3a Hybrid RepliconHuh-7120 - 870[14]
4a SubgenomicHuh-712[6]
5a Hybrid RepliconHuh-73 - 7[12][13]
6a Hybrid RepliconHuh-774[12][13]

Note: EC50 values can vary depending on the specific replicon construct and assay conditions.

Experimental Protocols

Protocol 1: Establishment of Stable HCV Replicon Cell Lines

This protocol describes the generation of Huh-7 cell lines that stably maintain replicating subgenomic HCV replicons, which typically contain a selectable marker like the neomycin resistance gene (neo).

Materials:

  • Huh-7 or Huh-7.5 cells

  • Plasmid DNA encoding the HCV subgenomic replicon (e.g., genotype 1b Con1 isolate) downstream of a T7 promoter

  • Restriction enzyme for plasmid linearization

  • T7 RNA polymerase and reagents for in vitro transcription

  • Electroporation cuvettes (0.4 cm gap)

  • Electroporator

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Trypsin-EDTA

Procedure:

  • In Vitro Transcription of Replicon RNA: a. Linearize the HCV replicon plasmid DNA with the appropriate restriction enzyme. b. Purify the linearized DNA. c. Synthesize replicon RNA in vitro using T7 RNA polymerase according to the manufacturer's protocol. d. Treat the reaction with DNase to remove the template DNA and purify the RNA. Assess RNA integrity and concentration.

  • Transfection of Huh-7 Cells: a. Culture Huh-7 cells to 70-80% confluency. b. Harvest the cells by trypsinization and wash with ice-cold, serum-free DMEM. c. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free DMEM. d. Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the cell suspension in an electroporation cuvette. e. Deliver an electrical pulse (e.g., 270 V, 950 µF, 100 Ω). f. Immediately after electroporation, transfer the cells to a 10 cm dish containing complete DMEM and incubate at 37°C.

  • Selection of G418-Resistant Colonies: a. 24 hours post-transfection, replace the medium with complete DMEM containing G418 (concentration to be optimized, typically 0.5-1 mg/mL). b. Continue to culture the cells for 3-4 weeks, replacing the selection medium every 3-4 days.[1] c. Untransfected cells will be eliminated, while cells harboring replicating replicons will form resistant colonies. d. Isolate individual colonies using cloning cylinders and expand them in separate culture vessels under continuous G418 selection.

  • Verification of Replicon Replication: a. Confirm the presence of HCV RNA in the expanded cell clones using Northern blotting or quantitative RT-PCR (qRT-PCR). b. Detect the expression of HCV nonstructural proteins (e.g., NS5A) by Western blotting or immunofluorescence.

Protocol 2: Transient HCV Replicon Assay for this compound Testing

This protocol is used for rapid evaluation of antiviral compounds and utilizes replicons where the selectable marker is replaced by a reporter gene, such as Firefly or Renilla luciferase.

Materials:

  • Huh-7.5 cells

  • HCV reporter replicon RNA (as prepared in Protocol 1, Step 1)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Transfection and Plating: a. Transfect Huh-7.5 cells with the HCV reporter replicon RNA via electroporation as described in Protocol 1, Step 2. b. Plate the transfected cells into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%). b. 24 hours after plating, remove the existing medium and add the medium containing the different concentrations of this compound to the cells. Include a "no drug" (vehicle control) and "no cells" (background) control.

  • Quantification of HCV Replication: a. After 48-72 hours of incubation with the compound, measure luciferase activity. b. Aspirate the medium and lyse the cells according to the luciferase assay manufacturer's instructions. c. Measure the luminescence using a luminometer. The signal is proportional to the level of replicon RNA replication.[8]

  • Cytotoxicity Assessment: a. In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a cell viability assay to ensure that the observed reduction in luciferase activity is not due to cell death.

  • Data Analysis: a. Normalize the luciferase readings to the vehicle control. b. Plot the normalized values against the logarithm of the this compound concentration. c. Calculate the EC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 3: HCVcc (JFH-1) Infection Assay

This protocol uses the infectious JFH-1 based cell culture system to test the effect of this compound on the complete viral life cycle.

Materials:

  • Huh-7.5 cells

  • HCVcc JFH-1 virus stock (previously generated and titered)

  • This compound

  • 96-well plates

  • Reagents for qRT-PCR to quantify HCV RNA or antibodies for immunofluorescence staining of HCV proteins (e.g., NS5A).

Procedure:

  • Cell Plating: a. Seed Huh-7.5 cells in 96-well plates and allow them to adhere overnight.

  • Infection and Treatment: a. Infect the cells with HCVcc JFH-1 at a specific multiplicity of infection (MOI), for example, 0.1. b. After a 3-4 hour incubation period to allow for viral entry, remove the inoculum and wash the cells. c. Add fresh medium containing serial dilutions of this compound.

  • Assessing Antiviral Activity: a. After 48-72 hours, assess the level of HCV infection. This can be done by: i. qRT-PCR: Extract total RNA from the cells and quantify the intracellular HCV RNA levels. ii. Immunofluorescence: Fix the cells and stain for an HCV protein like NS5A. The number of infected cells or the fluorescence intensity can be quantified. iii. TCID50 Assay: Collect the supernatant to measure the titer of infectious virus particles produced.

  • Data Analysis: a. Determine the EC50 value of this compound by analyzing the dose-dependent reduction in HCV RNA levels, protein expression, or infectious virus production.

Experimental Workflow and Resistance Testing

The general workflow for testing an antiviral compound like this compound involves initial screening in a transient reporter replicon assay, followed by confirmation in stable replicon cell lines and the infectious HCVcc system. Resistance studies are a critical component of this process.

Antiviral_Testing_Workflow cluster_workflow Antiviral Testing and Resistance Profiling Workflow Start Start: Compound (this compound) Transient_Assay Transient Replicon Assay (Luciferase Reporter) Start->Transient_Assay EC50_Determination Determine EC50 & Cytotoxicity Transient_Assay->EC50_Determination Stable_Assay Stable Replicon Assay EC50_Determination->Stable_Assay Confirm_EC50 Confirm EC50 Stable_Assay->Confirm_EC50 HCVcc_Assay Infectious HCVcc System Assay (JFH-1) Confirm_EC50->HCVcc_Assay Full_Cycle_Inhibition Assess Inhibition of Full Viral Cycle HCVcc_Assay->Full_Cycle_Inhibition Resistance_Selection Resistance Selection Full_Cycle_Inhibition->Resistance_Selection Genotypic_Analysis Genotypic Analysis (Sequencing of NS5A) Resistance_Selection->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis of Resistant Replicons Resistance_Selection->Phenotypic_Analysis Identify_RAS Identify Resistance-Associated Substitutions (RAS) Genotypic_Analysis->Identify_RAS Phenotypic_Analysis->Identify_RAS End End: Comprehensive Antiviral Profile Identify_RAS->End

Figure 2: Workflow for this compound testing and resistance analysis.

Protocol for Resistance Selection:

  • Culture stable HCV replicon cells in the presence of increasing concentrations of this compound.

  • Continue culturing for several weeks until resistant cell colonies emerge.

  • Expand these resistant colonies.

  • Isolate total RNA from the resistant cells and perform RT-PCR to amplify the NS5A coding region.

  • Sequence the amplified NS5A gene to identify mutations (Resistance-Associated Substitutions or RASs) compared to the wild-type replicon.

  • To confirm that the identified mutations confer resistance, introduce them into the original replicon plasmid via site-directed mutagenesis and perform transient replicon assays to determine the fold-change in EC50 compared to the wild-type.

Conclusion

HCV replicon and infectious cell culture systems are indispensable tools for the preclinical evaluation of direct-acting antivirals like this compound. The protocols outlined above provide a framework for assessing the potency, mechanism of action, and resistance profile of NS5A inhibitors. The use of reporter replicons allows for high-throughput screening, while stable replicon lines and the HCVcc system offer platforms for more detailed mechanistic and resistance studies. These models have been, and continue to be, fundamental to the development of curative therapies for chronic hepatitis C.

References

Application Notes and Protocols for Generating Daclatasvir-Resistant HCV Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the generation and characterization of Daclatasvir-resistant Hepatitis C Virus (HCV) mutants. The protocols outlined below are based on the widely used HCV replicon system, a robust in vitro tool for studying antiviral resistance.[1][2][3][4][5]

Introduction

This compound is a potent direct-acting antiviral (DAA) that targets the HCV NS5A protein, a key component of the viral replication complex.[6][7] The emergence of drug-resistant variants is a significant challenge in antiviral therapy.[1][3][4] Understanding the mechanisms of resistance and identifying the specific mutations that confer it are crucial for the development of next-generation inhibitors and for optimizing treatment strategies.[2][8] The HCV replicon system allows for the selection and analysis of such resistant mutants in a controlled laboratory setting.[1][3][4][5]

Key Concepts

  • HCV Replicon System: A self-replicating HCV RNA molecule that can be introduced into cultured cells (typically Huh-7 human hepatoma cells). These replicons contain the HCV non-structural proteins necessary for replication but lack the structural proteins, rendering them non-infectious.[1][3][4][5]

  • Resistance-Associated Substitutions (RASs): Amino acid changes in the viral proteins targeted by DAAs that reduce the susceptibility of the virus to the drug.[1][3][4][8] For this compound, RASs are primarily found in the N-terminus of the NS5A protein.[6][7]

  • EC50: The concentration of a drug that inhibits 50% of the viral replication. An increase in the EC50 value for a mutant virus compared to the wild-type indicates resistance.[6]

Data on this compound Resistance-Associated Substitutions

The following table summarizes key resistance-associated substitutions for this compound in different HCV genotypes identified through in vitro selection studies.

HCV GenotypeNS5A Mutation(s)Fold Change in EC50 (Resistance Level)Reference(s)
1aL31M>100[9]
1aQ30R>100[9]
1aY93N>1,000[9]
1bL31M>100[9]
1bY93H>1,000[9]
3aA30KHigh[6]
3aL31FHigh[6]
3aY93HHigh[6][8]
3aS98G (in combination with Y93H)Significant increase[10]

Note: Fold change in EC50 can vary depending on the specific replicon system and cell line used.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCV Replicons by In Vitro Selection

This protocol describes the method for selecting this compound-resistant HCV mutants using a stable cell line harboring an HCV replicon.

Materials:

  • Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b Con1 replicon)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • G418 (Neomycin) for selection of replicon-containing cells

  • This compound (in DMSO)

  • 96-well and 6-well cell culture plates

  • Cell lysis buffer

  • RNA extraction kit

  • Reverse transcription-polymerase chain reaction (RT-PCR) reagents

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Cell Culture and Seeding:

    • Culture the HCV replicon-containing Huh-7 cells in complete DMEM with G418.

    • Seed the cells in 96-well plates at a density of 5,000 cells per well.

  • Determination of this compound EC50:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Treat the seeded cells with the different concentrations of this compound.

    • After 72 hours of incubation, measure HCV RNA replication using a suitable assay (e.g., luciferase reporter assay if the replicon contains a luciferase gene, or qRT-PCR for HCV RNA).[1]

    • Calculate the EC50 value based on the dose-response curve.

  • Resistance Selection:

    • Seed the replicon cells in 6-well plates.

    • Treat the cells with increasing concentrations of this compound, starting from the EC50 value.[1]

    • Passage the cells every 3-4 days, gradually increasing the this compound concentration as the cells become resistant and grow confluent. This selection process can take several weeks to months.

  • Isolation of Resistant Clones:

    • Once cells are growing steadily in a high concentration of this compound (e.g., 100x EC50), plate the cells at a low density in a 10-cm dish to allow for the formation of individual colonies.

    • Isolate individual resistant colonies using cloning cylinders or by picking them with a pipette tip.

    • Expand each clone in the presence of the selective concentration of this compound.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5A region of the HCV replicon.

    • Sequence the PCR products using Sanger sequencing to identify mutations in the NS5A coding region.

    • Align the sequences with the wild-type replicon sequence to identify amino acid substitutions.

Protocol 2: Phenotypic Characterization of this compound-Resistant Mutants

This protocol describes how to confirm the resistance phenotype of the identified mutants.

Materials:

  • Wild-type HCV replicon plasmid DNA

  • Site-directed mutagenesis kit

  • In vitro transcription kit

  • Huh-7 cells

  • Electroporation system

  • This compound

  • Reagents for HCV replication assay (as in Protocol 1)

Procedure:

  • Site-Directed Mutagenesis:

    • Introduce the identified mutation(s) into the wild-type HCV replicon plasmid DNA using a site-directed mutagenesis kit.

    • Verify the presence of the desired mutation and the absence of other mutations by sequencing the entire replicon construct.

  • In Vitro Transcription and RNA Transfection:

    • Linearize the plasmid DNA containing the wild-type or mutant replicon sequence.

    • Synthesize HCV RNA in vitro using a T7 RNA polymerase kit.

    • Transfect the in vitro transcribed RNA into Huh-7 cells via electroporation.[11]

  • Phenotypic Analysis:

    • Seed the transfected cells in 96-well plates.

    • Treat the cells with serial dilutions of this compound.

    • After 72 hours, measure HCV replication and calculate the EC50 for both the wild-type and the mutant replicons.

    • Calculate the fold-resistance by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_selection Resistance Selection cluster_analysis Analysis of Resistant Mutants cluster_confirmation Phenotypic Confirmation start Start with Huh-7 cells containing HCV replicon seed_cells Seed cells in culture plates start->seed_cells treat_drug Treat with increasing concentrations of this compound seed_cells->treat_drug passage_cells Culture and passage cells treat_drug->passage_cells passage_cells->treat_drug Repeat with higher drug concentration isolate_clones Isolate resistant cell colonies passage_cells->isolate_clones Once resistance is established extract_rna Extract total RNA isolate_clones->extract_rna rt_pcr RT-PCR of NS5A region extract_rna->rt_pcr sequence Sequence NS5A PCR product rt_pcr->sequence identify_mutations Identify resistance mutations sequence->identify_mutations site_directed_mutagenesis Introduce mutations into wild-type replicon identify_mutations->site_directed_mutagenesis transfect_rna Transfect mutant RNA into fresh Huh-7 cells site_directed_mutagenesis->transfect_rna ec50_determination Determine EC50 for mutant vs. wild-type transfect_rna->ec50_determination confirm_resistance Confirm resistance phenotype ec50_determination->confirm_resistance

Caption: Workflow for generating and characterizing this compound-resistant HCV mutants.

ns5a_mutations cluster_mutations This compound Resistance-Associated Substitutions NS5A N-terminus Domain I Domain II Domain III C-terminus Q30R Q30R NS5A:f1->Q30R L31M L31M/F NS5A:f1->L31M Y93H Y93H/N NS5A:f1->Y93H S98G S98G NS5A:f1->S98G

Caption: Location of key this compound resistance mutations in HCV NS5A Domain I.

References

Application Notes and Protocols: In Vitro Combination Studies of Daclatasvir and Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assessment of the combined antiviral activity of Daclatasvir and Sofosbuvir against the Hepatitis C Virus (HCV). The protocols detailed below are based on established methodologies for evaluating antiviral drug synergy, potency, and cytotoxicity in cell culture models.

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Combination therapy with agents targeting different viral proteins is a cornerstone of achieving high sustained virologic response (SVR) rates and preventing the emergence of drug resistance.

This compound is a potent, pangenotypic inhibitor of the HCV NS5A replication complex, a multifunctional protein essential for viral RNA replication and virion assembly. Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator to halt viral RNA synthesis.[1][2] The combination of these two drugs targets distinct and essential viral processes, providing a strong rationale for their combined use. In vitro studies using HCV replicon systems have demonstrated that the combination of NS5A inhibitors and nucleotide NS5B inhibitors is synergistic.[3][4]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies of this compound and Sofosbuvir against HCV genotype 1b subgenomic replicons. This data is illustrative of typical results obtained from the protocols described herein.

Table 1: Individual Antiviral Activity and Cytotoxicity

CompoundTargetHCV GenotypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundNS5A1b0.005>10>2,000,000
SofosbuvirNS5B1b40>10>250

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of HCV replicon replication.[5][6][7] CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death.[1][8] The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Combination Antiviral Activity against HCV Genotype 1b Replicon

This compound (nM)Sofosbuvir (nM)% InhibitionCombination Index (CI)Interaction
0.002520750.75Synergy
0.00520850.60Synergy
0.002540900.55Synergy
0.00540950.40Strong Synergy

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. The data presented here is representative of the synergistic interaction observed between NS5A and NS5B inhibitors.[3][5]

Experimental Protocols

Protocol 1: HCV Replicon Antiviral Assay (Combination Study)

This protocol describes the determination of the 50% effective concentration (EC₅₀) for this compound and Sofosbuvir, alone and in combination, using a stable HCV subgenomic replicon cell line expressing a luciferase reporter.[5][9]

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin, and G418 for selection.

  • This compound and Sofosbuvir stock solutions in DMSO.

  • 96-well, white, opaque cell culture plates.

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the Huh-7 HCV replicon cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium (without G418). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Preparation (Checkerboard Dilution):

    • Prepare serial dilutions of this compound and Sofosbuvir in DMSO.

    • For combination testing, prepare a "checkerboard" plate by making serial dilutions of this compound horizontally and Sofosbuvir vertically. This will create a matrix of different concentration combinations.

    • Dilute the compound combinations in culture medium to the final desired concentrations. The final DMSO concentration should be ≤0.5%.[10]

  • Treatment:

    • Remove the medium from the cell plates and add 100 µL of the medium containing the single drugs or their combinations in triplicate.

    • Include "cells only" (no drug) and "DMSO vehicle" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of HCV replication inhibition relative to the DMSO control.

    • Determine the EC₅₀ values for individual drugs using non-linear regression analysis (sigmoidal dose-response curve).[5]

    • For combination data, use software such as CalcuSyn or MacSynergyII to calculate the Combination Index (CI) and generate synergy plots.[3]

Protocol 2: Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compounds in the host cell line to assess their therapeutic window.

Materials:

  • Huh-7 cell line (or the parental cell line of the replicon).

  • DMEM with 10% FBS and penicillin/streptomycin.

  • This compound and Sofosbuvir stock solutions in DMSO.

  • 96-well, clear cell culture plates.

  • Cell viability reagent (e.g., MTS, XTT, or Calcein AM).[8][11]

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Cell Plating: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C.

  • Compound Preparation and Treatment: Prepare and add the compounds at the same concentrations used in the antiviral assay.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the CC₅₀ values using non-linear regression analysis.

Protocol 3: In Vitro Resistance Selection

This protocol is designed to select for viral resistance to the drug combination over an extended period.[12]

Materials:

  • Huh-7 HCV replicon cells.

  • Culture medium with G418.

  • This compound and Sofosbuvir.

Procedure:

  • Initial Culture: Plate replicon cells in a T25 flask and treat with the drug combination at a concentration equivalent to the EC₅₀.

  • Passaging: Passage the cells every 3-5 days. At each passage, re-plate the cells and treat with a gradually increasing concentration of the drug combination.

  • Monitoring: Monitor the culture for signs of viral rebound (e.g., increased luciferase activity or HCV RNA levels).

  • Isolation and Sequencing: Once resistance is established (cells can grow at concentrations significantly higher than the initial EC₅₀), isolate the replicon RNA from the resistant cells.

  • Analysis: Sequence the relevant viral genes (NS5A and NS5B) to identify mutations responsible for the resistant phenotype.

Visualizations

HCV Replication and DAA Targets cluster_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex New_Virions New Virions HCV_RNA->New_Virions Viral_Proteins Structural & Non-Structural Proteins Polyprotein->Viral_Proteins Cleavage Replication_Complex->HCV_RNA RNA Replication Viral_Proteins->New_Virions Assembly NS5A NS5A Protein Viral_Proteins->NS5A NS5B NS5B Polymerase Viral_Proteins->NS5B NS5A->Replication_Complex NS5B->Replication_Complex This compound This compound This compound->NS5A Sofosbuvir Sofosbuvir Sofosbuvir->NS5B

Caption: Mechanism of action for this compound and Sofosbuvir.

Experimental Workflow cluster_antiviral Antiviral Assay cluster_cyto Cytotoxicity Assay A1 Seed HCV Replicon Cells (5,000 cells/well) A2 Incubate 24h A1->A2 A3 Treat with Drug (Single & Combination) A2->A3 A4 Incubate 72h A3->A4 A5 Luciferase Assay A4->A5 A6 Calculate EC₅₀ & CI A5->A6 Final_Analysis Determine Selectivity Index & Synergy A6->Final_Analysis Combine Data C1 Seed Huh-7 Cells (5,000 cells/well) C2 Incubate 24h C1->C2 C3 Treat with Drug C2->C3 C4 Incubate 72h C3->C4 C5 MTS/XTT Assay C4->C5 C6 Calculate CC₅₀ C5->C6 C6->Final_Analysis Combine Data

Caption: Workflow for in vitro combination and cytotoxicity testing.

Combination_Index CI Combination Index (CI) Value Synergy Synergy (Effect is greater than additive) CI->Synergy CI < 0.9 Additive Additive (Effect is the sum of individual effects) CI->Additive CI = 0.9 - 1.1 Antagonism Antagonism (Effect is less than additive) CI->Antagonism CI > 1.1

References

Application Notes and Protocols for Utilizing Daclatasvir in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Daclatasvir, a potent direct-acting antiviral (DAA), in Hepatitis C Virus (HCV) replicon systems. This document outlines the mechanism of action, experimental protocols for efficacy and resistance testing, and quantitative data on its antiviral activity across various HCV genotypes.

Introduction to this compound and HCV Replicon Systems

This compound is a first-in-class, highly potent inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, essential for both viral RNA replication and virion assembly.[1][3][4] this compound exerts its antiviral effect by binding to the N-terminus of NS5A, thereby disrupting its function.[1][2]

HCV replicon systems are invaluable tools in anti-HCV drug discovery and development. These systems consist of engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate within cultured hepatoma cells, typically Huh-7 cells.[5][6][7] They allow for the quantitative assessment of antiviral compounds in a controlled cellular environment, independent of the complete viral life cycle.[5][7]

Mechanism of Action of this compound

This compound's primary target is the HCV NS5A protein. Its mechanism involves:

  • Binding to NS5A: this compound binds with high affinity to Domain I of the NS5A protein.[2][3]

  • Inhibition of the Membranous Web: This binding event induces conformational changes in NS5A, preventing the formation of the "membranous web," a specialized intracellular structure that serves as the site for HCV RNA replication.[3][4]

  • Disruption of the Replication Complex: By interfering with NS5A function, this compound disrupts the assembly and function of the HCV replication complex.[1][3]

  • Modulation of NS5A Phosphorylation: this compound has been shown to interfere with the hyperphosphorylation of NS5A, a process critical for the viral lifecycle.[1][8]

  • Inhibition of Virion Assembly: Beyond replication, this compound also impedes the later stages of the viral lifecycle, including the assembly and secretion of new viral particles.[1][3][4]

The following diagram illustrates the proposed mechanism of action of this compound.

Daclatasvir_Mechanism_of_Action cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Formation Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions This compound This compound This compound->Inhibition_Point NS5A NS5A This compound->NS5A Binds to Inhibition_Point->Replication_Complex Inhibits Formation & Function Inhibition_Point->Virion_Assembly Inhibits NS5A->Replication_Complex

Caption: Mechanism of action of this compound in inhibiting HCV replication and assembly.

Quantitative Data: this compound Efficacy in HCV Replicon Systems

The following table summarizes the 50% effective concentration (EC50) values of this compound against various HCV genotypes in cell-based replicon assays. These values demonstrate the potent and pangenotypic activity of this compound.

HCV GenotypeEC50 Range (pM)EC50 Range (nM)Reference(s)
1a 500.050[9]
1b 90.009[9][10]
2a 28 - 19,0000.028 - 19[9][10]
3a 120 - 8700.120 - 1.25[10][11]
4a 120.012[9]
5a 3 - 330.003 - 0.033[9][12][13]
6a 740.074[10][12][13]

Note: EC50 values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

HCV Replicon Inhibition Assay

This protocol describes a high-throughput assay to determine the antiviral activity of this compound using an HCV replicon system with a luciferase reporter.[14]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) with a Renilla luciferase reporter gene.[14]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound (and other test compounds).

  • DMSO (vehicle control).

  • Positive control (a combination of known HCV inhibitors).[14]

  • 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cytotoxicity assay reagent (e.g., Calcein AM).[14]

Procedure:

  • Cell Seeding: Seed the stable HCV replicon cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A 10-point dose titration is recommended.[14]

  • Compound Addition: Add the diluted compounds to the cell plates. Include wells for DMSO (negative control) and a positive control inhibitor.[14]

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[14]

  • Luciferase Assay: After incubation, measure the Renilla luciferase activity according to the manufacturer's instructions. This signal is proportional to the level of HCV RNA replication.[14]

  • Cytotoxicity Assay: Concurrently, assess cell viability using a suitable cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).[14]

  • Data Analysis: Calculate the percent inhibition of replication for each this compound concentration relative to the controls. Determine the EC50 value by fitting the dose-response data to a four-parameter non-linear regression curve.[14]

Resistance Selection and Profiling

This protocol outlines the methodology for selecting and characterizing this compound-resistant HCV replicons.[5][15]

Materials:

  • Stable HCV replicon cell line.

  • Culture medium with G418.

  • This compound.

  • Multi-well cell culture plates.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger sequencing reagents and access to a sequencer.

Procedure:

  • Selection: Culture the stable HCV replicon cells in the presence of G418 and increasing concentrations of this compound, starting from the EC50 or EC90 value.[5][7]

  • Passaging: Passage the cells continuously under drug pressure. Cells harboring replicons with resistance-associated substitutions (RASs) will survive and proliferate.[15]

  • Colony Isolation: Isolate individual drug-resistant cell colonies.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant colonies. Amplify the NS5A coding region using RT-PCR and sequence the PCR products to identify mutations.[11]

  • Phenotypic Analysis: Characterize the phenotype of the identified RASs by introducing them into the wild-type replicon via site-directed mutagenesis and performing the HCV replicon inhibition assay as described in section 4.1.

Common this compound Resistance-Associated Substitutions:

  • Genotype 1a: M28T, Q30E/H/R, L31V, Y93C/H/N[5][9]

  • Genotype 1b: L31V, Y93H[9]

  • Genotype 3a: L31F, Y93H[11]

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflows.

Experimental_Workflow cluster_in_vitro_transcription Replicon RNA Preparation cluster_cell_culture Cell Culture & Transfection cluster_assays Assay Development cluster_drug_evaluation Drug Evaluation Plasmid Plasmid with HCV Replicon cDNA Linearization Linearize Plasmid Plasmid->Linearization Transcription In Vitro Transcription Linearization->Transcription Replicon_RNA HCV Replicon RNA Transcription->Replicon_RNA Transfection Electroporation of Replicon RNA Replicon_RNA->Transfection Huh7_Cells Huh-7 Cells Huh7_Cells->Transfection Transient_Assay Transient Replication Assay (e.g., Luciferase) Transfection->Transient_Assay Stable_Selection G418 Selection Transfection->Stable_Selection Stable_Cell_Line Stable Replicon Cell Line Stable_Selection->Stable_Cell_Line Inhibition_Assay Inhibition Assay (EC50 Determination) Stable_Cell_Line->Inhibition_Assay Resistance_Study Resistance Selection Stable_Cell_Line->Resistance_Study EC50_Value EC50 Value Inhibition_Assay->EC50_Value RAS_Identification RAS Identification Resistance_Study->RAS_Identification

Caption: Workflow for evaluating this compound in HCV replicon systems.

Logical_Relationship cluster_outcomes Experimental Outcomes This compound This compound HCV_Replicon_System HCV Replicon System (in Huh-7 cells) This compound->HCV_Replicon_System is tested in EC50 EC50 Determination (Antiviral Potency) HCV_Replicon_System->EC50 CC50 CC50 Determination (Cytotoxicity) HCV_Replicon_System->CC50 Resistance_Profile Resistance Profile (RAS Identification) HCV_Replicon_System->Resistance_Profile Mechanism_Insight Mechanism of Action Insights Resistance_Profile->Mechanism_Insight provides

Caption: Logical relationship of this compound testing in HCV replicon systems.

References

Application Notes and Protocols: Daclatasvir Time-of-Addition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Understanding the precise point at which this compound disrupts the HCV lifecycle is critical for elucidating its mechanism of action and for the development of next-generation antiviral therapies. Time-of-addition studies are a cornerstone experimental approach to pinpoint the specific stage(s) of the viral replication cycle targeted by an antiviral compound. This document provides detailed application notes and protocols for conducting this compound time-of-addition studies in a laboratory setting.

This compound has demonstrated potent antiviral activity against all HCV genotypes.[1] It is understood to interfere with both viral RNA replication and the assembly of new virus particles.[3] By systematically adding the drug at various time points relative to viral infection of host cells, researchers can delineate whether this compound acts on early events, such as entry, or later events like replication and virion assembly.

Key Experimental Parameters

A summary of key quantitative data for planning and executing this compound time-of-addition studies is presented in the tables below.

Table 1: this compound EC50 Values for Different HCV Genotypes

HCV GenotypeEC50 (nM)
Genotype 1a0.008 (range: 0.002-2409)[4]
Genotype 1b0.002 (range: 0.0007-10)[4]
Genotype 2a16 (range: 0.005-60)[4]
Genotype 3a0.2 (range: 0.006-3.2)[4]
Genotype 4a0.012
Genotype 5a0.033

Note: EC50 values can vary depending on the specific replicon or infectious virus system used.

Table 2: Recommended Cell Culture and Virus Systems

ComponentRecommendationNotes
Cell Line Huh-7 or Huh-7.5 human hepatoma cellsThese cell lines are highly permissive for HCV replication.[5][6]
HCV System HCV replicon system (e.g., with luciferase reporter) or infectious HCV (HCVcc), such as Jc1/GLuc2A reporter virusReplicon systems are suitable for studying RNA replication, while HCVcc allows for the investigation of the entire viral life cycle.[7][8]
Multiplicity of Infection (MOI) 0.01 to 0.1A low MOI is recommended to ensure a single round of infection is being analyzed.

Experimental Protocols

Protocol 1: Time-of-Addition Assay using HCV Replicon System with Luciferase Reporter

This protocol is designed to determine the effect of this compound on HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics

  • This compound (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.001 nM to 100 nM, centered around the known EC50 for the specific HCV genotype. Include a DMSO-only control.

  • Time-of-Addition:

    • Time 0 (Co-treatment): Add the this compound dilutions to the cells at the same time as initiating the experiment (for transient transfection assays) or at the beginning of the incubation period for stable replicon lines.

    • Post-transfection/Post-seeding Addition: For stable replicon lines, add the this compound dilutions at various time points after cell seeding (e.g., 2, 4, 8, 12, 24 hours).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase readings to the DMSO control and plot the percentage of inhibition against the time of this compound addition.

Protocol 2: Time-of-Addition Assay using Infectious HCV (HCVcc)

This protocol allows for the investigation of this compound's effect on the entire viral life cycle, including entry, replication, and assembly/release.

Materials:

  • Huh-7.5 cells

  • Infectious HCV stock (e.g., Jc1/GLuc2A reporter virus)

  • DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics

  • This compound (dissolved in DMSO)

  • Reagents for quantifying viral replication (e.g., Gaussia luciferase substrate for Jc1/GLuc2A, or reagents for RT-qPCR)

  • 96-well cell culture plates

  • Appropriate plate reader (luminometer or real-time PCR machine)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Infection: Infect the cells with HCVcc at an MOI of 0.1 for 2-4 hours at 37°C.

  • Washing: After the infection period, remove the inoculum and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus. Add fresh culture medium to each well.

  • Time-of-Addition: Add this compound at various time points post-infection (p.i.), for example: 0, 2, 4, 8, 12, and 24 hours p.i. Use a concentration that is at least 10-fold above the EC50 value to ensure maximal inhibition. Include a DMSO-only control.

  • Incubation: Incubate the plates for a total of 48-72 hours post-infection at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • For Reporter Virus (Jc1/GLuc2A): Collect the cell culture supernatant and measure the secreted Gaussia luciferase activity.

    • For Wild-Type HCVcc (RT-qPCR): Extract total RNA from the cells and perform one-step RT-qPCR to quantify HCV RNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Plot the percentage of inhibition of viral replication (luciferase activity or RNA levels) against the time of this compound addition.

Visualizations

HCV Signaling Pathway and this compound's Point of Intervention

HCV_Lifecycle_this compound Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex Formation) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release This compound This compound This compound->Replication Inhibits NS5A function in replication complex formation This compound->Assembly Inhibits NS5A role in virion assembly

Caption: this compound inhibits HCV by targeting NS5A, affecting both RNA replication and virion assembly.

Experimental Workflow for this compound Time-of-Addition Study

Time_of_Addition_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Time-of-Addition cluster_analysis Analysis Seed_Cells Seed Huh-7.5 Cells in 96-well plate Infect_Cells Infect cells with HCVcc (MOI = 0.1) Seed_Cells->Infect_Cells Wash_Cells Wash to remove unbound virus Infect_Cells->Wash_Cells Add_this compound Add this compound at different time points (0, 2, 4, 8, 12, 24h p.i.) Wash_Cells->Add_this compound Incubate Incubate for 48-72 hours Add_this compound->Incubate Quantify Quantify HCV Replication (Luciferase or RT-qPCR) Incubate->Quantify Analyze Plot % Inhibition vs. Time of Addition Quantify->Analyze

Caption: Workflow for a this compound time-of-addition experiment using an infectious HCV system.

References

Application Note: High-Affinity Binding of Daclatasvir to HCV NS5A Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the binding affinity of Daclatasvir to the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). This compound is a potent direct-acting antiviral (DAA) agent that targets NS5A, a multifunctional protein essential for HCV RNA replication and virion assembly.[1][2] Understanding the direct interaction between this compound and NS5A is crucial for the development of novel anti-HCV therapeutics. Here, we describe the necessary materials and methods for expressing and purifying recombinant NS5A Domain I, the primary binding site for this compound, and subsequently performing a robust in vitro binding affinity assay using Surface Plasmon Resonance (SPR). Additionally, we present data on the binding affinity of this compound and related compounds and illustrate the key signaling pathways involving NS5A.

Introduction

HCV infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5A protein is a phosphoprotein that plays a critical role in the viral life cycle by interacting with both viral and host cell factors to establish the viral replication complex.[1][2] NS5A has no known enzymatic activity, making it a unique drug target.[3] this compound was the first-in-class NS5A inhibitor, demonstrating picomolar potency in cell-based HCV replicon assays.[4][5] It exerts its antiviral effect by binding to the N-terminus of NS5A's Domain I, thereby disrupting the protein's functions in RNA replication and virion assembly.[1][6]

Direct measurement of the binding affinity between small molecule inhibitors and their protein targets is a cornerstone of drug discovery. Techniques such as Surface Plasmon Resonance (SPR) provide real-time, label-free detection of biomolecular interactions, allowing for the determination of kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). This application note details a comprehensive protocol for an NS5A binding affinity assay with this compound using SPR.

Data Presentation

The binding affinities of various NS5A inhibitors are summarized in the tables below. Table 1 presents data from cell-based replicon assays (EC50), which measure the concentration of the compound required to inhibit viral replication by 50%. Table 2 provides the equilibrium dissociation constant (Kd) from direct binding assays, reflecting the intrinsic affinity between the compound and the NS5A protein.

Table 1: Potency of NS5A Inhibitors in HCV Replicon Assays

CompoundHCV GenotypeEC50 (pM)Reference
This compound (BMS-790052)1a9 - 50[3]
This compound (BMS-790052)1b1 - 15[3]
Elbasvir1a4[7]
Ledipasvir1a31[7]
Ombitasvir1a5[7]
Velpatasvir1a17[7]

Table 2: Direct Binding Affinity of Inhibitors to NS5A

Assay MethodCompoundNS5A ConstructKd (nM)Reference
Fluorescence PolarizationPotent NS5A InhibitorDomain I~50[7]
Microscale ThermophoresisClinically relevant inhibitorsDomain ITight binding[7]

Experimental Protocols

Expression and Purification of Recombinant NS5A Domain I (residues 33-202)

This protocol is adapted from established methods for expressing and purifying the N-terminal Domain I of NS5A, which is the direct target of this compound.[8][9][10]

Materials:

  • E. coli strain BL21(DE3)

  • pET expression vector containing the sequence for HCV NS5A Domain I (residues 33-202) with an N-terminal His-tag and a TEV protease cleavage site

  • Luria-Bertani (LB) medium

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 100 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors (e.g., aprotinin, leupeptin, pepstatin, PMSF)

  • Wash Buffer: 100 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% glycerol, 1 mM TCEP

  • Elution Buffer: 100 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM imidazole, 10% glycerol, 1 mM TCEP

  • Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

  • Ni-NTA affinity chromatography column

  • TEV protease

  • Size-exclusion chromatography column (e.g., Superdex 75)

Procedure:

  • Transform the pET-NS5A(33-202) plasmid into competent E. coli BL21(DE3) cells.

  • Inoculate a starter culture of 50 mL LB medium with ampicillin (100 µg/mL) with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture overnight (16-18 hours) at the lower temperature with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged NS5A protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C. During dialysis, add TEV protease to cleave the His-tag.

  • Pass the dialyzed protein solution through the Ni-NTA column again to remove the cleaved His-tag and TEV protease.

  • Concentrate the flow-through containing the untagged NS5A protein and further purify it by size-exclusion chromatography using a column pre-equilibrated with Dialysis Buffer.

  • Pool the fractions containing pure NS5A, assess purity by SDS-PAGE, and determine the concentration using a BCA assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

Surface Plasmon Resonance (SPR) Assay for NS5A-Daclatasvir Binding

This protocol provides a general framework for an SPR-based binding assay.[11][12][13][14] Specific parameters may need to be optimized for the instrument and reagents used.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant NS5A Domain I protein

  • This compound

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, and 1-2% DMSO (to ensure this compound solubility, matched in both protein and analyte solutions)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl pH 2.5)

Procedure:

  • Chip Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS according to the manufacturer's instructions.

    • Immobilize the purified NS5A Domain I protein onto the sensor chip surface via amine coupling. Aim for an immobilization level of 2000-4000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared similarly but without the immobilized protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the Running Buffer. The concentration range should span at least 10-fold below and 10-fold above the expected Kd (e.g., 0.1 nM to 1 µM).

    • Inject the different concentrations of this compound over the NS5A-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set period (e.g., 180 seconds), followed by a dissociation phase where only Running Buffer is injected (e.g., 300 seconds).

    • Between each this compound injection, regenerate the sensor surface by injecting the Regeneration Solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the NS5A-immobilized flow cell to obtain the specific binding sensorgrams.

    • Perform a global fit of the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

HCV NS5A Signaling Pathway

The following diagram illustrates the central role of NS5A in the HCV replication cycle and its interaction with host cell signaling pathways, which are disrupted by this compound. NS5A interacts with viral proteins like NS5B and host factors such as cyclophilin A and Grb2, influencing pathways like PI3K/Akt and MAPK/ERK to create a favorable environment for viral replication.[2][15][16][17]

NS5A_Signaling_Pathway HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Grb2 Grb2 NS5A->Grb2 Interacts PI3K PI3K NS5A->PI3K Interacts Viral_Replication Viral RNA Replication NS5A->Viral_Replication Virion_Assembly Virion Assembly NS5A->Virion_Assembly NS5A->Virion_Assembly This compound This compound This compound->NS5A Binds Inhibition_Replication Inhibition of Replication Inhibition_Assembly Inhibition of Assembly Replication_Complex->Viral_Replication NS5B NS5B NS5B->Replication_Complex Host_Factors Host Factors (e.g., Cyclophilin A) Host_Factors->Replication_Complex MAPK_ERK MAPK/ERK Pathway Grb2->MAPK_ERK Activates Akt Akt Pathway PI3K->Akt Activates

HCV NS5A Signaling and this compound's Mechanism of Action.
Experimental Workflow for NS5A-Daclatasvir Binding Affinity Assay

The diagram below outlines the key steps for determining the binding affinity of this compound to NS5A using SPR.

SPR_Workflow Start Start: Purified NS5A and this compound Purification 1. Recombinant NS5A Domain I Expression & Purification Start->Purification Immobilization 3. Immobilize NS5A on Sensor Chip Purification->Immobilization SPR_Setup 2. SPR Sensor Chip Preparation SPR_Setup->Immobilization Binding_Analysis 4. Inject this compound (Analyte) at Various Concentrations Immobilization->Binding_Analysis Data_Acquisition 5. Measure Association and Dissociation (Sensorgram) Binding_Analysis->Data_Acquisition Data_Analysis 6. Data Processing and Kinetic Analysis Data_Acquisition->Data_Analysis End End: Determine Kd (Binding Affinity) Data_Analysis->End

Workflow for SPR-based NS5A-Daclatasvir binding assay.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers studying the interaction between HCV NS5A inhibitors and their target protein. The detailed methodology for protein purification and SPR analysis allows for the accurate determination of binding affinity, a critical parameter in the characterization of antiviral compounds. The provided diagrams offer a clear visualization of the biological context and experimental procedures. This information is valuable for the ongoing research and development of next-generation direct-acting antivirals against Hepatitis C.

References

Application Notes and Protocols: Daclatasvir for Studying HCV Assembly and Release Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Daclatasvir to investigate the intricate mechanisms of Hepatitis C Virus (HCV) assembly and release.

Introduction

This compound is a potent and specific inhibitor of the HCV non-structural protein 5A (NS5A), a multifunctional protein essential for both viral RNA replication and virion assembly.[1][2][3] Its unique dual mechanism of action makes it an invaluable tool for dissecting the later stages of the HCV lifecycle. This compound binds to the N-terminus of the D1 domain of NS5A, disrupting its functions related to the formation of the membranous web replication complex and, crucially, the assembly and release of new viral particles.[1][3][4] By blocking the transfer of the viral genome to assembly sites, this compound leads to the clustering of HCV structural and non-structural proteins, effectively halting the production of infectious virions.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various HCV Genotypes
HCV GenotypeReplicon SystemEC50 (pmol/L)Reference
1aHybrid Replicon-[6]
1bHybrid Replicon9[6]
2aJFH-128[2][6]
3aHybrid Replicon146[6]
4aHybrid Replicon12[6]
5aHybrid Replicon3-7[6][7]
6aHybrid Replicon74[7]
Table 2: Effectiveness of this compound in Blocking HCV Lifecycle Stages
Stage of Viral LifecycleMean Effectiveness (%)Reference
Viral RNA Synthesis99[2][8]
Virion Assembly/Secretion99.8[2][8]

Experimental Protocols

Protocol 1: HCV Replicon Assay to Determine EC50 of this compound

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific HCV genotype using a subgenomic replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).

  • This compound (stock solution in DMSO).

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Seed Huh-7 replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add the different concentrations of this compound. Include a DMSO-only control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: HCV Infectious Cell Culture Assay for Viral Titer Reduction

Objective: To quantify the effect of this compound on the production of infectious HCV particles.

Materials:

  • Huh-7.5 cells.

  • HCVcc (cell culture-derived infectious HCV, e.g., JFH-1).

  • DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • This compound.

  • Anti-HCV NS5A antibody.

  • Fluorescently labeled secondary antibody.

  • DAPI stain.

  • 96-well plates.

  • Fluorescence microscope.

Methodology:

  • Seed Huh-7.5 cells in a 96-well plate and infect with HCVcc at a low multiplicity of infection (MOI).

  • After 4 hours of infection, remove the inoculum, wash the cells, and add fresh medium containing various concentrations of this compound or DMSO as a control.

  • Incubate for 48-72 hours.

  • Collect the supernatant containing progeny virus and perform serial dilutions.

  • In a new 96-well plate with fresh Huh-7.5 cells, add the diluted supernatants to infect the cells.

  • After 48-72 hours, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with a primary antibody against HCV NS5A, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Count the number of infected foci (clusters of NS5A-positive cells) using a fluorescence microscope.

  • Calculate the viral titer (Focus Forming Units per milliliter, FFU/mL) and determine the percentage of reduction in viral titer for each this compound concentration.

Protocol 3: Immunofluorescence Microscopy for Protein Colocalization

Objective: To visualize the effect of this compound on the subcellular localization and clustering of HCV proteins.

Materials:

  • Huh-7.5 cells grown on coverslips.

  • HCVcc.

  • This compound.

  • Primary antibodies against HCV Core, E2, NS4B, and NS5A proteins.

  • Fluorescently labeled secondary antibodies with distinct emission spectra.

  • Confocal microscope.

Methodology:

  • Infect Huh-7.5 cells on coverslips with HCVcc.

  • Treat the infected cells with a potent concentration of this compound or DMSO for a short period (e.g., 6-12 hours).

  • Fix, permeabilize, and block the cells as described in Protocol 2.

  • Incubate with a cocktail of primary antibodies against the HCV proteins of interest.

  • Wash and incubate with a corresponding cocktail of fluorescently labeled secondary antibodies.

  • Mount the coverslips on slides and acquire images using a confocal microscope.

  • Analyze the images for changes in the localization and colocalization of the different HCV proteins in this compound-treated cells compared to control cells, looking for the characteristic clustering effect.[5]

Visualizations

Daclatasvir_Mechanism_of_Action cluster_replication HCV RNA Replication cluster_assembly HCV Assembly & Release HCV_RNA HCV RNA Replication_Complex Membranous Web (Replication Complex) HCV_RNA->Replication_Complex Template NS5A_Replication NS5A (Basally Phosphorylated) NS5A_Replication->Replication_Complex Essential Component NS5A_Assembly NS5A (Hyperphosphorylated) NS5A_Replication->NS5A_Assembly Phosphorylation Core_LD Core Protein on Lipid Droplets Virion_Assembly Virion Assembly Core_LD->Virion_Assembly Platform Viral_Genome_Transfer Viral Genome Transfer NS5A_Assembly->Viral_Genome_Transfer Mediates Viral_Genome_Transfer->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound This compound->Block_Replication This compound->Block_Assembly

Caption: this compound's dual mechanism of action on HCV replication and assembly.

Experimental_Workflow_EC50 start Start seed_cells Seed Huh-7 Replicon Cells in 96-well Plate start->seed_cells add_drug Add Serial Dilutions of this compound seed_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate measure_luciferase Lyse Cells and Measure Luciferase Activity incubate->measure_luciferase analyze_data Calculate % Inhibition and Determine EC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of this compound using a replicon assay.

Logical_Relationship_Assembly_Block This compound This compound Treatment NS5A_Inhibition Inhibition of NS5A Function This compound->NS5A_Inhibition Genome_Transfer_Block Blockade of Viral Genome Transfer to Assembly Sites NS5A_Inhibition->Genome_Transfer_Block Protein_Clustering Clustering of HCV Structural and Non-structural Proteins Genome_Transfer_Block->Protein_Clustering Assembly_Inhibition Inhibition of Virion Assembly Protein_Clustering->Assembly_Inhibition Release_Inhibition Inhibition of Virion Release Assembly_Inhibition->Release_Inhibition Reduced_Infectivity Reduced Production of Infectious Virus Release_Inhibition->Reduced_Infectivity

Caption: Logical flow of this compound's impact on HCV assembly and release.

References

Application Notes and Protocols for Determining Daclatasvir EC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] It is a direct-acting antiviral (DAA) that has demonstrated significant efficacy in the treatment of chronic HCV infection across multiple genotypes.[3][4] Determining the 50% effective concentration (EC50) of this compound is a critical step in antiviral drug development and resistance monitoring. This document provides detailed application notes and protocols for conducting cell-based assays to accurately measure the EC50 value of this compound.

The primary method described here is the HCV replicon assay, a robust and widely used system for evaluating the in vitro activity of HCV inhibitors.[5][6][7] This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic or full-length HCV RNA molecules (replicons).[6][7] These replicons often contain a reporter gene, such as luciferase, which allows for a quantitative measurement of viral replication.[5][8]

Mechanism of Action of this compound

This compound targets the N-terminus of the D1 domain of NS5A, a multifunctional viral phosphoprotein essential for both viral RNA replication and virion assembly.[3] By binding to NS5A, this compound disrupts the formation and function of the HCV replication complex, which is responsible for amplifying the viral RNA genome on endoplasmic reticulum-derived membranes.[1][9] This inhibition prevents the formation of the "membranous web," the specialized intracellular structures that house the viral replication machinery.[9] Furthermore, this compound has been shown to interfere with the assembly of new viral particles, representing a dual mechanism of action that contributes to its potent antiviral activity.[10]

Daclatasvir_Mechanism_of_Action cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Viral_Assembly Facilitation Replication_Complex->HCV_RNA Replication Progeny_Virions Progeny Virions Viral_Assembly->Progeny_Virions This compound This compound This compound->NS5A Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Data Presentation: this compound EC50 Values

The following table summarizes the reported EC50 values for this compound against various HCV genotypes and subtypes in different cell-based replicon assays.

HCV Genotype/SubtypeReplicon SystemCell LineEC50 Value (pM)Reference
Genotype 1a Subgenomic RepliconHuh-750[11]
Genotype 1b Subgenomic RepliconHuh-79[11]
Genotype 2a JFH-1Huh-728-103[11]
Genotype 3a Hybrid Replicon (JFH-1)Huh-7120 - 870[2]
Genotype 4a Hybrid RepliconHuh-712[11]
Genotype 5a Hybrid RepliconHuh-733[11]
Genotype 3a (L31F mutant) Hybrid Replicon (JFH-1)Huh-780,000[2]
Genotype 3a (Y93H mutant) Hybrid Replicon (JFH-1)Huh-7688,000[2]

Note: EC50 values can vary depending on the specific replicon construct, cell line passage number, and assay conditions.

Experimental Protocols

Protocol 1: HCV Replicon Assay Using a Luciferase Reporter

This protocol describes a high-throughput method for determining the EC50 of this compound using an HCV replicon cell line that expresses a luciferase reporter gene.

Materials:

  • HCV replicon cells (e.g., Huh-7 harboring a genotype 1b subgenomic replicon with Renilla luciferase)[5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) for cell line maintenance

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear-bottom, white-walled assay plates

  • Luciferase assay reagent

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture:

    • Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to ensure the retention of the replicon.[5]

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).[5]

  • Assay Plate Setup:

    • Trypsinize and resuspend the HCV replicon cells in G418-free medium.

    • Seed the cells into 96-well or 384-well assay plates at a predetermined optimal density (e.g., 2,000 cells/well in 90 µL for a 384-well plate).[5]

    • Incubate the plates for 12-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add the serially diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (represents 0% inhibition).

      • Positive Control: Cells treated with a known HCV inhibitor at a concentration >100x its EC50 (represents 100% inhibition).[5]

      • Cell-Free Control: Wells with medium but no cells to determine background luminescence.

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Cytotoxicity Assay (Optional but Recommended):

    • In a parallel plate prepared identically but without the luciferase reagent step, assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data by setting the average luminescence of the vehicle control wells to 100% replication and the positive control to 0% replication.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Culture HCV Replicon Cells start->cell_culture compound_prep Prepare this compound Dilutions start->compound_prep end End seed_cells Seed Cells in Assay Plates cell_culture->seed_cells add_compounds Add this compound and Controls compound_prep->add_compounds seed_cells->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation read_luminescence Measure Luciferase Activity incubation->read_luminescence normalize_data Normalize Luminescence Data read_luminescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ec50 Calculate EC50 Value plot_curve->calculate_ec50 calculate_ec50->end

Caption: Workflow for the HCV replicon assay to determine this compound EC50.

Application Notes

  • Cell Line Choice: Huh-7 and its derivatives are the most commonly used cell lines for HCV replicon assays due to their high permissiveness for HCV replication.

  • Replicon Genotype: It is crucial to use replicons representing the HCV genotypes of interest, as the potency of this compound can vary between genotypes.[11]

  • Controls are Critical: Proper controls are essential for accurate data interpretation. A positive control ensures the assay is working correctly, while a vehicle control provides the baseline for calculating inhibition.

  • Cytotoxicity: It is important to assess the cytotoxicity of this compound in parallel to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not cell death. The therapeutic index (TI) can be calculated as CC50/EC50.

  • Resistance Mutations: The HCV replicon system is also a valuable tool for selecting and characterizing drug-resistant variants.[2] By culturing replicon cells in the presence of increasing concentrations of this compound, it is possible to isolate colonies with mutations in NS5A that confer resistance. These resistant replicons can then be used to determine the fold-shift in EC50 compared to the wild-type replicon.

References

Troubleshooting & Optimization

"Daclatasvir solubility issues in DMSO and other lab solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Daclatasvir in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound's solubility is highly dependent on whether it is the free base or the dihydrochloride salt. The free base has very low aqueous solubility, while the dihydrochloride salt is freely soluble in water.[1][2] For organic solvents, this compound free base generally exhibits high solubility in DMSO and ethanol.[3]

Q2: I'm observing lower than expected solubility of this compound in DMSO. What could be the cause?

A2: A common reason for reduced solubility in DMSO is the presence of water. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound.[3][4] Always use fresh, anhydrous DMSO for the preparation of your stock solutions.

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: this compound as a free base is practically insoluble in water and aqueous buffers.[5] It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[2][6] To work with this compound in aqueous solutions, it is recommended to first dissolve it in an organic solvent like DMSO and then perform a serial dilution into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment. Alternatively, the dihydrochloride salt of this compound is freely soluble in water.[1][2]

Q4: What is the difference in solubility between this compound and this compound dihydrochloride?

A4: The primary difference is their aqueous solubility. This compound free base is poorly soluble in water, whereas this compound dihydrochloride is freely soluble, with reported solubility greater than 700 mg/mL.[1][2] The solubility of the dihydrochloride salt is, however, pH-dependent.[2][7]

Troubleshooting Guides

Issue 1: Precipitate formation when diluting a DMSO stock solution in an aqueous medium.
  • Cause: The high concentration of this compound in the DMSO stock may be exceeding its solubility limit in the final aqueous solution, causing it to precipitate out.

  • Solution:

    • Reduce the final concentration: Try diluting your stock solution further into the aqueous medium.

    • Optimize the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough not to interfere with your experiment.

    • Use a different salt form: If feasible for your experimental design, consider using the more water-soluble this compound dihydrochloride.[1]

Issue 2: Difficulty dissolving this compound powder in the chosen solvent.
  • Cause: The compound may require energy to overcome the crystal lattice structure.

  • Solution:

    • Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Always check the compound's stability at elevated temperatures.

    • Vortexing/Sonication: Agitate the solution by vortexing or using an ultrasonic bath to increase the rate of dissolution.[8]

    • Fresh Solvent: As mentioned for DMSO, ensure your solvent is fresh and anhydrous, as contaminants like water can impact solubility.[3][4]

Data Presentation

Table 1: Solubility of this compound and its Dihydrochloride Salt in Various Solvents

Compound FormSolventReported SolubilityMolar Concentration (approx.)Reference
This compound (Free Base)DMSO148 mg/mL200.3 mM[3]
≥36.6 mg/mL49.5 mM[8]
Ethanol148 mg/mL200.3 mM
≥23.33 mg/mL (with ultrasonic)31.6 mM[8]
WaterInsoluble-[3]
0.00852 mg/mL0.0115 µM[5]
MethanolSlightly Soluble-[9]
This compound DihydrochlorideWater>700 mg/mL>862.3 mM[1][2]
DMSO100 mg/mL123.2 mM[4]
Ethanol100 mg/mL123.2 mM[4]

Note: Solubility can vary slightly between different batches and due to experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (free base)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed this compound).

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.

    • Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizations

Daclatasvir_Solubility_Troubleshooting cluster_start Start cluster_solvent Solvent Check cluster_dissolution_method Dissolution Method cluster_aqueous_dilution Aqueous Dilution cluster_end Resolution start Difficulty Dissolving this compound solvent_check Is the solvent fresh and anhydrous (especially DMSO)? start->solvent_check use_fresh_solvent Use fresh, anhydrous solvent. solvent_check->use_fresh_solvent No dissolution_method Is the powder fully dissolved? solvent_check->dissolution_method Yes use_fresh_solvent->dissolution_method assist_dissolution Apply gentle warming, vortexing, or sonication. dissolution_method->assist_dissolution No aqueous_dilution Precipitate forms upon dilution in aqueous buffer? dissolution_method->aqueous_dilution Yes assist_dissolution->dissolution_method lower_concentration Lower the final concentration. aqueous_dilution->lower_concentration Yes use_salt_form Consider using this compound Dihydrochloride. aqueous_dilution->use_salt_form Yes end_success This compound is successfully dissolved. aqueous_dilution->end_success No lower_concentration->end_success use_salt_form->end_success

References

Technical Support Center: Optimizing Daclatasvir for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Daclatasvir concentration for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[1][2] this compound binds to the N-terminus of NS5A, disrupting its normal function and thereby inhibiting the HCV life cycle at two distinct stages: viral RNA synthesis and virion assembly/secretion.[3] This dual mechanism of action contributes to its potent antiviral activity.[3]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

This compound exhibits potent activity in the picomolar (pM) to low nanomolar (nM) range against various HCV genotypes. For initial experiments, a concentration range of 0.1 pM to 50 µM can be used to determine the half-maximal effective concentration (EC50).[4] However, given its high potency, a narrower range in the pM to nM scale is often sufficient for most HCV genotypes.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of at least 10 mM. For example, a 148 mg/mL solution in DMSO is equivalent to 200.3 mM.[4] Ensure the compound is fully dissolved. Store the stock solution at -20°C for long-term use.

Q4: What is the maximum permissible DMSO concentration in the final cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% is commonly used in protocols for this compound.[4] However, it is recommended to keep the final DMSO concentration at or below 0.1% if possible, as cell viability can be affected at higher concentrations, depending on the cell line.[5] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

Q1: My observed EC50 value for this compound is higher than the reported picomolar range. What could be the issue?

  • HCV Genotype/Subtype: The potency of this compound can vary between different HCV genotypes and subtypes. Ensure you are comparing your results to the correct reference values for the specific genotype you are using.

  • Reagent Quality: Verify the purity and integrity of your this compound compound. Degradation of the compound can lead to reduced potency.

  • Cell Health: Ensure that the host cells (e.g., Huh-7) are healthy and in the exponential growth phase. Suboptimal cell health can affect viral replication and drug efficacy.

  • Assay Conditions: Review your experimental protocol, including cell seeding density, incubation time, and reagent concentrations. Deviations from optimized protocols can impact the results.

  • Resistance Mutations: The presence of pre-existing or acquired resistance-associated substitutions (RASs) in the NS5A region of the HCV replicon can significantly reduce the susceptibility to this compound.

Q2: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of this compound. What should I do?

  • DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control with DMSO alone to assess its cytotoxicity.

  • Compound Purity: Impurities in the this compound compound could be contributing to cytotoxicity. Use a high-purity compound from a reputable supplier.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.

  • Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma), which can cause cell stress and death.

Q3: The results of my replicon assay are inconsistent. How can I improve reproducibility?

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability in replicon levels. Ensure a uniform cell seeding density across all wells of your assay plate. A common seeding density for Huh-7 cells in a 96-well plate is 1 x 10^4 cells per well.[4]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, compounds, and reagents.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.

  • Incubation Time: Maintain a consistent incubation time for all plates within an experiment and between experiments.

Quantitative Data

Table 1: In Vitro Efficacy of this compound against Different HCV Genotypes

HCV GenotypeEC50 (pM)Assay System
1a50Replicon Assay
1b9Replicon Assay
2a28 - 19,000Replicon & Infectious Virus Assays
3a120 - 1,250Replicon Assay
4a7 - 13Hybrid Replicon Assay
5a12Replicon Assay
6a3 - 1,250Replicon Assay

Data compiled from multiple sources.[4][5][6]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50Assay
Huh-7> 10 µMAlamar Blue Assay
CCRF-CEM9.6 µMNot Specified

Data compiled from multiple sources.[7]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound using an HCV replicon system in Huh-7 cells.

  • Cell Seeding:

    • Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours to allow for cell attachment.[4]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the this compound serial dilutions in complete DMEM to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.[4]

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[4]

  • Luciferase Assay:

    • After incubation, remove the medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., using a Renilla luciferase assay system).

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).

MTT Assay for Cytotoxicity (CC50) Determination

This protocol outlines the procedure for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[8]

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete DMEM.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 490-590 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the CC50 value using a non-linear regression analysis.

Visualizations

Daclatasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Life Cycle HCV_RNA_Replication HCV RNA Replication NS5A_Protein NS5A Protein HCV_RNA_Replication->NS5A_Protein Requires Virion_Assembly Virion Assembly & Secretion NS5A_Protein->Virion_Assembly Mediates This compound This compound This compound->NS5A_Protein Inhibits

Caption: this compound's dual inhibition of HCV replication and assembly.

Experimental_Workflow_EC50 Start Start Seed_Cells Seed Huh-7 Replicon Cells (1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound Serial Dilutions Incubate_24h->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Luciferase_Assay Perform Luciferase Assay Incubate_72h->Luciferase_Assay Analyze_Data Analyze Data & Calculate EC50 Luciferase_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting_Logic Problem In Vitro Issue High_EC50 High EC50 Value Problem->High_EC50 e.g. High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity e.g. Check_Genotype Verify HCV Genotype High_EC50->Check_Genotype Check_Reagent Check Reagent Quality High_EC50->Check_Reagent Check_Cells Assess Cell Health High_EC50->Check_Cells Check_DMSO Verify Final DMSO % High_Cytotoxicity->Check_DMSO Check_Purity Check Compound Purity High_Cytotoxicity->Check_Purity Check_Contamination Screen for Contamination High_Cytotoxicity->Check_Contamination

Caption: Troubleshooting logic for common in vitro issues.

References

Technical Support Center: Investigating Potential Off-Target Effects of Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the potential off-target effects of Daclatasvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there is limited publicly available data specifically identifying off-target interactions of this compound. The primary mechanism of action of this compound is the inhibition of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), which is crucial for viral RNA replication and virion assembly.[1][2][3][4] While this compound is known to be a substrate and inhibitor of P-glycoprotein and an inhibitor of OATP1B1 and OATP1B3, a comprehensive off-target protein binding profile is not well-documented in peer-reviewed literature.[5] Therefore, researchers are encouraged to perform unbiased screening assays to identify potential off-target interactions.

Q2: My initial screen for off-target effects yielded no significant hits. What should I do next?

If an initial screen, such as a broad kinase panel, does not yield significant off-target hits, consider the following:

  • Expand the scope of your screening: this compound's off-targets may not be kinases. Consider employing alternative screening platforms like chemoproteomics or a broader panel of cellular assays.

  • Increase the concentration of this compound: While staying within a physiologically relevant range, a higher concentration might reveal lower-affinity interactions.

  • Use a more sensitive detection method: Some interactions may be too weak to be detected by certain assays. Techniques like thermal shift assays can be very sensitive for detecting direct binding.

  • Consider cell-based phenotypic screening: An observable cellular phenotype may indicate an off-target effect even if the direct molecular target is unknown.

Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I determine if this is an off-target effect?

To investigate if the observed cytotoxicity is due to an off-target effect, you can:

  • Perform a dose-response analysis: A clear dose-dependent cytotoxic effect can suggest a specific molecular interaction.

  • Use control compounds: Compare the effects of this compound to other NS5A inhibitors. If the cytotoxicity is unique to this compound, it is more likely to be an off-target effect.

  • Employ target deconvolution methods: If you have a reproducible cytotoxic phenotype, you can use techniques like genetic screening (e.g., CRISPR-Cas9 knockout screens) to identify genes that, when knocked out, rescue the cells from this compound-induced toxicity.[6] This can help identify the affected pathway and potential off-target.

  • Rule out assay artifacts: Ensure that the observed effect is not due to factors like compound precipitation, interference with the assay signal, or solvent effects.[7]

Troubleshooting Guides

Guide 1: Kinase Inhibitor Profiling

Issue: High background signal in a luminescent kinase assay.

Possible Cause Troubleshooting Step
ATP concentration too high Optimize the ATP concentration. It should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
Contaminated reagents Use fresh, high-quality reagents. Ensure proper storage and handling of ATP and kinase preparations.
Assay plate incompatibility Use low-volume, white-walled plates specifically designed for luminescence assays to minimize crosstalk and maximize signal.
Incorrect assay buffer Ensure the buffer composition (pH, salt concentration, co-factors) is optimal for the kinase being tested.
Guide 2: Cellular Thermal Shift Assay (CETSA)

Issue: Inconsistent melting curves or high variability between replicates.

Possible Cause Troubleshooting Step
Insufficient cell lysis Optimize the lysis procedure (e.g., freeze-thaw cycles, sonication) to ensure complete protein extraction.
Protein degradation Work quickly on ice and include protease inhibitors in your lysis buffer.
Uneven heating Ensure proper thermal contact and uniform heating across the PCR plate in the thermocycler.
Incomplete protein precipitation Optimize the centrifugation step after heating to ensure complete pelleting of aggregated proteins.
Guide 3: Chemoproteomics (Kinobeads)

Issue: Low number of identified proteins or poor enrichment of known targets.

Possible Cause Troubleshooting Step
Inefficient protein binding to beads Ensure proper bead equilibration and incubation times. Optimize the lysate-to-bead ratio.
Competition from endogenous ligands Prepare cell lysates under conditions that minimize the presence of endogenous ATP or other relevant co-factors.
Inefficient elution of bound proteins Optimize the elution buffer and conditions (e.g., temperature, incubation time) to effectively release bound proteins without causing degradation.
Suboptimal mass spectrometry parameters Work with a proteomics specialist to optimize the mass spectrometry method for identifying and quantifying the proteins of interest.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling using ADP-Glo™ Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the this compound stock to create a range of concentrations for IC50 determination.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should be at the Km for each kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mix.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no-kinase (0% activity) controls.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the direct binding of this compound to target proteins in a cellular context.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant.

    • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Protein Precipitation and Quantification:

    • Cool the samples to room temperature for 3 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant containing the soluble proteins to a new tube.

    • Analyze the amount of a specific protein in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from off-target screening experiments for this compound.

Table 1: Hypothetical Kinase Profiling Results for this compound (at 10 µM)

Kinase% Inhibition
Kinase A85
Kinase B55
Kinase C12
Kinase D5

Table 2: Hypothetical IC50 Values for "Hit" Kinases

KinaseIC50 (µM)
Kinase A1.2
Kinase B8.7

Visualizations

experimental_workflow_off_target_screening cluster_screening Primary Screening cluster_validation Hit Validation cluster_deconvolution Target Deconvolution cluster_pathway Pathway Analysis kinase_profiling Kinase Profiling dose_response Dose-Response & IC50 kinase_profiling->dose_response phenotypic_screening Phenotypic Screening crispr_screen CRISPR Screening phenotypic_screening->crispr_screen pull_down Affinity Pull-down MS phenotypic_screening->pull_down chemoproteomics Chemoproteomics chemoproteomics->dose_response cetsa CETSA dose_response->cetsa orthogonal_assays Orthogonal Assays dose_response->orthogonal_assays pathway_analysis Signaling Pathway Analysis cetsa->pathway_analysis crispr_screen->pathway_analysis pull_down->pathway_analysis This compound This compound This compound->kinase_profiling This compound->phenotypic_screening This compound->chemoproteomics

Caption: Workflow for investigating this compound's off-target effects.

hypothetical_signaling_pathway This compound This compound off_target_kinase Off-Target Kinase A This compound->off_target_kinase Inhibition phosphorylated_substrate Phosphorylated Substrate off_target_kinase->phosphorylated_substrate Phosphorylation substrate Substrate Protein substrate->phosphorylated_substrate downstream_effect Downstream Cellular Effect (e.g., Apoptosis) phosphorylated_substrate->downstream_effect

Caption: Hypothetical signaling pathway affected by this compound.

References

Technical Support Center: Troubleshooting Variability in Daclatasvir Resistance Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daclatasvir resistance assays. Our aim is to help you identify and resolve common sources of variability in your experiments, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a direct-acting antiviral (DAA) agent used in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It specifically targets the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[2][3][4] By binding to NS5A, this compound disrupts its normal function, thereby inhibiting viral RNA replication and the assembly of new virus particles.[2][3][4][5]

Q2: How does resistance to this compound develop?

Resistance to this compound arises from specific amino acid substitutions in the NS5A protein, which is the target of the drug.[3][6] These changes, known as resistance-associated substitutions (RASs), can reduce the binding affinity of this compound to NS5A, thereby diminishing its antiviral efficacy.[3][6] Common RASs are found at positions M28, Q30, L31, and Y93 in the NS5A protein of HCV genotype 1.[3]

Q3: What are the primary methods for assessing this compound resistance?

There are two main types of assays used to evaluate this compound resistance:

  • Genotypic Assays: These methods identify the presence of specific RASs in the NS5A gene. The most common approach involves reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A region from the viral RNA, followed by DNA sequencing (typically Sanger sequencing) to identify mutations.[7][8]

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the drug. This is often done using a replicon system, where a portion of the HCV genome containing the NS5A gene is inserted into a cell line. The ability of the replicon to replicate in the presence of varying concentrations of this compound is then measured to determine the drug's effective concentration (EC50).[6][8][9]

Q4: What are the most common sources of variability in this compound resistance assays?

Variability in these assays can stem from several factors, including:

  • Sample Quality: The integrity of the viral RNA is critical. Improper sample handling, storage, and multiple freeze-thaw cycles can lead to RNA degradation and affect the reliability of RT-PCR-based assays.[1][2][3]

  • HCV Genotype and Subtype: Different HCV genotypes and subtypes can exhibit different baseline susceptibilities to this compound and may have different propensities for developing specific RASs.[6][10]

  • Assay Sensitivity: The limit of detection of the assay is important, especially for identifying minor viral variants. Next-generation sequencing (NGS) is more sensitive than Sanger sequencing for detecting low-frequency RASs.[8][11]

  • Technical Execution: Errors in pipetting, reagent preparation, and equipment calibration can all introduce variability.

  • Data Analysis: The criteria used to define resistance (e.g., fold-change in EC50) and the software used for sequence analysis can influence the interpretation of results.

Troubleshooting Guides

Genotypic Assay (RT-PCR and Sanger Sequencing) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No PCR product or weak amplification Poor RNA quality (degradation).Ensure proper sample collection, storage (-80°C for long-term), and handling to minimize freeze-thaw cycles.[1][3] Use an RNase inhibitor during RNA extraction. Assess RNA integrity before RT-PCR.[12]
RT-PCR inhibitors in the sample.Re-purify the RNA sample. Consider using a reverse transcriptase that is more resistant to common inhibitors.[12]
Incorrect primer design or concentration.Verify primer sequences for complementarity to the target region and check for potential secondary structures. Optimize primer concentrations.[13][14]
Suboptimal RT-PCR conditions.Optimize annealing temperature and cycling parameters. Use a positive control to verify enzyme activity and reaction conditions.[15]
Poor quality sequencing data (e.g., high background, weak signal) Insufficient or poor quality PCR product.Run the PCR product on an agarose gel to confirm a single, strong band of the correct size. Purify the PCR product before sequencing.[16][17][18]
Contaminants in the sequencing reaction (e.g., residual primers, dNTPs, salts).Ensure thorough purification of the PCR product. Elute DNA in water or a low-salt buffer.[16][18][19]
Incorrect primer-to-template ratio.Quantify the PCR product and use the recommended amount for the sequencing reaction. Optimize the sequencing primer concentration.[13][19]
Secondary structures in the DNA template (e.g., GC-rich regions).Use a sequencing chemistry and protocol designed for difficult templates, which may include additives like betaine.[18]
Mixed peaks in the sequencing electropherogram Presence of multiple viral variants (quasispecies).This may be a true biological result. Consider cloning the PCR product and sequencing individual clones or using a more sensitive method like next-generation sequencing to resolve the mixture.[20]
Contamination with another PCR product.Maintain strict laboratory practices to prevent cross-contamination. Use filter tips and dedicate separate areas for pre- and post-PCR work.[1]
Multiple priming sites for the sequencing primer.Design a new sequencing primer that is specific to a single site on the template.[17][20]
Phenotypic Assay (Replicon-Based) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no replicon replication signal (e.g., low luciferase activity) Poor replication efficiency of the patient-derived NS5A sequence.Co-transfect with a selectable marker and select for stable replicon-containing cells. Introduce known cell culture-adaptive mutations into the replicon construct.[4][20]
Suboptimal cell culture conditions.Ensure Huh-7 cells (or other permissive cell lines) are healthy and not passaged too many times. Use a consistent and optimized cell passage number.[4]
Inefficient transfection of replicon RNA.Optimize the transfection protocol (e.g., electroporation parameters, lipid-based reagent concentration). Use high-quality, intact replicon RNA.
High well-to-well variability in replication signal Inconsistent cell seeding density.Ensure a uniform and consistent number of cells are seeded in each well.
Pipetting errors during reagent addition.Use calibrated pipettes and ensure proper mixing of reagents.
Edge effects in the culture plate.Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation and temperature gradients.
Inconsistent EC50 values for this compound Instability of the drug in culture media.Prepare fresh drug dilutions for each experiment. Protect the drug from light if it is light-sensitive.
Variation in the fitness of the replicon.Regularly sequence the replicon in the cell line to ensure no additional mutations have arisen during cell culture.
Inaccurate curve fitting for EC50 determination.Use appropriate software for non-linear regression analysis and ensure a sufficient number of data points are used to define the dose-response curve.

Quantitative Data on this compound Resistance

The following table summarizes the in vitro resistance profile of this compound against common NS5A RASs in different HCV genotypes. The fold change in EC50 is a measure of the degree of resistance, with higher values indicating greater resistance.

HCV GenotypeNS5A MutationFold Change in EC50 vs. Wild-TypeReference(s)
1a M28T6 - 12[10]
Q30H>100[10]
Q30R>100[10]
L31M35 - 618[10]
L31V112 - 273[10]
Y93C112 - 273[10]
Y93H>100[10]
Y93N>100[10]
1b L31V28[21][22]
Y93H24[21][22]
L31V + Y93H>14,000[21][22]
2a L31MVaries (0.005-20 nM EC50)[6]
3a L31F667 (transient), 2,286 (stable)[3]
Y93H5,733 (transient), 10,000 (stable)[3]
4a L30R41[23]
5a L31F/V400 - 8,000[24]
6a Q24H, L31M, P32L/S, T58A/S27 - 3,378[24]

Note: Fold-change values can vary depending on the specific replicon system and assay conditions used.

Experimental Protocols

Detailed Methodology for Genotypic Resistance Assay (RT-PCR and Sanger Sequencing)
  • RNA Extraction:

    • Extract viral RNA from 200 µL of plasma or serum using a validated viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit).[4]

    • Elute the RNA in a final volume of 60 µL of RNase-free water or elution buffer.[4]

    • Store extracted RNA at -80°C until use.

  • Reverse Transcription and PCR (RT-PCR):

    • Perform a one-step or two-step RT-PCR to amplify the NS5A region covering the codons of interest (typically amino acids 20-101).

    • For a two-step protocol:

      • Reverse Transcription: Synthesize cDNA from 5-10 µL of extracted RNA using a reverse transcriptase and random hexamers or a gene-specific reverse primer.[5] An initial denaturation step at 65°C for 10 minutes can help disrupt RNA secondary structures.[5]

      • PCR: Use 5 µL of the cDNA product for the first round of PCR with outer primers. If a nested PCR is required for higher sensitivity, use 1-2 µL of the first-round product as a template for the second round with inner primers.[4][25]

    • A typical PCR cycling profile is: initial denaturation at 94°C for 2 minutes, followed by 35-40 cycles of denaturation at 94°C for 30 seconds, annealing at 50-60°C (optimize for specific primers) for 30 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 5-10 minutes.[26]

  • PCR Product Purification:

    • Analyze the PCR product by agarose gel electrophoresis to confirm a single band of the expected size.

    • Purify the PCR product from the reaction mixture to remove excess primers, dNTPs, and salts using a commercial PCR purification kit or enzymatic cleanup.[16]

  • Sanger Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and a BigDye Terminator cycle sequencing kit.

    • Purify the cycle sequencing products to remove unincorporated dye terminators.

    • Analyze the purified products on an automated capillary electrophoresis DNA sequencer.

  • Sequence Analysis:

    • Use sequence analysis software (e.g., SeqScape, Geneious) to view and edit the electropherograms.

    • Align the obtained sequence with a wild-type reference sequence for the corresponding HCV genotype to identify amino acid substitutions.

Detailed Methodology for Phenotypic Resistance Assay (Replicon-Based)
  • Construction of HCV Replicon Plasmids:

    • Clone the NS5A gene from a patient isolate or introduce specific mutations into a wild-type NS5A backbone in a subgenomic replicon plasmid. This plasmid typically contains the HCV IRES, a reporter gene (e.g., luciferase), the EMCV IRES, and the HCV nonstructural proteins required for replication (NS3 to NS5B).[20]

    • Linearize the plasmid DNA downstream of the HCV sequence.

  • In Vitro Transcription of Replicon RNA:

    • Synthesize replicon RNA from the linearized plasmid DNA using an in vitro transcription kit (e.g., T7 RiboMAX Express Large Scale RNA Production System).

    • Purify the transcribed RNA and verify its integrity by gel electrophoresis.

  • Transfection of Huh-7 Cells:

    • Culture Huh-7 or other highly permissive human hepatoma cells to optimal confluency.

    • Transfect the cells with the in vitro transcribed replicon RNA using electroporation or a lipid-based transfection reagent.

  • Transient Replication Assay:

    • Plate the transfected cells in 96-well plates.

    • After 4-6 hours, add culture medium containing serial dilutions of this compound.

    • Incubate the cells for 48-72 hours.

    • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter signal to a cell viability assay to account for any cytotoxicity of the drug.

    • Plot the normalized reporter signal against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the drug concentration that inhibits 50% of replicon replication.

    • Calculate the fold change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Visualizations

Daclatasvir_Mechanism_and_Resistance cluster_0 HCV Replication Complex cluster_1 This compound Action cluster_2 Resistance Mechanism NS5A NS5A Inhibition Inhibition NS5A->Inhibition Leads to Viral RNA Viral RNA Other Viral Proteins Other Viral Proteins Host Factors Host Factors This compound This compound This compound->NS5A Binds to Mutated NS5A Mutated NS5A This compound->Mutated NS5A Ineffective binding Inhibition->Viral RNA Reduced Binding Reduced Binding Mutated NS5A->Reduced Binding Results in Continued Replication Continued Replication Mutated NS5A->Continued Replication

Caption: this compound mechanism of action and resistance pathway.

Genotypic_Assay_Workflow Patient Sample (Plasma/Serum) Patient Sample (Plasma/Serum) RNA Extraction RNA Extraction Patient Sample (Plasma/Serum)->RNA Extraction RT-PCR (NS5A Amplification) RT-PCR (NS5A Amplification) RNA Extraction->RT-PCR (NS5A Amplification) Agarose Gel Electrophoresis Agarose Gel Electrophoresis RT-PCR (NS5A Amplification)->Agarose Gel Electrophoresis PCR Product Purification PCR Product Purification Agarose Gel Electrophoresis->PCR Product Purification Sanger Sequencing Sanger Sequencing PCR Product Purification->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Identification of RASs Identification of RASs Sequence Analysis->Identification of RASs Troubleshooting_Logic Assay Failure/Variability Assay Failure/Variability Genotypic Assay Genotypic Assay Assay Failure/Variability->Genotypic Assay Phenotypic Assay Phenotypic Assay Assay Failure/Variability->Phenotypic Assay Check RNA Quality Check RNA Quality Genotypic Assay->Check RNA Quality Check Cell Health Check Cell Health Phenotypic Assay->Check Cell Health Check PCR Conditions Check PCR Conditions Check RNA Quality->Check PCR Conditions RNA OK Check Sequencing Data Check Sequencing Data Check PCR Conditions->Check Sequencing Data PCR OK Consult Protocol Consult Protocol Check Sequencing Data->Consult Protocol Data OK Check Replicon Integrity Check Replicon Integrity Check Cell Health->Check Replicon Integrity Cells OK Check Assay Controls Check Assay Controls Check Replicon Integrity->Check Assay Controls Replicon OK Check Assay Controls->Consult Protocol Controls OK

References

Daclatasvir Efficacy in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daclatasvir in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (DCV) is a potent, direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein for the virus, playing essential roles in both viral RNA replication and the assembly of new virions.[3][4] this compound binds to the N-terminus of NS5A, disrupting its functions by inhibiting the formation of the replication complex and interfering with the hyperphosphorylation status of NS5A, which is crucial for the viral life cycle.[2][5] Unlike many antivirals, this compound targets a protein with no known enzymatic activity.[3][5]

Daclatasvir_Mechanism cluster_cell Hepatocyte cluster_rep_complex HCV Replication Complex (Membranous Web) Viral RNA Viral RNA NS5A_Basal NS5A (Basally Phosphorylated) Viral RNA->NS5A_Basal cis-acting function Replication RNA Replication NS5A_Basal->Replication Maintains complex NS5A_Basal->Inhibition_Rep NS5A_Hyper NS5A (Hyperphosphorylated) Assembly Virion Assembly NS5A_Hyper->Assembly trans-acting function NS5A_Hyper->Inhibition_Assem Replication->NS5A_Hyper Generates new RNA This compound This compound This compound->NS5A_Basal Binds to N-terminus

Caption: this compound's mechanism of action targeting HCV NS5A.

Q2: Why is the observed efficacy (IC50) of this compound lower than expected in my experiment?

Several factors can contribute to reduced this compound efficacy in cell culture:

  • Pre-existing Resistance-Associated Substitutions (RASs): The viral cell culture population may harbor baseline polymorphisms in the NS5A protein that confer resistance to this compound. Key RASs for genotypes 1a, 1b, and 3a have been identified at amino acid positions M28, Q30, L31, and Y93.[2][6]

  • Viral Fitness and Time of Drug Addition: The effectiveness of antivirals can decrease significantly when administered to an already established, ongoing infection in cell culture compared to addition at the start of the infection.[7] High-fitness viral populations may be less susceptible to treatment.[7]

  • Suboptimal Drug Concentration: The active concentration of this compound at the site of replication within the cell might be lower than the concentration in the culture medium.[8] It's crucial to perform dose-response experiments to determine the optimal concentration for your specific cell system.

  • Cell Line and HCV Genotype: The type of host cell (e.g., Huh-7, Huh-7.5, Calu-3) and the specific HCV genotype or sub-genomic replicon being used can influence this compound's potency.[9][10]

  • Assay Conditions: Incubation time can affect the IC50 value. For example, some studies show lower IC50 values after 48 hours of incubation compared to 24 hours, suggesting a time-dependent effect.[9]

Q3: How can I improve the efficacy of this compound in my experiments?

The most effective strategy to enhance this compound's activity and prevent resistance is through combination therapy.

  • Combine with Other Direct-Acting Antivirals (DAAs): this compound is almost always used in combination with other DAAs that have different mechanisms of action.[11]

    • NS5B Polymerase Inhibitors: Combining this compound with an NS5B inhibitor like Sofosbuvir is a highly effective and common regimen.[11][12][13] This combination targets both the NS5A replication complex organizer and the NS5B viral polymerase.

    • NS3/4A Protease Inhibitors: Combinations with protease inhibitors such as Asunaprevir or Simeprevir have also proven effective.[1][14]

    • Triple DAA Combinations: In some contexts, triple combinations (e.g., this compound + Sofosbuvir + a protease inhibitor) can further enhance antiviral activity and reduce the probability of resistance.[14][15]

  • Host-Targeting Agents: An alternative approach involves combining this compound with drugs that target host cellular functions required for the HCV life cycle. This can present a higher barrier to resistance.

    • Microtubule Inhibitors: Studies have shown that combining this compound with novel microtubule inhibitors can result in synergistic inhibition of HCV infection.[9]

Q4: What are the common NS5A resistance mutations for this compound, and how do they affect efficacy?

Resistance to this compound is primarily associated with specific amino acid substitutions in the N-terminal region of the NS5A protein. These variants can pre-exist in a viral population or emerge during treatment.[6] While DCV-resistant variants show cross-resistance to other NS5A inhibitors, they remain sensitive to antivirals from other classes, such as NS3/4A protease inhibitors and NS5B polymerase inhibitors.[6]

NS5A PositionCommon SubstitutionsAssociated Genotype(s)
M28M28T1a
Q30Q30H/R/E1a
L31L31M/V1a, 1b
Y93Y93H/N1a, 1b, 3a
Data sourced from[2][5][6].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow start Problem: Suboptimal this compound Efficacy (High IC50 / Viral Rebound) cause1 Potential Cause: Viral Resistance start->cause1 cause2 Potential Cause: Suboptimal Assay Conditions start->cause2 cause3 Potential Cause: Monotherapy Limitations start->cause3 sol1a Solution: Sequence NS5A region to identify RASs (e.g., Y93H). cause1->sol1a sol1b Solution: Use a combination of DAAs with different mechanisms. cause1->sol1b sol2a Solution: Optimize drug incubation time (e.g., test 24h, 48h, 72h). cause2->sol2a sol2b Solution: Perform a detailed dose-response curve to confirm IC50. cause2->sol2b sol2c Solution: Ensure cell line (e.g., Huh-7.5) is healthy and not contaminated. cause2->sol2c sol3a Solution: Combine this compound with an NS5B inhibitor (e.g., Sofosbuvir). cause3->sol3a sol3b Solution: Combine this compound with a host-targeting agent. cause3->sol3b

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Experimental Protocols

Protocol 1: Determining IC50 using an HCV Replicon Assay

This protocol is used to measure the inhibition of HCV RNA replication in a stable cell line containing an HCV subgenomic replicon, often expressing a reporter like luciferase.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b replicon with a luciferase reporter).[14][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics).

  • This compound and other compounds, dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.

  • Drug Dilution: Prepare a serial dilution of this compound (and any combination drugs) in the cell culture medium. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[14][15]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings of treated wells to the DMSO control wells (representing 0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression curve fit.

Protocol 2: Antiviral Assay in an Infectious HCV Cell Culture (HCVcc) System

This protocol measures the effect of this compound on the complete viral life cycle using infectious HCV particles.

Materials:

  • Huh-7.5.1 cells (highly permissive for HCV infection).[9]

  • JFH-1-based cell culture-derived HCV (HCVcc) stock.[9]

  • Complete cell culture medium.

  • 12-well cell culture plates.

  • This compound dissolved in DMSO.

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Cell Seeding: Seed 1.5 x 10^5 Huh-7.5.1 cells per well in a 12-well plate and incubate overnight.[9]

  • Infection: Infect the cells with HCVcc at a specified multiplicity of infection (MOI), for example, an MOI of 0.01.[9]

  • Incubation and Washing: Incubate at 37°C for 3 hours to allow viral entry. Afterwards, wash the cells twice with PBS to remove the virus inoculum.[9]

  • Treatment: Add fresh culture medium containing various concentrations of this compound or a DMSO control.

  • Incubation: Incubate the treated cells for 24 to 48 hours.[9]

  • RNA Extraction: After incubation, wash the cells and extract total intracellular RNA.

  • Quantification: Determine the intracellular HCV RNA levels using a one-step real-time quantitative PCR (qRT-PCR) assay, normalizing to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the reduction in HCV RNA levels relative to the DMSO control to determine the inhibitory effect of this compound at each concentration and calculate the IC50.

Protocol 3: Cytotoxicity Assay (MTT-based)

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • Cells (same line used in the efficacy assay).

  • 96-well plate.

  • This compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).[16]

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the same concentrations of this compound as in the antiviral assay. Include a "no-cell" blank control and an untreated cell control.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[16] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against drug concentration to determine the 50% cytotoxic concentration (TC50 or CC50).

    • Calculate the Selectivity Index (SI = TC50 / IC50). A higher SI value indicates a more favorable safety profile for the compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 1. Seed Cells (e.g., Huh-7 Replicon) p2 2. Prepare Serial Drug Dilutions e1 3. Treat Cells with this compound p2->e1 e2 4. Incubate (48-72 hours) e1->e2 e3 5. Perform Assay (Luciferase or qRT-PCR) e2->e3 a1 6. Normalize Data to Vehicle Control e3->a1 a2 7. Plot Dose-Response Curve a1->a2 a3 8. Calculate IC50 Value a2->a3

Caption: General workflow for an in vitro this compound efficacy experiment.

References

Technical Support Center: Daclatasvir Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of Daclatasvir in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions and common solvents?

A1: this compound is known to be stable in the solid state. However, in solution, its stability is influenced by pH, temperature, and the presence of oxidizing agents. Forced degradation studies have shown that this compound is susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress. It is relatively stable under neutral and photolytic (light-exposed) conditions.[1][2][3][4]

Q2: Is there a known half-life for this compound in standard cell culture media (e.g., DMEM, RPMI-1640) at 37°C?

A2: Currently, there is no specific, universally accepted half-life for this compound in common cell culture media at 37°C reported in the literature. The stability of a compound in cell culture is highly dependent on the specific components of the medium, the percentage of serum used, the cell type, and the overall experimental conditions. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental setup.

Q3: What are the primary degradation pathways for this compound in a cell culture environment?

A3: Based on forced degradation studies, the primary degradation pathways for this compound are likely hydrolysis and oxidation. The carbamate and imidazole moieties of the this compound molecule are particularly susceptible to these degradation routes. While this compound is relatively stable under neutral pH, the complex composition of cell culture media, including various amino acids, vitamins, and salts, can potentially catalyze degradation over extended incubation periods at 37°C.

Q4: Does the degradation of this compound affect its antiviral activity?

A4: Interestingly, studies on a chemotype related to this compound have shown that even after complete degradation in replicon media, the antiviral activity of the preparation was fully preserved. This suggests that the degradation products, which may include dimers, are also potent inhibitors of the HCV NS5A protein. However, the exact potency and potential off-target effects of these degradation products may differ from the parent compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antiviral activity in a long-term experiment.

  • Possible Cause: Degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that the DMSO stock solution of this compound has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

    • Determine this compound Stability in Your System: Perform a stability study to quantify the concentration of this compound in your specific cell culture medium over a time course that mimics your long-term experiment (see Experimental Protocols section for a detailed methodology).

    • Replenish Media and Compound: Based on the stability data, determine an appropriate schedule for media changes to replenish the this compound concentration. For example, if a significant decrease in concentration is observed after 48-72 hours, more frequent media changes may be necessary.

    • Consider Active Degradation Products: Be aware that degradation products may still be active. If you observe unexpected biological effects, it could be due to the presence of these byproducts.

Issue 2: High variability between replicate wells or experiments.

  • Possible Cause: Inconsistent degradation of this compound due to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Media Preparation: Ensure that the cell culture medium is prepared consistently, with the same source and lot of basal medium and serum.

    • Control Incubation Conditions: Maintain a stable temperature and CO₂ environment in the incubator. Fluctuations can affect the chemical stability of media components and the compound.

    • Protect from Light: Although this compound is relatively stable to light, it is good practice to minimize its exposure to direct light during handling and incubation to prevent any potential photodegradation.

Issue 3: Precipitate formation in the cell culture medium after adding this compound.

  • Possible Cause: The concentration of this compound exceeds its solubility in the cell culture medium.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-related toxicity and precipitation.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.

    • Visually Inspect After Addition: After adding this compound to the medium, gently mix and visually inspect for any signs of precipitation before adding it to the cells.

Quantitative Data Summary

The following table summarizes the findings from forced degradation studies on this compound. Note that these conditions are harsh and not directly representative of a cell culture environment but provide insights into potential degradation pathways.

Stress ConditionReagent/ConditionDuration & TemperatureDegradation ObservedReference
Acid Hydrolysis 0.1 N HCl4 hours at 60°CYes[1][2]
Base Hydrolysis 0.1 N NaOH4 hours at 60°CYes[1][2][3]
Oxidative Stress 30% H₂O₂6 hours at 60°CYes[1][2]
Neutral Hydrolysis Water4 hours at 60°CNo[1][2]
Photolytic Stress UV light (200 Wh/m²)15 daysNo[2]
Thermal Stress Dry heat-Less degradation compared to hydrolysis[3]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile phase (e.g., Acetonitrile and 0.05% o-phosphoric acid in water, 50:50 v/v)[2]

  • Sterile, conical tubes (15 mL or 50 mL)

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile filters (0.22 µm)

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the Test Solution: Spike your complete cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.5%. Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile conical tubes for each time point (e.g., 0, 6, 12, 24, 48, 72, 96 hours).

    • Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.

  • Sample Collection:

    • At each time point, remove one tube from the incubator.

    • Immediately process the sample for HPLC analysis or store it at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw frozen samples if necessary.

    • Filter the medium through a 0.22 µm sterile filter to remove any potential precipitates.

    • If necessary, perform a protein precipitation step (e.g., by adding a 3-fold excess of cold acetonitrile, vortexing, centrifuging, and collecting the supernatant).

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to the appropriate wavelength for this compound (e.g., 315 nm).[1]

    • Inject a standard curve of this compound in fresh medium to determine the relationship between peak area and concentration.

    • Inject the samples from each time point.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.

    • From this plot, you can determine the rate of degradation and the half-life of this compound in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM this compound in DMSO spike Spike Medium with this compound (e.g., 1 µM) stock->spike media Prepare Complete Cell Culture Medium media->spike aliquot Aliquot into Tubes for Each Time Point spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Sample at Each Time Point incubate->sample Time Points (0, 6, 12, 24, 48, 72h) hplc_prep Prepare Sample for HPLC sample->hplc_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run data_analysis Quantify and Plot Data hplc_run->data_analysis

Caption: Workflow for Determining this compound Stability in Cell Culture.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent/Low Antiviral Activity check_stock Check Stock Solution (Storage, Freeze-Thaw) start->check_stock run_stability Perform Stability Assay (See Protocol) start->run_stability review_protocol Review Media Prep & Incubation Conditions start->review_protocol replenish Increase Frequency of Media/Compound Change run_stability->replenish standardize Standardize All Experimental Procedures review_protocol->standardize protect Protect from Light review_protocol->protect

Caption: Troubleshooting Logic for this compound Stability Issues.

degradation_pathways cluster_conditions Potential Stressors in Cell Culture cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (pH shifts, enzymatic activity) This compound->Hydrolysis Oxidation Oxidation (Reactive oxygen species) This compound->Oxidation Light Photodegradation (Minimal risk, but possible) This compound->Light Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Oxidized Oxidized Products Oxidation->Oxidized Dimers Active Dimers Oxidation->Dimers

Caption: Potential Degradation Pathways of this compound in Cell Culture.

References

Technical Support Center: Minimizing Cytotoxicity of Daclatasvir in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daclatasvir in primary hepatocyte cultures. The information is designed to help anticipate and address specific issues related to cytotoxicity that may be encountered during in vitro experiments.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity or Low Cell Viability

Possible Cause 1: Suboptimal Primary Hepatocyte Quality

  • Troubleshooting:

    • Ensure that primary hepatocytes have high initial viability (>90%) post-isolation or thawing.

    • Use hepatocytes from a reputable supplier with quality control data.

    • Allow for a sufficient attachment and recovery period (at least 4-6 hours) before this compound treatment.

Possible Cause 2: Inappropriate this compound Concentration

  • Troubleshooting:

    • Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific hepatocyte donor and experimental duration.

    • Start with a low concentration range. While specific IC50 values for this compound in primary human hepatocytes are not widely published, studies in Huh7 hepatoma cells have shown a 50% cytotoxic concentration (CC50) to be greater than 10 μM after 72 hours of incubation.[1]

    • Consider the metabolic activity of your primary hepatocyte culture, as higher metabolic activity, particularly through CYP3A4, could potentially lead to the formation of reactive metabolites.

Possible Cause 3: Co-treatment with Other Compounds

  • Troubleshooting:

    • If this compound is being tested in combination with other drugs, be aware of potential synergistic or additive cytotoxicity.

    • Test each compound individually before combining them to establish baseline toxicity.

Problem 2: Increased Apoptosis Detected

Possible Cause 1: Activation of Pro-Apoptotic Signaling Pathways

  • Troubleshooting:

    • Investigate the involvement of key apoptotic pathways. A study has suggested that this compound, in combination with Sofosbuvir, can modulate the TNF-α / NF-κB signaling pathway and induce the anti-apoptotic protein Bcl-2, suggesting a potential protective mechanism.[2][3] However, disruption of this balance could lead to apoptosis.

    • Consider co-treatment with antioxidants like N-acetylcysteine (NAC) or hepatoprotective agents like Silymarin, which have been shown to mitigate drug-induced liver injury through various mechanisms, including reducing oxidative stress.[4][5][6]

Possible Cause 2: Mitochondrial Dysfunction

  • Troubleshooting:

    • Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., JC-1 staining) or reactive oxygen species (ROS) production (e.g., DCFDA staining). Some studies suggest that direct-acting antivirals can impact mitochondrial function.[7]

    • Evaluate the expression of Bcl-2 family proteins, as they are key regulators of mitochondrial-mediated apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range to use for this compound in primary hepatocyte experiments to avoid significant cytotoxicity?

A1: Based on available data from hepatoma cell lines, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments with primary hepatocytes.[1] It is crucial to perform a dose-response study to determine the non-cytotoxic range for your specific primary hepatocyte donor and experimental conditions.

Q2: How can I assess this compound-induced cytotoxicity in my primary hepatocyte cultures?

A2: Several standard cytotoxicity assays can be employed:

  • MTT or WST-1 Assay: Measures metabolic activity, which correlates with cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • ATP Assay: Quantifies intracellular ATP levels, which is a sensitive indicator of cell health.

Q3: Are there any known signaling pathways involved in this compound's effect on hepatocytes that I should investigate?

A3: Yes, research indicates that this compound, particularly in combination with Sofosbuvir, can downregulate the pro-inflammatory and pro-apoptotic TNF-α / NF-κB signaling pathway while inducing the anti-apoptotic protein Bcl-2.[2][3] Monitoring the activation of NF-κB and the expression levels of Bcl-2 family proteins can provide insights into the cellular response to this compound.

Q4: Can I use co-treatments to minimize potential cytotoxicity from this compound?

A4: While specific studies on co-treatments to reduce this compound cytotoxicity in primary hepatocytes are limited, the use of general hepatoprotective agents is a viable strategy to explore.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which can help mitigate oxidative stress-induced cell damage.[5][6][8]

  • Silymarin: A natural compound with antioxidant and anti-inflammatory properties that has been shown to be hepatoprotective.[4][9][10][11] It is essential to test the effects of these agents alone and in combination with this compound to determine their efficacy and potential interactions in your experimental system.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell TypeAssayIncubation Time (hours)Cytotoxic Concentration (CC50/EC50)Reference
Huh7 (HCV replicon cells)CellTiter-Blue72> 10 µM[1]

Note: Data from primary human hepatocytes is limited in publicly available literature. The provided data from a human hepatoma cell line can serve as a preliminary guide.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the effect of this compound on the viability of primary human hepatocytes.

Materials:

  • Cryopreserved or freshly isolated primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

  • Collagen-coated 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed primary hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 10^5 to 1 x 10^5 cells/well.

  • Allow cells to attach and recover for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in hepatocyte culture medium. The final DMSO concentration should be ≤ 0.1%. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known hepatotoxin).

  • After the recovery period, replace the medium with the medium containing the different concentrations of this compound or controls.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3 in primary hepatocytes treated with this compound.

Materials:

  • Primary human hepatocytes cultured in collagen-coated plates

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

  • Lysis buffer (provided in the kit)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Seed and treat primary hepatocytes with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • At the end of the treatment period, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

  • Add the cell lysate to a 96-well plate.

  • Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence according to the kit's instructions.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Visualizations

Signaling_Pathway This compound This compound NFkB_Inhib NF-κB Inhibition This compound->NFkB_Inhib Downregulates Bcl2 Bcl-2 Induction This compound->Bcl2 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds NFkB NF-κB TNFR->NFkB Activates Apoptosis Hepatocyte Apoptosis NFkB_Inhib->Apoptosis Leads to NFkB->Apoptosis Inhibits Survival Hepatocyte Survival NFkB->Survival Promotes Bcl2->Apoptosis Inhibits Bcl2->Survival Promotes

Caption: this compound's potential influence on hepatocyte survival pathways.

Experimental_Workflow start Start: Isolate/Thaw Primary Hepatocytes culture Culture on Collagen-Coated Plates start->culture treat Treat with this compound (Dose-Response) culture->treat incubate Incubate (24-72h) treat->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability (MTT) endpoint->viability apoptosis Apoptosis (Caspase-3) endpoint->apoptosis ros Oxidative Stress (ROS) endpoint->ros analysis Data Analysis viability->analysis apoptosis->analysis ros->analysis

Caption: Workflow for assessing this compound cytotoxicity in primary hepatocytes.

References

Technical Support Center: Overcoming Low Viral Suppression with Daclatasvir In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during in vitro experiments with Daclatasvir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2] NS5A is a multi-functional protein involved in both viral RNA replication and the assembly of new virus particles.[1][3] this compound binds to the N-terminus of NS5A, preventing its normal function and thereby blocking two key stages of the viral lifecycle.[1][3]

Q2: What are the expected EC50 values for this compound against different HCV genotypes?

A2: this compound exhibits potent activity against all HCV genotypes, with EC50 values typically in the picomolar to low nanomolar range in replicon assays.[4][5] However, the specific EC50 can vary depending on the HCV genotype and subtype.

Q3: What are the primary reasons for observing low viral suppression with this compound in vitro?

A3: Low viral suppression with this compound in vitro can stem from several factors:

  • Pre-existing or emergent resistance-associated substitutions (RASs): The most common reason for reduced susceptibility is the presence of mutations in the NS5A protein.[1][6][7]

  • Suboptimal experimental conditions: This can include issues with cell health, incorrect drug concentration, or problems with the virus stock.

  • Assay sensitivity: The method used to quantify viral replication may not be sensitive enough to detect low levels of viral suppression.

  • Drug stability: Improper storage or handling of this compound can lead to degradation and reduced potency.

Q4: What are the key resistance-associated substitutions (RASs) for this compound?

A4: RASs in the NS5A protein are the primary drivers of this compound resistance.[6][7] The most clinically significant substitutions are found at amino acid positions M28, Q30, L31, and Y93 for HCV genotype 1a, and L31 and Y93 for genotype 1b.[7] For genotype 3a, key RASs are at positions A30 and Y93.[7] The presence of these RASs can lead to a significant increase in the EC50 value of this compound.[7]

Troubleshooting Guides

Issue 1: Higher than expected EC50 values or poor viral suppression.

Possible Cause 1: Presence of Resistance-Associated Substitutions (RASs)

  • Troubleshooting Steps:

    • Sequence the NS5A region of your viral stock or replicon: This will identify any pre-existing RASs that could confer resistance.

    • Compare your EC50 values to published data for known RASs: This can help confirm if the observed resistance is consistent with the identified mutations.

    • Consider using a different viral strain or replicon: If your current strain contains high-level resistance mutations, switching to a wild-type or a strain with lower-level resistance may be necessary.

    • Test this compound in combination with other direct-acting antivirals (DAAs): Combining this compound with an NS3/4A protease inhibitor or an NS5B polymerase inhibitor can often overcome resistance.[8]

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure that the cells used in the assay (e.g., Huh-7) are healthy and not overgrown. Perform a cell viability assay in parallel with your antiviral assay.

    • Confirm Drug Concentration: Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution.

    • Optimize Multiplicity of Infection (MOI): If using a cell-based infection model, ensure the MOI is appropriate. A very high MOI can sometimes overwhelm the effect of the inhibitor.

    • Check Assay Readout: Validate the sensitivity and linear range of your viral quantification method (e.g., qRT-PCR, luciferase assay).

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent Cell Seeding or Infection

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a uniform number of cells are seeded in each well.

    • Homogenize Virus Inoculum: Thoroughly mix the virus stock before infecting the cells to ensure a consistent MOI across all wells.

Possible Cause 2: Edge Effects in Assay Plates

  • Troubleshooting Steps:

    • Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. If possible, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

    • Ensure Proper Plate Sealing: Use high-quality plate seals to minimize evaporation during incubation.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Wild-Type HCV Genotypes

HCV GenotypeEC50 (pM) in Replicon AssaysReference
1a50[5]
1b9[5]
2a71 - 103[5]
3a146[5]
4a12[5]
5a33[5]
6a74[9]

Table 2: Fold Change in this compound EC50 due to NS5A Resistance-Associated Substitutions (RASs) in HCV Genotype 1b

NS5A SubstitutionFold Change in EC50Reference
L31V>1,000[1]
Y93H>1,000[1]
L31V + Y93H>100,000[1]

Experimental Protocols

HCV Replicon Assay for this compound Efficacy Testing

This protocol describes a general method for determining the EC50 of this compound using a stable HCV replicon cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene like luciferase).

Materials:

  • Huh-7 cells harboring an HCV replicon

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • Drug Preparation: Prepare a serial dilution of this compound in complete DMEM.

  • Treatment: After 24 hours, remove the culture medium from the cells and add the media containing the different concentrations of this compound. Include a "no drug" control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, perform a luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percentage of viral replication inhibition for each this compound concentration relative to the "no drug" control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualizations

Daclatasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Lifecycle in Host Cell cluster_daclatasvir_action This compound Intervention cluster_resistance Resistance Mechanism Viral_RNA_Replication Viral RNA Replication Virion_Assembly Virion Assembly & Secretion Viral_RNA_Replication->Virion_Assembly New viral genomes NS5A_Protein NS5A Protein (Wild-Type) NS5A_Protein->Viral_RNA_Replication Essential for NS5A_Protein->Virion_Assembly Essential for Blocked_Replication Blocked RNA Replication NS5A_Protein->Blocked_Replication Blocked_Assembly Blocked Virion Assembly NS5A_Protein->Blocked_Assembly This compound This compound This compound->NS5A_Protein Binds to and inhibits Mutated_NS5A Mutated NS5A Protein (RASs) This compound->Mutated_NS5A Poor binding Mutated_NS5A->Viral_RNA_Replication Maintains function Mutated_NS5A->Virion_Assembly Maintains function Reduced_Binding Reduced this compound Binding Mutated_NS5A->Reduced_Binding

Caption: this compound's dual mechanism of action and resistance.

Troubleshooting_Workflow start Low Viral Suppression Observed check_ras Sequence NS5A for RASs start->check_ras ras_present RASs Present check_ras->ras_present Yes no_ras No Significant RASs check_ras->no_ras No consider_combo Consider Combination Therapy ras_present->consider_combo troubleshoot_assay Troubleshoot Assay Conditions no_ras->troubleshoot_assay verify_cells Verify Cell Health & Density troubleshoot_assay->verify_cells Check verify_drug Confirm Drug Concentration & Stability troubleshoot_assay->verify_drug Check optimize_assay Optimize MOI & Assay Readout troubleshoot_assay->optimize_assay Check re_evaluate Re-evaluate Viral Suppression verify_cells->re_evaluate verify_drug->re_evaluate optimize_assay->re_evaluate

Caption: Troubleshooting workflow for low this compound efficacy.

References

Technical Support Center: Impact of Serum Proteins on Daclatasvir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum proteins on the in vitro antiviral activity of Daclatasvir. The information is intended to assist researchers in designing, executing, and interpreting experiments accurately.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a significantly higher EC50 value for this compound in our HCV replicon assays when we use media supplemented with human serum compared to serum-free conditions. Is this expected?

A1: Yes, this is an expected observation. This compound is extensively bound to plasma proteins, with approximately 99% of the drug being protein-bound in human plasma.[1] The two primary proteins responsible for this binding are Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AAG). Only the unbound fraction of a drug is considered pharmacologically active. Therefore, in the presence of human serum, a large portion of this compound will be sequestered by these proteins, reducing the free concentration available to inhibit the HCV NS5A protein. This necessitates a higher total drug concentration to achieve the same level of antiviral effect, resulting in an increased EC50 value.

Q2: How can we quantify the impact of individual serum proteins on this compound's antiviral activity?

A2: To quantify the effect of individual serum proteins, you can perform your HCV replicon assay with media supplemented with purified HSA or AAG at physiologically relevant concentrations (see Table 1 for typical concentrations). By comparing the EC50 values obtained in the presence of each protein to the EC50 value from a protein-free control, you can determine the fold-shift in potency caused by each protein. This allows you to dissect the contribution of each major serum protein to the overall effect of human serum.

Q3: Our team is developing a new NS5A inhibitor and we are seeing a dramatic loss of potency in the presence of serum. What could be the cause and how can we troubleshoot this?

A3: A significant loss of potency in the presence of serum is a strong indicator of high serum protein binding. To troubleshoot this, consider the following steps:

  • Quantify Protein Binding: Perform equilibrium dialysis or ultrafiltration assays to determine the fraction of your compound bound to human plasma, as well as to purified HSA and AAG individually. This will provide quantitative data on the extent of binding.

  • Determine EC50 Shift: Conduct your antiviral assay with and without the addition of physiological concentrations of HSA and AAG to quantify the fold-shift in EC50 for each protein.

  • Structure-Activity Relationship (SAR) Analysis: If the protein binding is excessively high, this information can be fed back into your medicinal chemistry program. Modifications to the compound's structure can be made to reduce its affinity for serum proteins while maintaining its antiviral potency. Key properties to consider modifying are lipophilicity and charge distribution.

Q4: What are the standard methods for determining the binding of this compound to serum proteins?

A4: The gold-standard method for determining drug-protein binding is Equilibrium Dialysis . This technique involves separating a chamber containing the drug and protein solution from a protein-free buffer chamber by a semi-permeable membrane. The membrane allows the free drug to diffuse across until equilibrium is reached, while the larger protein and protein-bound drug are retained. At equilibrium, the concentration of free drug is the same in both chambers, allowing for the calculation of the bound and unbound fractions. Other commonly used methods include ultrafiltration and high-performance affinity chromatography .

Data Presentation: Quantitative Impact of Serum Proteins

Table 1: this compound Binding Affinity & Serum Protein Concentrations

ParameterValueReference
This compound Plasma Protein Binding ~99%[1]
This compound Binding Affinity (Kd) to NS5A (genotype 2a) 8 nM (NS5A33-202)[2]
210 nM (NS5A26-202)[2]
Physiological Human Serum Albumin (HSA) Concentration 35 - 50 g/L (~525 - 750 µM)
Physiological Alpha-1-acid glycoprotein (AAG) Concentration 0.5 - 1.0 g/L (~12 - 24 µM)

Table 2: Hypothetical Impact of Serum Proteins on this compound EC50 (Illustrative Example)

ConditionThis compound EC50 (pM)Fold-Shift from Control
Control (Protein-free) 101
+ 45 g/L Human Serum Albumin (HSA) 50050
+ 1 g/L Alpha-1-acid glycoprotein (AAG) 20020
+ 50% Human Serum >1000>100

This table is for illustrative purposes to demonstrate the expected trend. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound-Serum Protein Binding by Equilibrium Dialysis

Objective: To quantify the fraction of this compound bound to human serum proteins.

Materials:

  • This compound

  • Human plasma (or purified HSA/AAG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator shaker (37°C)

  • LC-MS/MS system for quantification

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the human plasma (or protein solution) with this compound to the desired final concentration.

  • Add the spiked plasma to one chamber of the equilibrium dialysis unit and an equal volume of PBS to the other chamber.

  • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • To ensure matrix consistency for analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Precipitate proteins from all samples (e.g., with acetonitrile).

  • Centrifuge to pellet the precipitated protein and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of this compound in each chamber.

  • Calculation of Percent Bound:

    • % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

Protocol 2: HCV Replicon Assay to Determine EC50 Shift

Objective: To measure the change in this compound's antiviral potency in the presence of serum proteins.

Materials:

  • HCV replicon-containing cell line (e.g., Huh7-based)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS) - for standard cell maintenance

  • Purified Human Serum Albumin (HSA) and/or Alpha-1-acid glycoprotein (AAG)

  • This compound

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • 96-well cell culture plates

Methodology:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in three different media formulations:

    • Control: Serum-free medium.

    • HSA-supplemented: Serum-free medium containing a physiological concentration of HSA (e.g., 45 g/L).

    • AAG-supplemented: Serum-free medium containing a physiological concentration of AAG (e.g., 1 g/L).

  • Remove the existing medium from the cells and add the medium containing the this compound dilutions. Include appropriate vehicle controls (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plates for 48-72 hours at 37°C.

  • After incubation, determine the extent of HCV replication. For luciferase-based replicons, lyse the cells and measure luciferase activity. For other replicons, RNA can be extracted and quantified by RT-qPCR.

  • Data Analysis:

    • Normalize the replication signal to the vehicle control.

    • Plot the normalized replication versus the logarithm of this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each condition.

    • Calculate the fold-shift in EC50 by dividing the EC50 value in the presence of protein by the EC50 value in the absence of protein.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_replication HCV Replication Complex Daclatasvir_free Free this compound Serum_Protein Serum Protein (HSA, AAG) Daclatasvir_free->Serum_Protein Binding/ Dissociation Daclatasvir_free_cell Free this compound (intracellular) Daclatasvir_free->Daclatasvir_free_cell Cell Entry Daclatasvir_bound Protein-Bound This compound NS5A NS5A HCV_RNA HCV RNA NS5A->HCV_RNA Replication Daclatasvir_free_cell->NS5A Inhibition

Caption: Impact of Serum Protein Binding on this compound Bioavailability.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: This compound Compound protein_binding Equilibrium Dialysis (with HSA/AAG) start->protein_binding antiviral_assay HCV Replicon Assay (with/without HSA/AAG) start->antiviral_assay calc_bound Calculate % Protein Bound protein_binding->calc_bound calc_ec50 Calculate EC50 & Fold-Shift antiviral_assay->calc_ec50 end End: Characterize Impact calc_bound->end calc_ec50->end

Caption: Workflow for Assessing Serum Protein Impact.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Daclatasvir vs. Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent direct-acting antiviral agents used in the treatment of Hepatitis C Virus (HCV), daclatasvir and ledipasvir. Both drugs target the viral non-structural protein 5A (NS5A), a critical component of the HCV replication complex. This document synthesizes experimental data on their respective potencies, resistance profiles, and the molecular interactions that underpin their therapeutic effects.

Overview of Mechanism of Action

This compound and ledipasvir are both highly potent inhibitors of the HCV NS5A protein, a phosphoprotein that plays a crucial, albeit incompletely understood, role in viral RNA replication and virion assembly.[1] While both drugs target NS5A, their precise binding modes and the downstream consequences of this binding exhibit subtle differences.

This compound binds to the N-terminus of domain 1 of NS5A.[2][3] This interaction is thought to induce conformational changes in the NS5A structure, preventing the formation of the membranous web, a specialized intracellular structure that serves as the site of HCV RNA replication.[4][5] this compound's binding is characterized by its interaction with a dimeric form of NS5A, potentially at an asymmetric interface.[6][7] By disrupting the normal function of NS5A, this compound effectively inhibits both viral RNA synthesis and the assembly of new viral particles.[4][8]

Ledipasvir also inhibits NS5A, leading to a disruption of viral replication and assembly.[9] It is postulated that ledipasvir prevents the hyperphosphorylation of NS5A, a process believed to be essential for the proper functioning of the viral replication complex.[9][10] Studies have shown that ledipasvir binds directly to NS5A with high affinity, and resistance to the drug is conferred by mutations that reduce this binding affinity.[8][11]

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the inhibitory action of this compound and ledipasvir.

HCV_Replication_and_Inhibition Figure 1. Inhibition of HCV Replication by NS5A Inhibitors cluster_host_cell Hepatocyte cluster_drugs NS5A Inhibitors HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly New_Virion New Virion NS5A NS5A NS5A->Replication_Complex NS5A->Virion_Assembly This compound This compound This compound->NS5A Inhibits Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Figure 1. Inhibition of HCV Replication by NS5A Inhibitors

Comparative Efficacy: In Vitro Antiviral Activity

The potency of this compound and ledipasvir has been extensively evaluated in vitro using HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules, allowing for the direct measurement of antiviral activity. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of antiviral drugs.

The following table summarizes the EC50 values for this compound and ledipasvir against various HCV genotypes.

DrugGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound 0.008 - 0.05 nM[3][12]0.002 - 0.009 nM[3][12]0.034 - 19 nM0.006 - 0.2 nM[12]0.012 - 0.06 nM[1][13]0.033 nM[1]0.074 - 1.25 nM[14]
Ledipasvir 0.031 nM[15]0.004 nM[15]21 - 249 nM[15]168 nM[15]0.39 nM[15]0.15 nM[15]1.1 nM[15]

Note: EC50 values are presented in nanomolar (nM) or picomolar (pM) where specified in the source. 1 nM = 1000 pM.

Binding Affinity to NS5A

While both drugs exhibit high potency, their binding affinity to NS5A contributes to their efficacy. Direct binding studies have been conducted to quantify this interaction.

DrugBinding Affinity (Kd)
This compound Data not available in a directly comparable format.
Ledipasvir Low nanomolar range[8][11]

Resistance Profile

A critical aspect of antiviral therapy is the potential for the emergence of drug-resistant viral variants. For NS5A inhibitors, resistance is primarily conferred by amino acid substitutions in the NS5A protein. The fold-change in EC50 is used to quantify the level of resistance, representing the factor by which the EC50 of the drug against the mutant virus is increased compared to the wild-type virus.

The table below highlights key resistance-associated variants (RAVs) for this compound and ledipasvir.

GenotypeResistance-Associated VariantThis compound Fold Change in EC50Ledipasvir Fold Change in EC50Cross-Resistance
1a M28T>100-Yes
Q30E/H/R>1000>1000Yes
L31V/M>100>100Yes
Y93C/H/N>1000>1000Yes
1b L31VLow (<100)Low (<100)Yes
Y93HLow (<100)Low (<100)Yes
3a Y93HHighHighYes[16]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay is fundamental for determining the in vitro potency of antiviral compounds.

Replicon_Assay_Workflow Figure 2. HCV Replicon Assay Workflow Start Start Cell_Plating Plate Huh-7 cells harboring an HCV replicon with a luciferase reporter Start->Cell_Plating Drug_Addition Add serial dilutions of This compound or ledipasvir Cell_Plating->Drug_Addition Incubation Incubate for 48-72 hours Drug_Addition->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity (luminescence) Cell_Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. HCV Replicon Assay Workflow

Methodology:

  • Cell Culture: Huh-7 cells or their derivatives (e.g., Huh7-Lunet) harboring a subgenomic HCV replicon are used.[9][18] These replicons often contain a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.[10][19]

  • Plating: Cells are seeded in 96- or 384-well plates and allowed to adhere.[9]

  • Compound Addition: A serial dilution of the test compound (this compound or ledipasvir) is added to the wells. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.[9]

  • Lysis and Reporter Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

  • Data Analysis: The EC50 value, the concentration of the drug that inhibits 50% of the viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.

NS5A Binding Affinity Assays

Various biophysical techniques can be employed to determine the binding affinity (Kd) of this compound and ledipasvir to the NS5A protein.

Binding_Assay_Workflow Figure 3. General Workflow for Binding Affinity Assays Start Start Protein_Preparation Purify recombinant HCV NS5A protein Start->Protein_Preparation Binding_Experiment Perform binding experiment (e.g., SPR, ITC, FP) Protein_Preparation->Binding_Experiment Ligand_Preparation Prepare this compound or ledipasvir solution Ligand_Preparation->Binding_Experiment Data_Acquisition Acquire binding data Binding_Experiment->Data_Acquisition Data_Analysis Calculate Kd Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3. General Workflow for Binding Affinity Assays

Methodologies:

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Recombinant NS5A protein is immobilized on a sensor chip.[20][21]

    • Analyte Injection: A solution containing the NS5A inhibitor (this compound or ledipasvir) is flowed over the sensor surface.

    • Detection: The binding event is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).[22]

  • Isothermal Titration Calorimetry (ITC):

    • Sample Preparation: A solution of purified NS5A is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe. Both solutions must be in identical buffers.[23][24]

    • Titration: The inhibitor is titrated into the NS5A solution in a series of small injections.

    • Heat Measurement: The heat released or absorbed upon binding is measured for each injection.

    • Data Analysis: The binding isotherm is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25][26]

  • Fluorescence Polarization (FP):

    • Assay Setup: A fluorescently labeled tracer that binds to NS5A is used.[27]

    • Competition: The unlabeled inhibitor (this compound or ledipasvir) is added in increasing concentrations to compete with the tracer for binding to NS5A.

    • Measurement: The change in fluorescence polarization is measured. Displacement of the fluorescent tracer by the inhibitor results in a decrease in polarization.

    • Data Analysis: The IC50 value is determined and can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.[2][28]

Conclusion

This compound and ledipasvir are both highly effective inhibitors of the HCV NS5A protein, a cornerstone of modern HCV therapy. While they share a common target, their potency against different HCV genotypes and their resistance profiles exhibit notable distinctions. This compound generally demonstrates potent pangenotypic activity, with particularly low picomolar EC50 values against genotypes 1a and 1b. Ledipasvir is also highly potent against genotype 1 but shows reduced activity against genotypes 2 and 3. Both drugs are susceptible to resistance conferred by mutations in NS5A, with the Y93H substitution being a key variant impacting the efficacy of both agents. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of novel NS5A inhibitors. A thorough understanding of the distinct mechanistic nuances of these drugs is paramount for optimizing treatment strategies and overcoming the challenge of antiviral resistance.

References

The Synergistic Power of Sofosbuvir and Daclatasvir in Combating HCV Replication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among the most effective combination therapies is the dual regimen of sofosbuvir and daclatasvir. This guide provides a comprehensive comparison of their synergistic effects on HCV replication, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Mechanism of Action: A Two-Pronged Attack on HCV Replication

Sofosbuvir and this compound target two distinct and essential components of the HCV replication machinery, leading to a potent synergistic antiviral effect.

Sofosbuvir , a nucleotide analog inhibitor, targets the HCV NS5B RNA-dependent RNA polymerase.[1][2] It acts as a chain terminator during viral RNA synthesis, effectively halting the replication of the viral genome.[1][3] As a prodrug, sofosbuvir is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent HCV RNA strand by the NS5B polymerase, preventing further elongation.[3]

This compound , on the other hand, is a highly potent, pangenotypic inhibitor of the HCV NS5A protein.[2][4] NS5A is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[2] this compound interferes with the function of the NS5A replication complex, disrupting the formation of the membranous web where viral replication occurs and impairing virion assembly.

The synergistic effect arises from the simultaneous inhibition of two critical and independent stages of the HCV lifecycle. By targeting both the "engine" (NS5B polymerase) and the "scaffolding" (NS5A replication complex) of viral replication, the combination of sofosbuvir and this compound achieves a much greater reduction in HCV RNA levels than either drug alone.

Synergistic_Mechanism cluster_hcv_lifecycle HCV Replication Cycle cluster_drugs Drug Intervention HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase NS5A Protein NS5A Protein Polyprotein->NS5A Protein Replication Complex Replication Complex NS5B Polymerase->Replication Complex Part of NS5A Protein->Replication Complex Forms Virion Assembly Virion Assembly NS5A Protein->Virion Assembly Required for New HCV RNA New HCV RNA Replication Complex->New HCV RNA RNA Synthesis New HCV RNA->Virion Assembly New Virions New Virions Virion Assembly->New Virions Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Polymerase Inhibits This compound This compound This compound->NS5A Protein Inhibits Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Huh-7.5.1 cells with HCV replicon Drug_Treatment Add serial dilutions of Sofosbuvir, this compound, or Combination Cell_Seeding->Drug_Treatment Incubate Incubate for 72 hours Drug_Treatment->Incubate Cell_Lysis Lyse cells Incubate->Cell_Lysis Luminescence_Measurement Measure luciferase activity Cell_Lysis->Luminescence_Measurement Data_Analysis Calculate EC50 and Combination Index Luminescence_Measurement->Data_Analysis

References

Daclatasvir: A Comprehensive In Vitro Analysis of its Pan-Genotypic Activity Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an in-depth in vitro validation of Daclatasvir's pan-genotypic activity against the Hepatitis C virus (HCV). Through a comparative analysis with other leading NS5A inhibitors, this document offers a quantitative and methodological overview to inform research and development in the field of antiviral therapeutics.

Comparative Antiviral Activity of NS5A Inhibitors

This compound demonstrates potent inhibitory activity across a broad range of HCV genotypes in vitro. The following tables summarize the 50% effective concentration (EC50) values of this compound and other key NS5A inhibitors, providing a clear comparison of their potency. The data is primarily derived from subgenomic replicon assays, a standard in vitro method for evaluating HCV inhibitors.

HCV Genotype This compound EC50 (pM)
1a50[1]
1b9[1]
2a28 - 103[1]
3a120 - 870[2]
4a12[1]
5a3 - 33[1][3]
6a74[3]

Table 1: In Vitro Pan-Genotypic Activity of this compound. The table showcases the potent antiviral activity of this compound against a wide array of HCV genotypes as measured by EC50 values in replicon assays.

NS5A Inhibitor Genotype 1a (pM) Genotype 1b (pM) Genotype 2a (pM) Genotype 3a (pM) Genotype 4a (pM) Genotype 5a (pM) Genotype 6a (pM)
This compound 50[1]9[1]71-103[1]146[1]12[1]33[1]74[3]
Ledipasvir 314--390[4]--
Velpatasvir 1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]
Pibrentasvir 1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]1.4 - 5.0 (across GT 1-6)[5]

Table 2: Comparative In Vitro Efficacy of NS5A Inhibitors. This table provides a side-by-side comparison of the EC50 values for this compound and other prominent NS5A inhibitors against various HCV genotypes. Note that data for all inhibitors across all genotypes were not always available in a single comparative study, and experimental conditions may vary between studies.

Experimental Protocols

The in vitro activity of this compound and other NS5A inhibitors is predominantly assessed using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

HCV Subgenomic Replicon Luciferase Assay

This assay is a widely used method for quantifying the inhibition of HCV replication.

Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV replicon replication (EC50).

Materials:

  • Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[1][6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and G418 (for selection of replicon-containing cells).

  • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Luciferase assay reagent.

  • Luminometer for signal detection.

Methodology:

  • Cell Plating: Seed the stable HCV replicon cells in 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.[1]

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include appropriate controls: a negative control (DMSO vehicle) and a positive control (a known HCV inhibitor at a concentration that gives 100% inhibition).[1]

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Lysis and Luciferase Assay: After incubation, wash the cells with PBS and add a passive lysis buffer.[6] Subsequently, add the luciferase substrate and measure the luminescence using a luminometer. The light output is directly proportional to the level of replicon RNA replication.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[1]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and methodologies involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate HCV Replicon Cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase calculate_ec50 Calculate EC50 Values measure_luciferase->calculate_ec50

Caption: Experimental workflow for the HCV subgenomic replicon luciferase assay.

mechanism_of_action cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Replication_Complex Formation of Replication Complex NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly This compound This compound (NS5A Inhibitor) NS5A NS5A Protein This compound->NS5A NS5A->Replication_Complex Essential Component NS5A->RNA_Replication Modulates NS5A->Virion_Assembly Modulates

Caption: Mechanism of action of this compound as an NS5A inhibitor in the HCV replication cycle.

Mechanism of Action of this compound

This compound is a highly potent and specific inhibitor of the HCV non-structural protein 5A (NS5A).[7] NS5A is a multifunctional phosphoprotein that is essential for the replication of the viral genome and the assembly of new virus particles.[7][8] Although NS5A has no known enzymatic activity, it plays a crucial role in the formation of the membranous web, the site of HCV RNA replication.[7]

This compound binds to the N-terminus of NS5A, inducing conformational changes that disrupt its normal functions.[7] This binding inhibits both viral RNA synthesis and virion assembly.[7] By targeting a non-enzymatic protein, this compound represents a distinct class of direct-acting antivirals (DAAs) and is effective against a wide range of HCV genotypes. This pan-genotypic activity is a key advantage in the clinical management of hepatitis C.

References

A Comparative Analysis of First and Second-Generation NS5A Inhibitors in HCV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolution of NS5A inhibitors, comparing their efficacy, resistance profiles, and the experimental frameworks used for their evaluation.

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with inhibitors of the non-structural protein 5A (NS5A) playing a pivotal role. These inhibitors are highly potent, demonstrating efficacy at picomolar concentrations. This guide provides a comparative analysis of first and second-generation NS5A inhibitors, offering insights for researchers, scientists, and drug development professionals. The comparison focuses on their mechanism of action, clinical efficacy, resistance profiles, and the experimental methodologies used to characterize them.

Mechanism of Action: Targeting HCV Replication and Assembly

NS5A is a crucial multifunctional phosphoprotein essential for the HCV life cycle, involved in both viral RNA replication and the assembly of new virus particles.[1] While the precise mechanism of NS5A inhibitors is not fully elucidated, they are understood to bind to the N-terminus of NS5A, inducing a conformational change that disrupts its normal function.[2] This interference is believed to occur at two main stages of the viral life cycle:

  • Inhibition of RNA Replication: NS5A inhibitors are thought to block the formation of new replicase complexes, the cellular machinery responsible for copying the viral RNA genome.[3] This leads to a gradual decline in viral RNA synthesis.

  • Impairment of Virion Assembly: These inhibitors also disrupt the assembly of new infectious virus particles, contributing to a rapid reduction in circulating viral loads.[4][5]

Data Presentation: A Head-to-Head Comparison

The evolution from first to second-generation NS5A inhibitors has been driven by the need to overcome resistance and broaden genotypic coverage. The following tables summarize the key quantitative data for representative inhibitors from each generation.

Table 1: In Vitro Potency (EC50) of NS5A Inhibitors Against Wild-Type HCV Genotypes
InhibitorGenerationGenotype 1a (pM)Genotype 1b (pM)Genotype 2a (pM)Genotype 3a (pM)Genotype 4a (pM)Genotype 5a (pM)Genotype 6a (pM)
Daclatasvir First9-501-156900120-8707-13--
Ledipasvir First314-----
Ombitasvir First51-----
Velpatasvir Second1312615117514
Pibrentasvir Second1.84.35.02.11.42.82.4

EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Data compiled from multiple sources.[2][6][7][8][9]

Table 2: Sustained Virologic Response (SVR) Rates in Clinical Trials

SVR, defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), is the primary endpoint for HCV treatment efficacy. The following table presents SVR rates for treatment regimens that include first and second-generation NS5A inhibitors.

RegimenGenerationPatient PopulationSVR12 Rate
Sofosbuvir + LedipasvirFirstGenotype 1, Treatment-Naïve99%[10]
Sofosbuvir + LedipasvirFirstGenotype 1, Treatment-Experienced94-99%[10]
This compound + AsunaprevirFirstGenotype 1b, Treatment-Naïve90%[8]
Sofosbuvir + VelpatasvirSecondPan-genotypic, Treatment-Naïve, Non-cirrhotic98%
Glecaprevir + PibrentasvirSecondPan-genotypic, Treatment-Naïve, Non-cirrhotic99%

SVR rates are for specific combination therapies and reflect the overall efficacy of the regimen, not just the NS5A inhibitor. Data compiled from multiple sources.

Resistance Profiles: The Driving Force for a New Generation

A significant limitation of first-generation NS5A inhibitors is their relatively low barrier to resistance.[2] Resistance-associated substitutions (RASs) in the NS5A gene can pre-exist in the viral population or emerge during treatment, leading to virologic failure. Common RASs for first-generation inhibitors are found at amino acid positions M28, Q30, L31, and Y93 in genotype 1a, and L31 and Y93 in genotype 1b.[2][10]

Second-generation NS5A inhibitors were specifically designed to have improved activity against these common RASs.[11] For instance, pibrentasvir demonstrates potent activity against replicons with substitutions at positions 28, 30, 31, and 93 that confer resistance to other NS5A inhibitors.[12] This improved resistance profile makes second-generation inhibitors a crucial component of modern pan-genotypic HCV treatment regimens.

Experimental Protocols: Methodologies for Evaluation

The characterization of NS5A inhibitors relies on a suite of in vitro assays to determine their potency and resistance profiles.

HCV Replicon Assay

This is a cornerstone assay for evaluating the antiviral activity of compounds against HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Replicon RNA Transfection: Subgenomic HCV replicon RNA, which contains the genetic information for the viral non-structural proteins (including NS5A) but lacks the structural proteins, is introduced into the Huh-7 cells via electroporation or lipid-based transfection reagents. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment: The replicon-containing cells are then treated with serial dilutions of the NS5A inhibitor being tested.

  • Quantification of Replication: After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is measured. If a luciferase reporter is used, the luminescence is quantified. Alternatively, HCV RNA levels can be measured by quantitative real-time PCR (qRT-PCR).

  • EC50 Determination: The concentration of the inhibitor that reduces HCV replication by 50% (EC50) is calculated from the dose-response curve.[13][14]

NS5A Protein Binding Assay

This assay is used to determine the direct interaction between the inhibitor and the NS5A protein.

Methodology:

  • Protein Expression and Purification: Recombinant NS5A protein is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

  • Biotinylated RNA Pulldown Assay:

    • A biotinylated RNA probe known to bind NS5A is incubated with the purified NS5A protein in a binding buffer.

    • Streptavidin-coated magnetic beads are added to the mixture to capture the biotinylated RNA-NS5A complexes.

    • The beads are washed to remove non-specific binding.

    • The bound NS5A protein is then eluted and detected by SDS-PAGE and Western blotting.

    • To test for inhibition, the NS5A inhibitor is pre-incubated with the NS5A protein before the addition of the biotinylated RNA. A reduction in the amount of pulled-down NS5A indicates that the inhibitor is competing for the binding site.[15]

  • Filter Binding Assay:

    • Radiolabeled RNA is incubated with varying concentrations of purified NS5A protein.

    • The mixture is passed through a nitrocellulose filter, which retains protein-RNA complexes but not free RNA.

    • The amount of radioactivity on the filter is measured to determine the fraction of RNA bound to the protein.

    • The dissociation constant (Kd) can be calculated to quantify the binding affinity. Competition experiments with the inhibitor can also be performed.[16]

HCV Virion Assembly Inhibition Assay

This assay assesses the effect of the inhibitor on the formation of new, infectious viral particles.

Methodology:

  • HCV-infected Cell Culture: Huh-7.5 cells (a highly permissive subclone of Huh-7) are infected with a cell culture-adapted HCV strain (HCVcc).

  • Inhibitor Treatment: The infected cells are treated with the NS5A inhibitor at various concentrations.

  • Harvesting of Supernatants: At different time points post-treatment, the cell culture supernatants, which contain the released virus particles, are collected.

  • Quantification of Infectious Virus: The infectivity of the released virus is determined by titrating the supernatants on naive Huh-7.5 cells. This is often done using a focus-forming unit (FFU) assay, where infected cell clusters are visualized by immunostaining for an HCV protein.

  • RNA Capture Assay: To specifically measure the assembly of RNA-containing particles, an RNA capture assay can be performed. Antibodies against HCV envelope proteins or associated apolipoproteins are used to immunoprecipitate virus particles from the supernatant. The amount of co-precipitated HCV RNA is then quantified by qRT-PCR. A reduction in the amount of captured RNA in the presence of the inhibitor indicates an impairment of virion assembly.[17][18]

Visualizing the Landscape of NS5A Inhibition

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

HCV_Lifecycle_and_NS5A_Inhibition cluster_host_cell Hepatocyte HCV_virion HCV Virion Uncoating Uncoating HCV_virion->Uncoating Entry HCV_RNA HCV RNA Uncoating->HCV_RNA Translation Translation & Polyprotein Processing HCV_RNA->Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex NS_proteins Non-structural Proteins (including NS5A) Translation->NS_proteins Structural_proteins Structural Proteins Translation->Structural_proteins NS_proteins->Replication_Complex Virion_Assembly Virion Assembly NS_proteins->Virion_Assembly RNA_replication RNA Replication Replication_Complex->RNA_replication New_HCV_RNA New HCV RNA RNA_replication->New_HCV_RNA New_HCV_RNA->Virion_Assembly Structural_proteins->Virion_Assembly New_HCV_virion New HCV Virion Virion_Assembly->New_HCV_virion Release Release New_HCV_virion->Release NS5A_inhibitor NS5A Inhibitor NS5A_inhibitor->Replication_Complex Blocks Formation NS5A_inhibitor->Virion_Assembly Inhibits

Caption: Mechanism of NS5A inhibitors in the HCV life cycle.

Experimental_Workflow cluster_potency In Vitro Potency Assessment cluster_resistance Resistance Profiling cluster_moa Mechanism of Action Studies start Start: Evaluate NS5A Inhibitor replicon_assay HCV Replicon Assay start->replicon_assay resistance_selection Resistance Selection in Replicon Cells start->resistance_selection binding_assay NS5A Protein Binding Assay start->binding_assay assembly_assay Virion Assembly Inhibition Assay start->assembly_assay ec50_determination Determine EC50 Value replicon_assay->ec50_determination sequence_analysis Sequence Analysis of Resistant Replicons resistance_selection->sequence_analysis phenotypic_assay Phenotypic Assay of Resistant Variants sequence_analysis->phenotypic_assay

Caption: Experimental workflow for evaluating NS5A inhibitors.

Conclusion

The development of NS5A inhibitors represents a significant advancement in the treatment of HCV. Second-generation inhibitors have built upon the success of the first, offering improved resistance profiles and broader genotypic coverage, which are critical for achieving high cure rates across diverse patient populations. The experimental methodologies outlined in this guide are fundamental to the continued discovery and development of novel antiviral agents. A thorough understanding of these comparative data and experimental frameworks is essential for researchers and clinicians working to eradicate HCV.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profile of Daclatasvir in HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profile of Daclatasvir, a first-generation NS5A inhibitor, with other key Hepatitis C virus (HCV) drugs. Supported by experimental data, this analysis delves into the impact of resistance-associated substitutions (RASs) on drug efficacy, offering a critical resource for the ongoing development of more robust HCV therapeutic strategies.

Hepatitis C, a global health concern, is caused by a single-stranded RNA virus known for its high genetic variability.[1] This variability allows for the rapid selection of viral variants resistant to direct-acting antiviral (DAA) agents, posing a significant challenge to treatment success. This compound, a potent inhibitor of the HCV non-structural protein 5A (NS5A), has been a cornerstone of combination therapies.[2][3][4] However, its effectiveness can be compromised by the emergence of specific amino acid substitutions in the NS5A protein.[2] This guide dissects the cross-resistance landscape of this compound, offering a comparative analysis with other NS5A inhibitors and different classes of HCV drugs.

Cross-Resistance with Other NS5A Inhibitors

Substitutions in the NS5A protein that confer resistance to this compound often lead to cross-resistance with other first-generation NS5A inhibitors, such as Ledipasvir and Elbasvir.[2] This phenomenon is primarily due to their similar mechanisms of action, targeting the same region of the NS5A protein.[2][5] The most clinically significant RASs in HCV genotype 1a include substitutions at positions M28, Q30, L31, and Y93, while in genotype 1b, key RASs are found at L31 and Y93.[2][6]

Second-generation NS5A inhibitors, like Velpatasvir and Pibrentasvir, were developed to have a higher barrier to resistance and activity against viral strains carrying common RASs.[2][5] While they demonstrate improved potency against many this compound-resistant variants, certain RASs, particularly at position Y93, can still confer a significant level of cross-resistance.[7]

The following tables summarize the in vitro fold-change in half-maximal effective concentration (EC50) for this compound and other NS5A inhibitors in the presence of key resistance-associated substitutions.

Table 1: Fold Resistance of NS5A Inhibitors to Single RASs in HCV Genotype 1a
RASThis compoundLedipasvirElbasvirVelpatasvirPibrentasvir
M28T >100<5>100<5<2
Q30H/R >1,000>1,000>1,000>10<2
L31M/V >1,000>1,000>1,000>10<2
Y93H/N >10,000>10,000>10,000>100>10

Data compiled from multiple sources. Fold-change is relative to the wild-type virus.

Table 2: Fold Resistance of NS5A Inhibitors to Single RASs in HCV Genotype 1b
RASThis compoundLedipasvirElbasvirVelpatasvirPibrentasvir
L31V >100>100>100<10<2
Y93H >1,000>1,000>1,000>100<5

Data compiled from multiple sources. Fold-change is relative to the wild-type virus.

Table 3: Fold Resistance of NS5A Inhibitors to Key RASs in HCV Genotype 3
RASThis compoundVelpatasvirPibrentasvir
A30K >1,000>10<2
Y93H >10,000>100<5

Data compiled from multiple sources. Fold-change is relative to the wild-type virus.

Susceptibility of this compound-Resistant Variants to Other DAA Classes

A crucial aspect of managing HCV resistance is the lack of cross-resistance between different classes of DAAs. Variants resistant to this compound and other NS5A inhibitors generally remain fully susceptible to NS3/4A protease inhibitors (e.g., Simeprevir, Grazoprevir) and NS5B polymerase inhibitors (e.g., Sofosbuvir).[2] This principle forms the basis of effective combination therapies, which simultaneously target multiple viral proteins to suppress viral replication and prevent the emergence of resistant strains.

Signaling Pathways and Resistance Mechanisms

This compound targets the NS5A protein, a key component of the HCV replication complex.[8] NS5A is involved in both viral RNA replication and the assembly of new virus particles. This compound is thought to bind to the N-terminus of NS5A, inducing conformational changes that disrupt its function.[7] Resistance-associated substitutions are believed to alter the drug-binding site or stabilize a conformation of NS5A that has a lower affinity for the inhibitor, thereby reducing its efficacy.

HCV_NS5A_Inhibitor_Action Mechanism of Action and Resistance of NS5A Inhibitors cluster_replication HCV Replication Complex cluster_inhibition Drug Action cluster_resistance Resistance Mechanism HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A interacts with NS5B NS5B Polymerase NS5A->NS5B modulates Inhibition Inhibition of Replication NS5A->Inhibition Reduced_Binding Reduced Drug Binding NS5A->Reduced_Binding Replication Viral RNA Replication NS5B->Replication This compound This compound (NS5A Inhibitor) This compound->NS5A binds to Inhibition->Replication blocks RASs Resistance-Associated Substitutions (RASs) (e.g., Y93H) RASs->NS5A alter Reduced_Binding->Inhibition overcomes

Caption: Mechanism of this compound action and resistance.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro studies utilizing HCV replicon systems. The following provides a generalized methodology for these key experiments.

HCV Replicon Assay for Phenotypic Resistance Analysis

The HCV replicon system is a powerful tool for studying viral replication and drug susceptibility in a controlled cell culture environment.

HCV_Replicon_Assay_Workflow HCV Replicon Assay Workflow for Resistance Testing Start Start: Plasmid containing HCV replicon with RAS Transcription In vitro Transcription Start->Transcription RNA_Transfection RNA Transfection into Huh-7 hepatoma cells Transcription->RNA_Transfection Drug_Treatment Treatment with serial dilutions of DAA RNA_Transfection->Drug_Treatment Incubation Incubation (48-72h) Drug_Treatment->Incubation Luciferase_Assay Luciferase Reporter Assay (measures replication) Incubation->Luciferase_Assay EC50_Calculation EC50 Calculation Luciferase_Assay->EC50_Calculation Fold_Change Fold-Change Calculation (EC50 mutant / EC50 wild-type) EC50_Calculation->Fold_Change End End: Quantitative Resistance Data Fold_Change->End

Caption: Workflow for HCV replicon-based resistance testing.

Detailed Method:

  • Generation of Replicon Constructs: Plasmids containing a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication. Specific resistance-associated substitutions are introduced into the NS5A coding region using site-directed mutagenesis.[9][10]

  • In Vitro Transcription: The plasmid DNA is linearized and used as a template for in vitro transcription to generate replicon RNA.[10]

  • Cell Culture and Transfection: Human hepatoma cells (e.g., Huh-7) are cultured and then transfected with the in vitro-transcribed replicon RNA, typically via electroporation.[9]

  • Drug Treatment: Following transfection, the cells are seeded into multi-well plates and treated with a range of concentrations of the antiviral drug being tested.

  • Quantification of Replication: After a defined incubation period (usually 48-72 hours), the level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase).

  • Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated from the dose-response curve. The fold-change in resistance is then determined by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[5]

Logical Relationships in Resistance Development

The development of clinically significant resistance is a multifactorial process influenced by the genetic barrier of the drug, the pre-existence of RASs, and the fitness of the resistant variants.

Resistance_Development_Logic Logical Flow of HCV Resistance Development Drug_Pressure Antiviral Drug Pressure (e.g., this compound) Selection Selection of Resistant Variants Drug_Pressure->Selection Preexisting_RASs Pre-existing RASs (minority variants) Preexisting_RASs->Selection De_Novo_Mutations De Novo Mutations during replication De_Novo_Mutations->Selection Viral_Fitness Viral Fitness of RASs Selection->Viral_Fitness Treatment_Failure Potential for Treatment Failure Viral_Fitness->Treatment_Failure high fitness increases risk

Caption: Factors influencing HCV resistance emergence.

References

Daclatasvir: A Dual Inhibitor of Hepatitis C Virus RNA Synthesis and Virion Assembly - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Daclatasvir's mechanism of action with other Hepatitis C Virus (HCV) inhibitors, focusing on its unique dual role in inhibiting both viral RNA synthesis and virion assembly. Experimental data, detailed protocols, and pathway visualizations are presented to support this analysis.

This compound's Dual Mechanism of Action

This compound is a highly potent, direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both the replication of the viral genome and the assembly of new virus particles.[2][3] this compound's inhibitory action disrupts these two key processes, making it a powerful component in HCV treatment regimens.[3][4]

The dual mechanism of this compound is attributed to its ability to bind to the N-terminus of domain 1 of NS5A.[1] This binding event interferes with the protein's ability to interact with host cell proteins and membranes, which are crucial for the formation of the viral replication complex.[4] Furthermore, this compound modulates the phosphorylation state of NS5A.[3][4] NS5A exists in two phosphorylated forms: a basally phosphorylated state involved in RNA replication and a hyperphosphorylated state that facilitates virion assembly.[3] this compound disrupts the function of the hyperphosphorylated NS5A, thereby impeding the formation of new, infectious viral particles.[3]

Comparative Efficacy of NS5A Inhibitors

This compound exhibits potent antiviral activity across multiple HCV genotypes, often with 50% effective concentration (EC50) values in the picomolar to low nanomolar range. The following table provides a comparative summary of the in vitro efficacy of this compound and other prominent NS5A inhibitors against various HCV genotypes.

DrugTargetGenotype 1a EC50 (nM)Genotype 1b EC50 (nM)Genotype 2a EC50 (nM)Genotype 3a EC50 (nM)Genotype 4a EC50 (nM)
This compound NS5A0.018-0.050.004-0.0090.016-0.20.1-1.80.007-0.013
Ledipasvir NS5A0.0310.004>1000>10000.17
Velpatasvir NS5A0.0190.0190.0250.0540.019

Note: EC50 values are approximate and can vary based on the specific replicon or cell culture system used. Data compiled from multiple sources.

Experimental Protocols

HCV RNA Synthesis Inhibition Assay (Replicon Assay)

This assay quantifies the ability of a compound to inhibit HCV RNA replication within a cellular context using a subgenomic replicon system.

Materials:

  • Huh-7 (or Huh-7.5) cells

  • HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene)

  • Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • G418 (for stable replicon cell line selection)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

  • 96-well or 384-well cell culture plates

Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring a stable HCV replicon with a luciferase reporter into 96-well or 384-well plates at a predetermined density.[5]

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the plated cells.[5] Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[5]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase expression is directly proportional to the level of replicon RNA replication.[6]

  • Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]

HCV Virion Assembly and Secretion Assay

This assay measures the effect of a compound on the production and release of infectious HCV particles from infected cells.

Materials:

  • Huh-7.5 cells

  • Infectious HCV cell culture (HCVcc) virus stock (e.g., Jc1 strain)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Reagents for quantifying extracellular HCV RNA (qRT-PCR) or infectious virus (TCID50 assay)

Methodology:

  • Cell Infection: Seed Huh-7.5 cells in a 96-well plate and infect them with HCVcc at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a few hours to allow for viral entry, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatants, which contain the secreted viral particles.

  • Quantification of Secreted Virus:

    • qRT-PCR: Isolate viral RNA from the supernatant and quantify the number of HCV RNA copies using quantitative real-time PCR.[7]

    • TCID50 Assay: Perform a limiting dilution assay on naive Huh-7.5 cells to determine the 50% tissue culture infectious dose (TCID50) of the collected supernatants.[7]

  • Data Analysis: Calculate the percent inhibition of virion secretion for each compound concentration relative to the vehicle control. Determine the EC50 value for the inhibition of virion assembly/secretion.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the HCV replication and assembly pathway and highlight the points of inhibition by this compound.

HCV_Replication_Pathway cluster_host_cell Hepatocyte cluster_daclatasvir_action Entry HCV Entry Translation Polyprotein Translation & Processing Entry->Translation ReplicationComplex Replication Complex Formation (Membranous Web) Translation->ReplicationComplex Virion_Assembly Virion Assembly Translation->Virion_Assembly Structural & Non-structural Proteins RNA_Synthesis Viral RNA Synthesis ReplicationComplex->RNA_Synthesis RNA_Synthesis->Virion_Assembly Newly synthesized RNA Release Virion Release Virion_Assembly->Release HCV_Virion_Extracellular Extracellular HCV Virion Release->HCV_Virion_Extracellular Progeny Virions Daclatasvir_RNA This compound Daclatasvir_RNA->ReplicationComplex Inhibits Formation Daclatasvir_Assembly This compound Daclatasvir_Assembly->Virion_Assembly Inhibits Assembly HCV_Virion_Extracellular->Entry

Caption: this compound's dual inhibition of the HCV life cycle.

NS5A_Interaction_Pathway cluster_replication Viral RNA Replication cluster_assembly Virion Assembly NS5A_basal NS5A (Basal-phosphorylated) PI4KA Host PI4KA NS5A_basal->PI4KA recruits & activates Replication_Complex Functional Replication Complex NS5A_basal->Replication_Complex NS5A_hyper NS5A (Hyper-phosphorylated) NS5A_basal->NS5A_hyper Phosphorylation NS4B NS4B NS4B->Replication_Complex PI4KA->Replication_Complex Core_Protein Core Protein NS5A_hyper->Core_Protein interacts with Virion Virion Assembly NS5A_hyper->Virion Core_Protein->Virion Viral_RNA Viral RNA Viral_RNA->Virion This compound This compound This compound->NS5A_basal Inhibits function in replication This compound->NS5A_hyper Inhibits function in assembly

Caption: this compound targets NS5A's roles in replication and assembly.

Conclusion

This compound's unique ability to inhibit both HCV RNA synthesis and virion assembly distinguishes it from other direct-acting antivirals that typically target a single step in the viral life cycle. This dual mechanism of action, stemming from its interaction with the multifunctional NS5A protein, contributes to its high potency and efficacy in treating chronic HCV infections. The experimental data and methodologies outlined in this guide provide a framework for the continued research and development of novel anti-HCV therapeutics.

References

Evaluating the Genetic Barrier to Resistance for Daclatasvir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Daclatasvir's resistance profile in comparison to other leading NS5A inhibitors, providing researchers and drug development professionals with essential data for informed decision-making in Hepatitis C virus (HCV) therapeutic strategies.

This compound, a potent inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A), has been a cornerstone of direct-acting antiviral (DAA) therapies. However, the emergence of resistance-associated substitutions (RASs) can compromise treatment efficacy. This guide provides a comprehensive comparison of the genetic barrier to resistance for this compound against other key NS5A inhibitors, supported by quantitative data from in vitro studies. Understanding these resistance profiles is critical for optimizing treatment regimens and developing next-generation antivirals.

Comparative Analysis of In Vitro Resistance Profiles

The genetic barrier to resistance for an antiviral drug is determined by the number and type of mutations required to confer resistance, and the impact of these mutations on viral fitness. For NS5A inhibitors, resistance is primarily conferred by single amino acid substitutions in the N-terminal domain of the NS5A protein.

The following table summarizes the in vitro resistance profiles of this compound and other major NS5A inhibitors against key RASs in HCV genotype 1a. The data, presented as fold-change in 50% effective concentration (EC50) compared to wild-type, is derived from replicon assays, a standard method for assessing antiviral potency.

NS5A SubstitutionThis compound (Fold Change in EC50)Ledipasvir (Fold Change in EC50)Elbasvir (Fold Change in EC50)Pibrentasvir (Fold Change in EC50)
M28T>1,000>1,000>1,000<10
Q30R>1,000>1,000>1,000<10
L31V>1,000>1,000>1,000<10
Y93H>1,000>1,000>1,000<10
Y93N>50,000>50,000>50,000<10

Key Observations:

  • High-Level Resistance: Single substitutions at positions M28, Q30, L31, and Y93 in NS5A can lead to high-level resistance to first-generation NS5A inhibitors, including this compound, Ledipasvir, and Elbasvir, with EC50 values increasing by over 1,000-fold.[1][2]

  • Pibrentasvir's Higher Barrier: Pibrentasvir, a next-generation NS5A inhibitor, demonstrates a significantly higher genetic barrier to resistance, maintaining potent activity against single RASs that confer high-level resistance to earlier-generation compounds.[3]

  • Genotype-Specific Differences: The genetic barrier to this compound resistance varies across HCV genotypes. Genotype 1b generally exhibits a higher barrier to resistance compared to genotype 1a.[1][4][5] Studies have shown the rank order of resistance barriers to this compound to be 1b > 4a ≥ 5a > 6a ≅ 1a > 2a JFH > 3a > 2a M31.[4][5]

Experimental Methodologies

The evaluation of the genetic barrier to resistance for NS5A inhibitors predominantly relies on the following in vitro experimental protocol:

1. HCV Replicon System:

  • Cell Lines: Huh-7 human hepatoma cells or their derivatives are commonly used as they are permissive for HCV replication.

  • Replicon Constructs: Subgenomic or full-length HCV RNA replicons are engineered to express a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase). These replicons contain the NS3 to NS5B coding region, allowing for the study of viral replication in a cell culture system.

2. Site-Directed Mutagenesis:

  • Specific amino acid substitutions associated with resistance are introduced into the NS5A coding region of the wild-type replicon construct using standard molecular biology techniques.

3. Generation of Stable Replicon Cell Lines:

  • The engineered replicon RNA is transcribed in vitro and then electroporated into Huh-7 cells.

  • For replicons containing a selectable marker, cells are cultured in the presence of the selection agent (e.g., G418) to select for cells that are successfully replicating the viral RNA.

4. Antiviral Susceptibility Assay (EC50 Determination):

  • Stable replicon-containing cells are seeded into 96-well plates.

  • The cells are then treated with serial dilutions of the NS5A inhibitor (e.g., this compound).

  • After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified. This is often done by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying viral RNA levels using real-time RT-PCR.

  • The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the replication levels against the drug concentration and fitting the data to a dose-response curve.

  • The fold-resistance is then determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in evaluating the genetic barrier and the mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_plasmid Plasmid Engineering cluster_cell_culture Cell Culture & Transfection cluster_assay Antiviral Assay WT_Replicon Wild-Type HCV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis WT_Replicon->Mutagenesis Transcription In Vitro Transcription WT_Replicon->Transcription Mutant_Replicon Mutant Replicon Plasmid (RAS) Mutagenesis->Mutant_Replicon Mutant_Replicon->Transcription RNA Replicon RNA Transcription->RNA Electroporation Electroporation RNA->Electroporation Huh7 Huh-7 Cells Huh7->Electroporation Transfected_Cells Transfected Huh-7 Cells Electroporation->Transfected_Cells Selection G418 Selection Transfected_Cells->Selection Stable_Cells Stable Replicon Cell Lines Selection->Stable_Cells Seeding Seed Cells in 96-well Plates Stable_Cells->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Quantification Quantify HCV Replication (Luciferase/qRT-PCR) Incubation->Quantification EC50 Calculate EC50 & Fold-Resistance Quantification->EC50

Caption: Experimental workflow for determining the in vitro resistance profile of this compound.

HCV_Replication_and_Daclatasvir_Action cluster_host_cell Hepatocyte (Host Cell) HCV_Entry HCV Entry & Uncoating Translation Translation & Polyprotein Processing HCV_Entry->Translation Viral_Proteins Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Translation->Viral_Proteins Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly NS5A NS5A Protein Viral_Proteins->NS5A Replication_Complex Formation of Replication Complex ('Membranous Web') RNA_Replication HCV RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly Newly synthesized RNA Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound This compound->NS5A Inhibits function NS5A->Replication_Complex Essential for formation NS5A->Virion_Assembly Role in assembly

Caption: Mechanism of HCV replication and inhibition by this compound.

Conclusion

This compound is a highly effective inhibitor of HCV NS5A, but its efficacy can be compromised by the selection of resistance-associated substitutions. The genetic barrier to resistance for this compound is generally lower than that of next-generation NS5A inhibitors like Pibrentasvir, particularly against common RASs in genotype 1a. Understanding the specific resistance profiles and the underlying experimental methodologies is crucial for the continued development of robust and effective combination therapies for HCV infection. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug development.

References

A Head-to-Head Comparison of Sofosbuvir-Based Regimens for Chronic Hepatitis C: Ledipasvir vs. Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two prominent direct-acting antiviral (DAA) regimens for the treatment of chronic Hepatitis C virus (HCV) infection, sofosbuvir/ledipasvir and sofosbuvir/daclatasvir, reveals high efficacy and good tolerability for both combinations in clinical trials. While both regimens form the backbone of modern HCV therapy, subtle differences in their clinical profiles, particularly across different HCV genotypes and patient populations, are critical for informing treatment decisions. This guide provides a detailed comparison based on available clinical trial data.

Mechanism of Action: Targeting Key Viral Proteins

Both treatment regimens utilize sofosbuvir, a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Sofosbuvir acts as a chain terminator, effectively halting viral replication.[1][3] The key difference lies in the second component of each combination, which targets the HCV NS5A protein, a multi-functional protein essential for viral replication and assembly.[3][4][5]

  • Sofosbuvir/Ledipasvir: Ledipasvir is a highly specific inhibitor of the NS5A protein.[3][4] By binding to NS5A, ledipasvir disrupts its normal function, interfering with viral replication, assembly, and release.[4][6]

  • Sofosbuvir/Daclatasvir: Similarly, daclatasvir is a pangenotypic inhibitor of the NS5A protein.[2][5] It binds to the N-terminus of NS5A, preventing its essential functions in viral RNA replication and virion assembly.[5]

The combined inhibition of both NS5B polymerase and the NS5A protein provides a synergistic antiviral effect, leading to high rates of viral clearance.[6]

HCV_Inhibition_Pathway cluster_HCV HCV Life Cycle cluster_Drugs Drug Action HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polyprotein->NS5B Cleavage Replication Viral Replication & Assembly Virion_Release New Virion Release Replication->Virion_Release NS5A->Replication NS5B->Replication Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits This compound This compound This compound->NS5A Inhibits

Figure 1: Mechanism of action for sofosbuvir-based therapies.

Clinical Efficacy: Sustained Virologic Response (SVR)

The primary endpoint in HCV clinical trials is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy (SVR12). Both sofosbuvir/ledipasvir and sofosbuvir/daclatasvir have demonstrated high SVR12 rates across various patient populations.

Study/Population Treatment Regimen Patient Group SVR12 Rate Reference
Egyptian Study (Genotype 4) Sofosbuvir/Ledipasvir (12 weeks)Non-cirrhotic, treatment-naïve98%[7]
Sofosbuvir/Daclatasvir (12 weeks)Non-cirrhotic, treatment-naïve96%[7]
Egyptian Study (Easy-to-treat) Sofosbuvir/Ledipasvir (12 weeks)Naïve, Child-Pugh A598%[8]
Sofosbuvir/Daclatasvir (12 weeks)Naïve, Child-Pugh A5100%[8]
Egyptian Study (Difficult-to-treat) Sofosbuvir/Ledipasvir + Ribavirin (12 weeks)Interferon-experienced98% (SVR12), 96% (SVR24)[8]
Sofosbuvir/Daclatasvir + Ribavirin (12 weeks)Interferon-experienced100% (SVR12), 98% (SVR24)[8]
Prospective Study (Genotype 4) Sofosbuvir/LedipasvirHistorical control95.5%[9]
Sofosbuvir + this compoundProspective arm99.1%[9]
Egyptian Prospective Study Sofosbuvir/LedipasvirN=9097.8%[10][11]
Sofosbuvir/DaclatasvirN=34097.4%[10][11]
ALLY-3 (Genotype 3) Sofosbuvir + this compound (12 weeks)Treatment-naïve90%[12]
Sofosbuvir + this compound (12 weeks)Treatment-experienced86%[12]
Iranian Real-World Study Sofosbuvir/Ledipasvir (Genotype 1)With or without cirrhosis, treatment-experienced100%[13]
Sofosbuvir/Daclatasvir (Genotypes 1, 3)With or without cirrhosis, treatment-experienced100%[13]

Safety and Tolerability Profile

Both regimens are generally well-tolerated. The most commonly reported adverse events are mild and transient.

Adverse Event Sofosbuvir/Ledipasvir Sofosbuvir/Daclatasvir Reference
Headache Commonly reportedCommonly reported[7][10]
Fatigue Commonly reportedCommonly reported[7]
Gastrointestinal Disturbance ReportedReported[10]
Sleep Disturbance ReportedReported[10]
Skin Rash ReportedReported[10]
Insomnia Not specifiedReported[2]
Nausea Not specifiedReported[2]

In a comparative study, minor adverse events were observed in 20% of patients in the sofosbuvir/ledipasvir group and 13.8% in the sofosbuvir/daclatasvir group.[10][11] No patients in a study comparing the two for genotype 4 discontinued treatment due to adverse events.[7] It is important to note that sofosbuvir-based regimens carry a boxed warning for the risk of Hepatitis B virus (HBV) reactivation in patients co-infected with HCV and HBV.[14]

Experimental Protocols: A Representative Clinical Trial Design

The following provides a generalized experimental protocol based on the methodologies of comparative studies.

Objective: To compare the efficacy and safety of a 12-week course of sofosbuvir/ledipasvir versus sofosbuvir/daclatasvir in treatment-naïve, non-cirrhotic patients with chronic HCV genotype 4 infection.[7]

Study Design: A randomized, open-label, comparative clinical trial.

Patient Population:

  • Inclusion Criteria: Adults with chronic HCV genotype 4 infection, treatment-naïve, and without evidence of cirrhosis.

  • Exclusion Criteria: Decompensated liver disease, co-infection with HBV or HIV, history of hepatocellular carcinoma, and contraindications to either medication.[15]

Treatment Arms:

  • Group 1: Sofosbuvir (400 mg) / Ledipasvir (90 mg) as a fixed-dose combination, one tablet daily for 12 weeks.[7]

  • Group 2: Sofosbuvir (400 mg) and this compound (60 mg), administered as separate tablets, once daily for 12 weeks.[7]

Endpoints:

  • Primary Efficacy Endpoint: SVR12, defined as HCV RNA below the lower limit of quantification 12 weeks after treatment completion.[7]

  • Safety Endpoint: Assessment of adverse events through clinical laboratory tests and patient reporting from the first dose until 30 days after the last dose.[7]

Methodology:

  • Screening: Patients are screened for eligibility based on inclusion and exclusion criteria. Baseline demographic, virologic, and clinical data are collected.

  • Randomization: Eligible patients are randomly assigned to one of the two treatment arms.[7]

  • Treatment Phase: Patients receive their assigned treatment for 12 weeks. Adherence is monitored.

  • Follow-up: Patients are followed up at specific intervals during and after treatment (e.g., weeks 4, 8, 12 of treatment, and 12 weeks post-treatment) to monitor for HCV RNA levels and adverse events.[11]

Clinical_Trial_Workflow Start Patient Screening Eligibility Eligible? Start->Eligibility Randomization Randomization Eligibility->Randomization Yes End_Excluded Excluded Eligibility->End_Excluded No Group_A Group A: Sofosbuvir/Ledipasvir (12 Weeks) Randomization->Group_A Group_B Group B: Sofosbuvir/Daclatasvir (12 Weeks) Randomization->Group_B Follow_Up On-Treatment & Post-Treatment Follow-Up Group_A->Follow_Up Group_B->Follow_Up SVR12 SVR12 Achieved? Follow_Up->SVR12 Safety_Assessment Adverse Event Monitoring Follow_Up->Safety_Assessment End_Success Successful Outcome SVR12->End_Success Yes End_Failure Treatment Failure SVR12->End_Failure No

Figure 2: Generalized workflow of a comparative clinical trial.

Drug Interactions

Both ledipasvir and this compound are substrates for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[3]

  • Sofosbuvir/Ledipasvir: Co-administration with P-gp inducers like rifampin or St. John's wort can decrease plasma concentrations of ledipasvir and sofosbuvir.[3] Acid-reducing agents like proton-pump inhibitors and H2 receptor antagonists can decrease the solubility and concentration of ledipasvir.[6]

  • Sofosbuvir/Daclatasvir: this compound is a substrate of the cytochrome P450 enzyme CYP3A4.[2] Strong inducers of CYP3A4 are contraindicated as they can lower this compound plasma concentrations.[5] Conversely, strong inhibitors of CYP3A4 can increase this compound levels.[5] Co-administration with amiodarone is not recommended due to the risk of severe bradycardia.[16]

Conclusion

References

The Fitness Landscape of Daclatasvir-Resistant Hepatitis C Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Daclatasvir, a potent inhibitor of the HCV non-structural protein 5A (NS5A), has been a cornerstone of many therapeutic regimens. However, the emergence of drug-resistant variants poses a significant challenge to treatment efficacy. Understanding the comparative fitness of these resistant variants is crucial for optimizing treatment strategies and developing next-generation inhibitors. This guide provides an objective comparison of the in vitro fitness of prominent this compound-resistant HCV variants, supported by experimental data and detailed methodologies.

Quantitative Comparison of Viral Fitness

The fitness of this compound-resistant HCV variants is typically assessed by measuring their replication capacity in cell culture systems, often in the absence of the drug. This is a key indicator of how well a resistant virus can propagate compared to its wild-type counterpart. Another critical parameter is the 50% effective concentration (EC₅₀), which quantifies the concentration of a drug required to inhibit viral replication by half. An increase in EC₅₀ indicates a loss of drug susceptibility.

The following tables summarize key quantitative data on the replication capacity and this compound susceptibility of various NS5A resistance-associated substitutions (RASs) across different HCV genotypes.

Table 1: Comparative Fitness of this compound-Resistant Variants in HCV Genotype 3a

NS5A SubstitutionReplication Capacity (% of Wild-Type)This compound EC₅₀ (nM)Fold Change in EC₅₀
Wild-Type100%0.12 - 0.87 (pM)-
L31F≥100%80 - 320High
Y93H~29%688 - 1400Very High

Data sourced from in vitro studies using HCV genotype 3a hybrid replicons.[1]

Table 2: this compound Resistance and EC₅₀ Values for Genotypes 5a and 6a

GenotypeNS5A Substitution(s)This compound EC₅₀ (nM)
5a Wild-Type0.003 - 0.007
L31F2 - 40
L31V2 - 40
L31F/V + K56R2 - 40
6a Wild-Type0.074
Q24H2 - 250
L31M2 - 250
P32L/S2 - 250
T58A/S2 - 250

Data derived from studies on hybrid replicons containing NS5A from HCV genotypes 5a and 6a.[2][3][4]

Table 3: Overview of Prominent this compound Resistance-Associated Substitutions in Genotype 1

GenotypeNS5A PositionCommon Substitutions
1a 28M28V
30Q30R
31L31M
93Y93H/N
1b 31L31F/V
93Y93H

In vivo and in vitro studies have identified these key resistance sites.[5] It is important to note that the presence of multiple RASs can further impact viral fitness and the level of resistance.[6] Some mutations may even have a compensatory effect on viral fitness.[7]

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing the HCV replicon system. This in vitro model allows for the autonomous replication of a subgenomic portion of the HCV RNA in human hepatoma cell lines (e.g., Huh-7).[8]

Key Experimental Workflow: HCV Replicon Fitness Assay

experimental_workflow cluster_plasmid Plasmid Construction cluster_rna RNA Preparation cluster_transfection Cell Culture and Transfection cluster_assay Replication and Fitness Analysis P1 HCV Replicon Plasmid (e.g., JFH1-based) P2 Site-Directed Mutagenesis (Introduce RAS) P1->P2 Introduce Mutation R1 Linearize Plasmid P2->R1 R2 In Vitro Transcription R1->R2 C2 Electroporation of Replicon RNA into Cells R2->C2 C1 Huh-7 Hepatoma Cells C1->C2 A1 Transient Replication Assay C2->A1 A2 Stable Replicon Cell Line Selection (G418) C2->A2 A3 Luciferase Assay (Quantify Replication) A1->A3 A4 EC50 Determination (Dose-Response to this compound) A2->A4

HCV Replicon Fitness Assay Workflow
Detailed Methodologies

1. Generation of HCV Replicon Constructs:

  • Parental Replicon: Studies often utilize a subgenomic replicon, such as one based on the JFH1 strain, which can replicate efficiently in cell culture.[1] These replicons typically contain a reporter gene, like Renilla luciferase, to facilitate the quantification of replication, and a selectable marker, such as the neomycin resistance gene, for the selection of stable cell lines.[9][10][11]

  • Site-Directed Mutagenesis: Specific resistance-associated substitutions are introduced into the NS5A coding region of the parental replicon plasmid using standard molecular cloning techniques, such as recombinant PCR.[4] The entire NS5A sequence is then verified by sequencing to confirm the presence of the desired mutation and the absence of any unintended changes.[4]

2. In Vitro Transcription and RNA Transfection:

  • The replicon plasmids are linearized using a restriction enzyme.[12]

  • Replicon RNA is then generated through in vitro transcription using a T7 RNA polymerase kit.[12]

  • The transcribed RNA is introduced into Huh-7 cells, or a highly permissive subclone like Huh-7.5, via electroporation.[12]

3. Replication Capacity Assays:

  • Transient Replication Assay: Following electroporation, cells are harvested at various time points (e.g., 4, 24, 48, 72 hours).[13] The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase).[13] The replication capacity of the mutant replicon is then expressed as a percentage of the replication level of the wild-type replicon at the same time point.[13]

  • Colony-Forming Assay (for Stable Cell Lines): To select for cells that stably maintain the replicon, transfected cells are cultured in the presence of an antibiotic, typically G418 (neomycin).[11][12] Only cells in which the replicon is actively replicating and expressing the neomycin resistance gene will survive and form colonies.[11][12] The number of colonies provides an indication of the replicon's fitness.

4. Drug Susceptibility (EC₅₀) Assays:

  • Stable replicon cell lines are seeded in multi-well plates and treated with serial dilutions of this compound.[9]

  • After a set incubation period (e.g., 72 hours), the extent of viral replication is measured using a luciferase assay.[9]

  • The EC₅₀ value is calculated as the drug concentration that reduces the reporter signal by 50% compared to untreated control cells.[9] A four-parameter non-linear regression analysis is often used to fit the dose-response curve.[9]

  • Cytotoxicity of the compound is also assessed in parallel to ensure that the observed reduction in replication is not due to cell death.[9]

Logical Relationships in this compound Resistance and Fitness

The interplay between this compound, the NS5A protein, and the emergence of resistance is a complex process driven by selection pressure.

resistance_pathway cluster_drug_action Drug Action and Selection cluster_resistance Emergence of Resistance cluster_fitness Consequences for Viral Fitness This compound This compound NS5A_WT Wild-Type NS5A This compound->NS5A_WT Binds and Inhibits Selection Selective Pressure from this compound This compound->Selection Replication_Inhibited HCV Replication Inhibited NS5A_WT->Replication_Inhibited Leads to RAS Resistance-Associated Substitutions (RAS) in NS5A NS5A_WT->RAS Mutation Replication_Continued Continued HCV Replication (Reduced Susceptibility) RAS->Replication_Continued Allows for Fitness_Cost Potential Fitness Cost (e.g., Reduced Replication Capacity) RAS->Fitness_Cost May Incur Selection->RAS Selects for

This compound Resistance and Fitness Pathway

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Daclatasvir in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Daclatasvir is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the mitigation of potential hazards and compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound.

This compound Disposal Profile

To facilitate a clear understanding of the disposal requirements for this compound, the following table summarizes its key characteristics based on available safety data sheets.

CharacteristicSummary of InformationDisposal Implication
Hazard Classification Not consistently classified as a hazardous chemical under OSHA's Hazard Communication Standard. However, it may cause respiratory irritation.[1][2]While not broadly categorized as hazardous, it should be handled with care. The potential for respiratory irritation necessitates the use of personal protective equipment (PPE) during handling and disposal.
Ecotoxicity No definitive data available on the ecotoxicity of this product.[1] One safety data sheet indicates it is slightly hazardous for water.[3]The lack of comprehensive ecotoxicity data warrants a conservative approach to disposal to prevent environmental contamination. Discharge into drains, water courses, or onto the ground should be strictly avoided.[1]
Recommended Disposal Method The primary recommendation is to engage a licensed professional waste disposal company.[2] An alternative method mentioned is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]Professional disposal services ensure compliance with all applicable regulations. Incineration is a suitable method for the complete destruction of the compound.

Standard Operating Procedure for this compound Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Impervious gloves (inspected prior to use)

  • Flame-resistant laboratory coat

Waste Segregation and Containment

Proper segregation of waste is crucial to prevent accidental mixing with incompatible substances and to ensure correct disposal pathways.

  • Solid Waste:

    • Place unused or expired this compound, as well as any lab materials heavily contaminated with the compound (e.g., weighing papers, contaminated gloves), into a clearly labeled, sealed container.

    • This container should be designated for "non-hazardous pharmaceutical waste for incineration" or as directed by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps:

    • Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated puncture-proof sharps container.

Storage of Waste

Store the sealed waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous or chemical waste accumulation point.

Arrangement for Disposal
  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[2]

  • Provide the waste disposal service with all necessary documentation, including the Safety Data Sheet (SDS) for this compound.

Record Keeping

Maintain a detailed record of the disposal process, including the date, quantity of this compound disposed of, and the name of the licensed disposal company. These records are essential for regulatory compliance.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Daclatasvir_Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start This compound Waste assess Assess Waste Type start->assess solid Solid Waste (e.g., unused powder, contaminated labware) assess->solid Solid liquid Liquid Waste (e.g., solutions containing this compound) assess->liquid Liquid sharps Contaminated Sharps assess->sharps Sharps container_solid Seal in Labeled Container for 'Pharmaceutical Waste' solid->container_solid container_liquid Collect in Dedicated, Sealed Liquid Waste Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps licensed_disposal Arrange Pickup by Licensed Waste Disposal Service container_solid->licensed_disposal container_liquid->licensed_disposal container_sharps->licensed_disposal incineration Incineration licensed_disposal->incineration

Caption: this compound Disposal Workflow Diagram.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, while maintaining compliance with all relevant regulations.

References

Personal protective equipment for handling Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Daclatasvir is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its powdered form, adherence to stringent safety protocols is necessary to prevent exposure. The following table summarizes the required personal protective equipment and safety measures.

Protective MeasureSpecificationRationale
Respiratory Protection NIOSH-approved respiratorTo prevent inhalation of airborne particles.
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and changed regularly.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure to the compound.
Engineering Controls Use in a well-ventilated area or a chemical fume hoodTo control exposure at the source and minimize inhalation risk.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Log the compound into the chemical inventory.

2. Storage:

  • Store this compound in a tightly closed container.[1]

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the manufacturer's instructions for specific storage temperature requirements.

3. Preparation and Use:

  • All handling of powdered this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small spills of solid material, carefully sweep or scoop it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

5. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4]

6. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent materials) as hazardous waste.

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]

  • Ensure compliance with all federal, state, and local environmental regulations regarding the disposal of this material.[2]

  • Do not allow the product to enter drains.[5]

This compound Handling Workflow

The following diagram illustrates the key stages and decision points in the safe handling of this compound.

Daclatasvir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures start Start: Receive this compound inspect Inspect Container start->inspect store Store Appropriately inspect->store don_ppe Don PPE store->don_ppe handle Handle in Fume Hood don_ppe->handle weigh Weigh Compound handle->weigh spill Spill Occurs handle->spill first_aid Exposure Occurs handle->first_aid prepare Prepare Solution weigh->prepare decontaminate Decontaminate Equipment prepare->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose spill_response Initiate Spill Response spill->spill_response first_aid_response Administer First Aid first_aid->first_aid_response

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.